Product packaging for Mugineic acid(Cat. No.:CAS No. 69199-37-7)

Mugineic acid

Cat. No.: B152284
CAS No.: 69199-37-7
M. Wt: 320.30 g/mol
InChI Key: GJRGEVKCJPPZIT-UHFFFAOYSA-N
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Description

Mugineic acid is a key phytosiderophore from the this compound family (MAs) secreted by the roots of graminaceous plants (like barley and wheat) under iron-deficient conditions . It functions as a highly effective chelator, solubilizing insoluble ferric iron (Fe³⁺) in alkaline and calcareous soils through the formation of a stable, hexacoordinate, water-soluble complex . This Fe(III)-MAs complex is then taken up into root cells via specific YS1/YSL membrane transporters, a mechanism classified as Strategy II iron acquisition . This process is critical for overcoming iron deficiency chlorosis and is a major focus in plant nutrition research. Beyond its fundamental role in iron homeostasis, this compound has significant research value. Studies explore its application as a natural, biodegradable iron fertilizer to enhance crop resilience in nutrient-poor soils . Recent research also highlights its potential in mitigating zinc deficiency in rice and its involvement in a plant's response to prolonged high-temperature stress, underscoring its importance in climate resilience studies . Furthermore, its structural analogs, such as Proline-2'-deoxythis compound (PDMA), are being developed as more stable and cost-effective synthetic fertilizers, demonstrating the ongoing commercial and agricultural relevance of this compound family . This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2O8 B152284 Mugineic acid CAS No. 69199-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]-2-hydroxypropyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-9(12(21)22)8(16)5-14-4-2-6(14)10(17)18/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRGEVKCJPPZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)CC(C(C(=O)O)NCCC(C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90988904
Record name Mugineic_acid
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URL https://comptox.epa.gov/dashboard/DTXSID90988904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69199-37-7, 74281-81-5
Record name Mugineic_acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90988904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isomugineic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and History of Mugineic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mugineic acid and its derivatives, collectively known as phytosiderophores, represent a sophisticated biological solution to the challenge of iron acquisition in graminaceous plants. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and regulatory mechanisms governing this compound. It is designed to serve as a comprehensive resource, detailing the key scientific milestones, experimental protocols, and quantitative data that have shaped our understanding of this critical plant metabolite. The intricate signaling pathways controlling its production and transport are visualized, offering a clear framework for future research and potential applications in agriculture and medicine.

A Historical Perspective: The Unraveling of Strategy II Iron Uptake

The story of this compound begins with the fundamental observation that graminaceous plants, such as barley and wheat, possess a unique mechanism for iron uptake, distinct from that of dicotyledonous plants. This alternative pathway, later termed "Strategy II," is a chelation-based system that is particularly efficient in alkaline soils where iron solubility is low.[1][2]

The initial breakthrough came in 1976 when Dr. Sei-ichi Takagi reported that oats and rice under iron-deficient conditions secrete substances that can solubilize ferric iron.[3] This finding laid the groundwork for the isolation and characterization of these iron-chelating compounds.

In 1978, a team of Japanese researchers including Tsunematsu Takemoto and Kyosuke Nomoto successfully isolated and determined the chemical structure of the primary phytosiderophore from the root washings of barley (Hordeum vulgare L. cv. Minorimugi).[3] They named this novel amino acid "this compound," derived from the Japanese words "mugi" (barley) and "ne" (root).[3]

Subsequent research by these and other groups led to the identification of a family of related compounds, including 2'-deoxythis compound (DMA), 3-hydroxythis compound (HMA), and avenic acid, collectively known as the this compound family phytosiderophores (MAs).[3] The elucidation of the biosynthetic pathway of MAs from L-methionine was another significant achievement, revealing the enzymatic steps and the genetic basis of this crucial physiological process.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and production of this compound and its derivatives.

Table 1: Quantification of this compound Family Phytosiderophores by LC-ESI-MS/MS [6]

AnalyteLimit of Detection (LOD) (nmol L⁻¹)Limit of Quantitation (LOQ) (nmol L⁻¹)
This compound (MA)< 11< 35
3"-hydroxythis compound (HMA)< 11< 35
3"-epi-hydroxythis compound (epi-HMA)< 11< 35
Hydroxyavenic acid (HAVA)< 11< 35
Deoxythis compound (DMA)< 11< 35
3"-hydroxydeoxythis compound (HDMA)< 11< 35
3"-epi-hydroxydeoxythis compound (epi-HDMA)< 11< 35
Avenic acid (AVA)< 11< 35

Table 2: Recovery of Mugineic Acids from Rhizosphere Soil [7]

PhytosiderophoreExtraction Recovery (%)
This compound76 - 99
2'-deoxythis compound84 - 116

Table 3: Yield of a Synthetic Analog of this compound [8]

CompoundOverall Yield (%)
Proline-2'-deoxythis compound (PDMA)·HCl salt38

Key Experimental Protocols

Isolation of this compound from Barley Root Exudates

This protocol is a generalized procedure based on methods described in the literature.

Objective: To isolate and purify this compound from the root washings of iron-deficient barley plants.

Materials:

  • Barley seeds (Hordeum vulgare)

  • Iron-free nutrient solution

  • Distilled water

  • Cation exchange resin (e.g., Dowex 50W-X8)

  • Anion exchange resin (e.g., Dowex 1-X8)

  • Ammonia solution

  • Formic acid

  • Cellulose powder for chromatography

  • Developing solvent (e.g., n-butanol:acetic acid:water)

  • Ninhydrin spray reagent

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Plant Culture: Germinate barley seeds and grow them hydroponically in a complete nutrient solution. After a suitable period of growth, transfer the plants to an iron-free nutrient solution to induce iron deficiency and stimulate this compound secretion.

  • Collection of Root Exudates: After several days in the iron-free medium, collect the root exudates by immersing the roots of the plants in distilled water for a defined period (e.g., 3-6 hours).

  • Initial Purification by Cation Exchange Chromatography:

    • Pass the collected root washings through a column packed with a cation exchange resin (H+ form).

    • Wash the column with distilled water to remove neutral and anionic compounds.

    • Elute the retained amino acids, including this compound, with an ammonia solution (e.g., 2M NH₃).

  • Anion Exchange Chromatography:

    • Concentrate the eluate from the previous step using a rotary evaporator.

    • Adjust the pH of the concentrated solution and apply it to an anion exchange column (formate form).

    • Wash the column with distilled water.

    • Elute the mugineic acids with a gradient of formic acid.

  • Cellulose Column Chromatography:

    • Further purify the fractions containing this compound by column chromatography on cellulose powder using a suitable developing solvent.

  • Identification and Quantification:

    • Monitor the purification process by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), visualizing the spots or peaks with ninhydrin reagent.

    • Collect the purified this compound fractions, remove the solvent by rotary evaporation, and lyophilize to obtain a solid powder.

  • Structure Confirmation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis of 2'-Deoxythis compound (DMA)

The chemical synthesis of this compound and its analogs is a complex process. The following is a simplified workflow based on a one-pot protocol.[9]

Objective: To synthesize 2'-deoxythis compound through a multi-step chemical reaction sequence.

Key Starting Material: tert-butoxycarbonyl-L-allylglycine

Workflow:

  • Ozonolysis: The starting material is subjected to ozonolysis to cleave the allyl group and form an aldehyde.

  • Reductive Amination: The resulting aldehyde undergoes reductive amination with L-aspartic acid derivative.

  • Coupling with Azetidine-2-carboxylic acid derivative: The product from the previous step is coupled with a protected form of azetidine-2-carboxylic acid.

  • Deprotection: The protecting groups are removed to yield the final product, 2'-deoxythis compound.

  • Purification: The crude product is purified using chromatographic techniques to obtain pure DMA.

Quantification of Mugineic Acids by HPLC-ESI-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of this compound family phytosiderophores.[6][10]

Objective: To quantify the concentration of various mugineic acids in biological samples (e.g., root exudates, soil solutions).

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Electrospray Ionization (ESI) source

  • Tandem Mass Spectrometer (MS/MS)

Procedure:

  • Sample Preparation:

    • Collect the sample (e.g., root exudates).

    • Acidify the sample to dissociate metal-phytosiderophore complexes.[10]

    • Filter the sample to remove particulate matter.

    • Add a known concentration of an isotopically labeled internal standard (e.g., ¹³C₄-DMA) for accurate quantification.[10][11]

  • Chromatographic Separation:

    • Inject the prepared sample into the HPLC system.

    • Use a suitable column for separation, such as a porous graphitic carbon column.[10]

    • Employ a gradient elution program with appropriate mobile phases to separate the different this compound species.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the ESI source for ionization.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. . Define specific precursor-to-product ion transitions for each this compound and the internal standard.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the concentration of each this compound in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Signaling Pathways and Regulatory Networks

The biosynthesis and secretion of this compound are tightly regulated in response to the plant's iron status. This regulation involves a complex signaling network that senses iron levels and modulates the expression of genes involved in the Strategy II pathway.

Biosynthesis of this compound

The biosynthetic pathway of this compound starts from the amino acid L-methionine. The key enzymatic steps are outlined below.[4][5]

Mugineic_Acid_Biosynthesis cluster_enzymes Enzymes Met L-Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAMS NA Nicotianamine (NA) SAM->NA NAS Keto 3''-keto acid NA->Keto NAAT DMA 2'-Deoxythis compound (DMA) Keto->DMA DMAS MA This compound (MA) DMA->MA IDS3 HMA 3-Hydroxythis compound (HMA) MA->HMA IDS2 SAMS SAMS: SAM Synthetase NAS NAS: Nicotianamine Synthase NAAT NAAT: Nicotianamine Aminotransferase DMAS DMAS: Deoxythis compound Synthase IDS3 IDS3: 2'-Deoxythis compound 2'-Dioxygenase IDS2 IDS2: this compound 3-Dioxygenase

Caption: Biosynthetic pathway of this compound family phytosiderophores.

Strategy II Iron Uptake Mechanism

The overall process of iron acquisition via this compound involves its synthesis in the root cells, secretion into the rhizosphere, chelation of ferric iron, and subsequent uptake of the iron-phytosiderophore complex.

Strategy_II_Iron_Uptake cluster_root_cell Root Cell cluster_rhizosphere Rhizosphere Biosynthesis This compound Biosynthesis MA This compound Biosynthesis->MA TOM1 TOM1 (Efflux Transporter) MA->TOM1 MA_out This compound TOM1->MA_out Secretion FeMA_complex_in Fe(III)-MA Complex YS1 YS1/YSL (Influx Transporter) FeMA_complex_in->YS1 Fe_in Iron (for plant metabolism) YS1->Fe_in FeMA_complex_out Fe(III)-MA Complex (soluble) MA_out->FeMA_complex_out Fe_soil Fe(III) (insoluble) Fe_soil->FeMA_complex_out Chelation FeMA_complex_out->FeMA_complex_in Uptake

Caption: Schematic of the Strategy II iron uptake system in graminaceous plants.

Regulatory Network of Iron Deficiency Response

The expression of genes involved in this compound biosynthesis and transport is upregulated under iron-deficient conditions. This response is controlled by a network of transcription factors.

Iron_Deficiency_Regulation Fe_deficiency Iron Deficiency Fe_sensing Iron Sensing Mechanisms Fe_deficiency->Fe_sensing Signal_transduction Signal Transduction Cascade Fe_sensing->Signal_transduction OsIRO2 OsIRO2 (Transcription Factor) Signal_transduction->OsIRO2 Activation MA_genes This compound Biosynthesis Genes (NAS, NAAT, DMAS, etc.) OsIRO2->MA_genes Upregulation Transporter_genes Transporter Genes (TOM1, YS1) OsIRO2->Transporter_genes Upregulation

Caption: Simplified regulatory network of the iron deficiency response in rice.

Conclusion

The discovery of this compound revolutionized our understanding of plant iron nutrition, revealing a sophisticated chelation-based strategy in graminaceous plants. Decades of research have elucidated its biosynthesis, transport, and regulatory networks, providing a wealth of knowledge for researchers in plant biology, biochemistry, and agricultural sciences. The detailed methodologies and quantitative data presented in this guide offer a practical resource for scientists seeking to investigate this fascinating molecule and its biological functions. Further research into the intricate details of iron sensing and signaling, as well as the development of synthetic analogs for agricultural applications, promises to build upon this rich history and contribute to global food security.

References

An In-depth Technical Guide to Mugineic Acid: Structure, Chemical Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mugineic acid (MA) is a non-proteinogenic amino acid that functions as a phytosiderophore, a class of potent metal-chelating compounds produced by graminaceous plants (grasses) to acquire essential micronutrients, particularly iron, from the soil.[1] Its unique chemical structure, featuring an azetidine ring and multiple carboxyl, hydroxyl, and amino groups, enables the formation of stable octahedral complexes with trivalent iron (Fe³⁺) and other metal cations.[2][3] This technical guide provides a comprehensive overview of the structure and chemical properties of this compound, including its stereochemistry, acid-base characteristics, and metal-binding affinities. Detailed experimental protocols for the isolation of MA, determination of its metal-binding constants, and assays for key biosynthetic enzymes are presented. Furthermore, the biosynthetic pathway of this compound and its role in plant iron acquisition are elucidated through signaling pathway and workflow diagrams. This document is intended to serve as a core resource for researchers in plant biology, bioinorganic chemistry, and drug development who are interested in the multifaceted nature of this vital natural product.

Chemical Structure and Properties

This compound is a polar, water-soluble molecule with the chemical formula C₁₂H₂₀N₂O₈ and a molecular weight of 320.30 g/mol .[4] Its structure is characterized by an azetidine-2-carboxylic acid moiety linked to a modified glutamic acid backbone. This unique arrangement of functional groups is crucial for its function as a hexadentate ligand, capable of coordinating with a central metal ion through six points of attachment.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₀N₂O₈[4]
Molecular Weight 320.30 g/mol [4]
Appearance Colorless solid[5]
IUPAC Name (2S)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]azetidine-2-carboxylic acid[4]
Stereochemistry

The stereochemistry of this compound is critical for its biological activity. The molecule contains multiple chiral centers, and the naturally occurring isomer possesses a specific configuration that is recognized by the plant's uptake systems.

Acid-Base Properties (pKa Values)

Table 2: pKa Values of Proline-2'-deoxythis compound (PDMA)

pKaValueCorresponding Functional Group
pKa₁ 2.01Carboxyl
pKa₂ 2.47Carboxyl
pKa₃ 3.12Carboxyl
pKa₄ 7.63Amino
pKa₅ 9.23Amino

Data for PDMA, a close structural analog of this compound.

Metal Chelation and Stability Constants

The primary function of this compound is to chelate metal ions, particularly Fe³⁺, with high affinity and specificity. It forms a stable, soluble complex with iron, facilitating its transport from the soil to the plant roots. The stability of these metal complexes is quantified by the stability constant (log K), with higher values indicating stronger binding. This compound's high affinity for Fe³⁺ is crucial for its ability to mobilize this essential nutrient in iron-deficient soils.

Table 3: Stability Constants (log K) of this compound and its Analogs with Various Metal Ions

Metal IonThis compound (MA)2'-Deoxythis compound (DMA)Proline-2'-deoxythis compound (PDMA)
Fe(III) 18.118.4[6]17.1[6]
Cu(II) --17.5[7][8]
Zn(II) --14.5[7][8]
Ni(II) --13.9[7][8]
Co(II) --12.9[7][8]
Mn(II) --9.0[7][8]
Spectroscopic Properties

The interaction of this compound with metal ions can be monitored using various spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the solution structure and conformation of this compound and its metal complexes.[9]

  • UV-Vis Spectroscopy: The formation of the Fe(III)-mugineic acid complex is accompanied by a distinct change in the ultraviolet-visible (UV-Vis) absorption spectrum, with a characteristic absorption band appearing in the visible region, giving the complex a reddish-brown color.[4][10][11][12] This property is often utilized to monitor the chelation reaction.

Experimental Protocols

Isolation of this compound from Barley Root Exudates

This protocol describes the collection and partial purification of this compound from the root exudates of barley plants grown under iron-deficient conditions.[13][14]

Materials:

  • Barley seeds (e.g., Hordeum vulgare)

  • Hydroponic growth system with nutrient solution (iron-free for induction)

  • Sterilized sand

  • Sterile deionized water (ddH₂O)

  • Collection jars

  • Freeze-dryer

  • Analytical balance

  • Gas chromatography/mass spectrometry (GC-MS) system

Procedure:

  • Plant Growth: Germinate barley seeds and grow them in sterilized sand. Water the plants with a complete nutrient solution. To induce this compound secretion, switch to an iron-free nutrient solution for the last week of growth.[14]

  • Root Exudate Collection: After the iron-deficiency treatment, gently uproot the plants and wash the sand from the roots with sterile ddH₂O.[14]

  • Exudation: Submerge the washed roots of several plants in a single jar containing a known volume of sterile ddH₂O. Allow the plants to exude for 6-7 hours.[14]

  • Sample Preparation: After the exudation period, remove the plants. The resulting solution contains the root exudates.

  • Lyophilization: Freeze-dry the collected exudate solution to obtain a powdered sample.[14]

  • Analysis: The primary metabolites in the freeze-dried exudate, including this compound, can be profiled using GC-MS.[14]

Determination of Metal-Ligand Stability Constants by Potentiometric Titration

This protocol outlines a general method for determining the stability constants of metal-mugineic acid complexes using potentiometric titration.[15][16][17]

Materials:

  • Purified this compound

  • Metal salt solutions (e.g., FeCl₃, CuSO₄) of known concentration

  • Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) solutions

  • Background electrolyte (e.g., KCl) to maintain constant ionic strength

  • pH meter with a combination glass electrode (resolution of 0.1 mV)

  • Autotitrator

  • Thermostated titration vessel

Procedure:

  • Solution Preparation: Prepare a solution containing a known concentration of this compound and the metal ion of interest in a background electrolyte solution.

  • Titration: Titrate the solution with a standardized strong base (e.g., NaOH). Record the pH (or mV) reading after each addition of the titrant.

  • Data Analysis: The titration data (pH vs. volume of titrant added) is used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using specialized software that fits the data to a chemical equilibrium model.[7]

Nicotianamine Synthase (NAS) Activity Assay (Continuous Spectrophotometric Method)

This assay measures the activity of nicotianamine synthase (NAS), the first committed enzyme in the this compound biosynthesis pathway.[15][18][19]

Principle:

NAS catalyzes the formation of one molecule of nicotianamine (NA) from three molecules of S-adenosylmethionine (SAM), releasing three molecules of 5'-methylthioadenosine (MTA). MTA is then converted to adenine by MTA nucleosidase (MtnN). Adenine is subsequently deaminated to hypoxanthine by adenine deaminase (AdeD), which results in a decrease in absorbance at 265 nm.[18]

Materials:

  • Purified NAS enzyme

  • Purified MTA nucleosidase (MtnN)

  • Purified Adenine Deaminase (AdeD)

  • S-adenosylmethionine (SAM) solution

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 265 nm

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture containing the assay buffer, MtnN, and AdeD.[15]

  • Enzyme Addition: Add the purified NAS enzyme to the reaction mixture. Include a control reaction without the NAS enzyme to measure any background reaction rate.[15]

  • Reaction Initiation: Start the reaction by adding the SAM solution.[15]

  • Spectrophotometric Measurement: Immediately place the plate or cuvette in the spectrophotometer and monitor the decrease in absorbance at 265 nm over time. The rate of decrease is proportional to the NAS activity.[15][18]

Signaling Pathways and Workflows

Biosynthesis of this compound

This compound is synthesized from the amino acid L-methionine in a series of enzymatic steps. The pathway is initiated by the conversion of methionine to S-adenosylmethionine (SAM). Three molecules of SAM are then condensed by nicotianamine synthase (NAS) to form nicotianamine (NA). NA is a crucial intermediate and also functions as a metal chelator in its own right. In graminaceous plants, NA is further converted to 2'-deoxythis compound (DMA) by the sequential action of nicotianamine aminotransferase (NAAT) and deoxythis compound synthase (DMAS).[1][20][21][22] DMA can then be hydroxylated to form this compound and other related phytosiderophores.[1]

Mugineic_Acid_Biosynthesis Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAMS NA Nicotianamine (NA) SAM->NA NAS Keto 3''-keto intermediate NA->Keto NAAT DMA 2'-Deoxythis compound (DMA) Keto->DMA DMAS MA This compound (MA) DMA->MA IDS2/IDS3

Biosynthesis of this compound.
Iron Acquisition via this compound (Strategy II)

Graminaceous plants utilize a "chelation strategy" (Strategy II) for iron uptake. Under iron-deficient conditions, this compound is synthesized in the root cells and secreted into the rhizosphere. In the soil, this compound chelates Fe³⁺ to form a stable Fe(III)-MA complex. This complex is then specifically recognized and transported into the root epidermal cells by transporters such as the Yellow Stripe 1 (YS1) transporter.[2]

Iron_Acquisition cluster_root Root Cell cluster_rhizosphere Rhizosphere Biosynthesis This compound Biosynthesis MA_root This compound Biosynthesis->MA_root Secretion Secretion (TOM1) MA_root->Secretion MA_rhizo This compound Secretion->MA_rhizo Fe_MA_complex_uptake Fe(III)-MA Uptake (YS1) Fe_root Fe(III) Fe_MA_complex_uptake->Fe_root Fe_MA_complex Fe(III)-MA Complex (soluble) MA_rhizo->Fe_MA_complex Fe_soil Fe(III) (insoluble) Fe_soil->Fe_MA_complex Chelation Fe_MA_complex->Fe_MA_complex_uptake

Strategy II Iron Acquisition in Graminaceous Plants.
Experimental Workflow for Studying this compound

The study of this compound involves a multi-step process, from the induction of its production in plants to its isolation and characterization.

Experimental_Workflow cluster_properties Start Plant Growth (Iron-deficient conditions) Collection Root Exudate Collection Start->Collection Isolation Isolation & Purification of this compound Collection->Isolation Structure Structural Characterization (NMR, MS) Isolation->Structure Properties Chemical Property Analysis Isolation->Properties Bioassay Biological Activity Assays Isolation->Bioassay Stability Stability Constant Determination (Titration) Properties->Stability Spectroscopy Spectroscopic Analysis (UV-Vis) Properties->Spectroscopy

Experimental Workflow for this compound Research.

Conclusion

This compound stands as a testament to the elegant chemical solutions evolved by nature to overcome environmental challenges. Its intricate structure and potent metal-chelating properties make it a subject of significant interest not only in plant science but also in fields such as environmental remediation and medicine. The development of synthetic analogs like PDMA highlights the potential for harnessing the principles of phytosiderophore chemistry for agricultural applications, particularly in improving crop yields in iron-poor soils.[6][23] Further research into the structure-function relationships of this compound and its derivatives, facilitated by the experimental approaches outlined in this guide, will undoubtedly uncover new opportunities for innovation.

References

The Role of Mugineic Acid in Plant Iron Acquisition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iron is a critical micronutrient for plant growth and development, yet its bioavailability in many soils, particularly calcareous and alkaline soils, is extremely low. Graminaceous plants, such as barley, wheat, and rice, have evolved a sophisticated mechanism known as the "Strategy II" or chelation strategy to efficiently acquire iron. This strategy hinges on the synthesis and secretion of non-proteinogenic amino acids called mugineic acid family phytosiderophores (MAs). Once secreted into the rhizosphere, these MAs chelate sparingly soluble ferric iron (Fe³⁺). The resulting stable Fe(III)-MA complexes are then specifically recognized and absorbed by transporters on the root cell membrane. This guide provides an in-depth technical overview of the biosynthesis of this compound, its transport, the mechanism of iron uptake, and the intricate regulation of this pathway. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in plant biology and related fields.

The this compound Biosynthetic Pathway

All this compound family phytosiderophores (MAs) are synthesized from the amino acid L-methionine. The pathway is a highly regulated, multi-step process involving several key enzymes. The core pathway leads to the synthesis of 2'-deoxythis compound (DMA), which is the primary phytosiderophore secreted by many grasses, including rice and maize. In other species like barley, DMA is further hydroxylated to produce this compound (MA) and other derivatives.[1][2]

The key enzymatic steps are:

  • Nicotianamine Synthase (NAS): Three molecules of S-adenosylmethionine (SAM) are trimerized to form one molecule of nicotianamine (NA). This is a pivotal step, as NA is also a crucial chelator for internal metal transport in all higher plants.[3][4][5]

  • Nicotianamine Aminotransferase (NAAT): The amino group from one NA molecule is transferred to its 3''-position, creating a 3''-keto intermediate.[6]

  • Deoxythis compound Synthase (DMAS): The 3''-keto intermediate is reduced to form 2'-deoxythis compound (DMA).[2][6]

  • Dioxygenases (IDS2/IDS3): In plants like barley, DMA can be hydroxylated at the C-3 position by mugineic-acid 3-dioxygenase (IDS2) and at the C-2' position by another dioxygenase (IDS3, also known as this compound synthase) to form various other MAs, such as this compound (MA) and 3-epihydroxythis compound.[6][7]

This entire process is tightly linked to the methionine recycling pathway to ensure a continuous supply of the SAM precursor, especially under iron-deficient conditions.[8]

Mugineic_Acid_Biosynthesis cluster_pathway Biosynthetic Pathway cluster_enzymes Enzymes SAM 3x S-Adenosyl- methionine (SAM) NA Nicotianamine (NA) SAM->NA NAS Keto 3''-Keto Intermediate NA->Keto NAAT DMA 2'-Deoxymugineic Acid (DMA) Keto->DMA DMAS MA This compound (MA) DMA->MA IDS3 epiHMA 3-Epihydroxymugineic Acid MA->epiHMA IDS2 NAS Nicotianamine Synthase NAAT Nicotianamine Aminotransferase DMAS Deoxythis compound Synthase IDS3 Dioxygenase (IDS3) IDS2 Dioxygenase (IDS2) Iron_Acquisition_Workflow cluster_root Root Cell cluster_rhizosphere Rhizosphere Biosynthesis MA Biosynthesis (from Methionine) MA_pool MAs Pool Biosynthesis->MA_pool TOM1 TOM1 Transporter MA_pool->TOM1 MA_secreted Secreted MAs TOM1->MA_secreted Secretion YS1 YS1 Transporter Fe_internal Internal Fe Translocation YS1->Fe_internal Fe_soil Insoluble Fe(III) in Soil Fe_MA_complex Fe(III)-MA Complex Fe_soil->Fe_MA_complex Chelation MA_secreted->Fe_MA_complex Fe_MA_complex->YS1 Uptake Regulatory_Network cluster_signals Environmental Signals cluster_response Plant Response Fe_def Iron Deficiency TF Transcription Factors (e.g., bHLH) Fe_def->TF primary signal Zn_def Zinc Deficiency Zn_def->TF induces Light Light (Diurnal Cue) MA_sec MA Secretion (Rhythmic) Light->MA_sec gates Gene_exp Upregulation of MA Pathway Genes (NAS, NAAT, DMAS, TOM1, YS1) TF->Gene_exp activates MA_synth MA Synthesis & Accumulation Gene_exp->MA_synth leads to MA_synth->MA_sec enables

References

The Secretion of Mugineic Acid: A Core Mechanism in Plant Iron Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for virtually all living organisms, playing a critical role in cellular processes such as respiration and photosynthesis. However, in aerobic and neutral to alkaline soils, iron predominantly exists in its insoluble ferric (Fe³⁺) form, rendering it largely unavailable to plants. Graminaceous plants, including major crops like rice, wheat, and barley, have evolved a sophisticated strategy to acquire iron known as the "Strategy II" or chelation strategy. This strategy relies on the synthesis and secretion of low-molecular-weight, iron-chelating compounds called mugineic acid family phytosiderophores (MAs) from their roots.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms governing the secretion of this compound, detailing the key transporters, regulatory signaling pathways, and experimental methodologies used to elucidate this vital process.

Core Mechanism of this compound Secretion

The secretion of mugineic acids is a tightly regulated process orchestrated by a dedicated efflux transporter. The central player in this mechanism is the Transporter of this compound 1 (TOM1) .[3][4][5]

The TOM1 Efflux Transporter

TOM1 is a plasma membrane-localized protein that actively pumps MAs out of the root epidermal and cortical cells into the rhizosphere.[5][6] The expression of the TOM1 gene is strongly induced under iron-deficient conditions, directly correlating with the amount of MAs secreted.[4] Overexpression of TOM1 enhances MA secretion and increases tolerance to iron deficiency, while its repression leads to reduced secretion and heightened sensitivity to low iron conditions.[4]

Homologs of TOM1, such as HvTOM1 in barley, and TOM2 and TOM3 in rice, have also been identified.[3][6][7] While TOM1 is primarily responsible for secretion into the soil, TOM2 is implicated in the internal transport of MAs, crucial for metal translocation within the plant.[6]

Subcellular Localization

Immunolocalization and GFP-fusion protein studies have unequivocally demonstrated that TOM1 is localized to the plasma membrane of root cells, confirming its role as an efflux transporter mediating the final step of MA secretion out of the cell.[5]

Quantitative Data on this compound Secretion and Gene Expression

The following tables summarize the available quantitative data related to this compound secretion and the expression of key genes involved in the process. It is important to note that specific kinetic parameters (Km and Vmax) for the TOM1 transporter are not yet well-established in the literature.

Plant SpeciesConditionGeneFold Change in Expression (compared to Fe-sufficient)Reference
Rice (Oryza sativa)Iron DeficiencyTOM1Significantly upregulated[3][4]
Rice (Oryza sativa)Iron DeficiencyOsNAS1, OsNAS2Increased[8]
Rice (Oryza sativa)Iron DeficiencyOsDMAS1Increased[8]
Barley (Hordeum vulgare)Iron DeficiencyHvTOM1Highly expressed[4]
Barley (Hordeum vulgare)Zinc DeficiencyHvNAS1, HvNAAT-A, HvNAAT-B, HvIDS2, HvIDS3Increased[9]
Wheat (Triticum aestivum)Iron DeficiencyTOM homolog243.3-fold (at stage 2)[10]

Table 1: Quantitative Gene Expression Data. This table presents the fold changes in the expression of genes involved in this compound biosynthesis and transport under nutrient-deficient conditions.

Transgenic LineSoil ConditionIron Concentration in Polished Seeds (Fold increase vs. Non-transgenic)Reference
Rice (expressing barley IDS3)Andosol (Fe-sufficient)1.25 - 1.4[11]
Rice (expressing barley IDS3)Calcareous (Fe-deficient)1.25 - 1.4[11]
Rice (expressing ferritin and MA biosynthesis genes)Normal Soil4[12]
Rice (expressing ferritin and MA biosynthesis genes)Calcareous Soil2.5[12]

Table 2: Iron Concentration in Transgenic Rice. This table shows the impact of genetic modifications related to this compound biosynthesis on iron accumulation in rice grains.

Signaling Pathways Regulating this compound Secretion

The secretion of this compound is intricately regulated by a complex signaling network that responds to the plant's iron status. Iron deficiency serves as the primary trigger, initiating a cascade of gene expression leading to MA biosynthesis and secretion.

Key Regulatory Components
  • Transcription Factors:

    • IDEF1 (Iron Deficiency-Responsive Element-Binding Factor 1): A central positive regulator that binds to the IDE1 cis-acting element present in the promoters of many iron-deficiency-responsive genes, including TOM1.[3][8][13] IDEF1 itself can bind to divalent metals, suggesting a role in sensing cellular iron status.[14]

    • IDEF2: Another transcription factor that binds to the IDE2 cis-acting element.[3]

    • OsIRO2: A bHLH (basic helix-loop-helix) transcription factor that acts downstream of IDEF1 and is a key positive regulator of genes involved in MA biosynthesis and secretion.[3][13]

  • Negative Regulators:

    • OsHRZ1 and OsHRZ2: These are RING finger ubiquitin ligases that act as negative regulators of the iron deficiency response.[15][16][17] They are thought to be involved in the degradation of positive regulatory components, thereby preventing excessive iron uptake.

    • OsPRI1 (Positive Regulator of Iron Homeostasis 1): These proteins interact with OsHRZs.[15]

  • Phytohormones:

    • Jasmonic Acid (JA): Recent evidence suggests that JA signaling is activated in the early stages of the iron deficiency response and is regulated by OsHRZs and IDEF1.[18]

Signaling Cascade

The current understanding of the signaling pathway suggests that under iron-deficient conditions, a signal is perceived, possibly involving the metal-binding capacity of IDEF1. This leads to the activation of a transcriptional cascade. IDEF1, which is constitutively expressed, activates the expression of OsIRO2.[13][19] OsIRO2, in turn, upregulates the expression of genes required for MA biosynthesis (e.g., NAS, DMAS) and the MA efflux transporter gene, TOM1.[3] The negative regulators, OsHRZs, likely modulate the activity of this pathway to maintain iron homeostasis.[15][16]

Iron_Deficiency_Signaling cluster_perception Iron Sensing cluster_regulation Transcriptional Regulation cluster_response Downstream Response Fe_low Low Iron Status IDEF1 IDEF1 (Constitutively Expressed) Fe_low->IDEF1 activates JA Jasmonic Acid Signaling Fe_low->JA induces OsIRO2 OsIRO2 (bHLH TF) IDEF1->OsIRO2 activates expression MA_Biosynthesis MA Biosynthesis Genes (NAS, DMAS, etc.) OsIRO2->MA_Biosynthesis activates expression TOM1_expression TOM1 Gene Expression OsIRO2->TOM1_expression activates expression OsHRZ1_2 OsHRZ1/2 (Negative Regulators) OsHRZ1_2->IDEF1 represses OsHRZ1_2->OsIRO2 represses OsPRI1 OsPRI1 OsHRZ1_2->OsPRI1 interacts with JA->IDEF1 JA->OsHRZ1_2 TOM1_protein TOM1 Transporter TOM1_expression->TOM1_protein leads to MA_secretion This compound Secretion TOM1_protein->MA_secretion mediates

Iron deficiency signaling pathway leading to this compound secretion.

Experimental Protocols

The following sections outline the key experimental methodologies used to investigate the mechanism of this compound secretion.

Quantification of this compound Secretion by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For MA analysis, root exudates are collected, and the MAs are derivatized to make them detectable, typically by fluorescence.

Methodology:

  • Plant Culture and Treatment: Graminaceous plants are grown hydroponically. To induce MA secretion, plants are transferred to an iron-deficient nutrient solution.

  • Collection of Root Exudates: The roots of the plants are washed and then immersed in a collection solution (e.g., deionized water) for a specific period, often overnight, to collect the secreted MAs.

  • Sample Preparation: The collected root exudates are filtered to remove debris.

  • Derivatization: The MAs in the sample are derivatized with a fluorescent labeling reagent, such as o-phthalaldehyde (OPA), to enable sensitive detection.

  • HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a fluorescence detector.

  • Quantification: The concentration of MAs is determined by comparing the peak areas in the sample chromatogram to those of known standards of purified MAs.[9][20]

Heterologous Expression of Transporters in Xenopus laevis Oocytes

Principle: Xenopus laevis oocytes are a widely used and effective system for the functional characterization of membrane transporters. Oocytes can be injected with cRNA encoding the transporter of interest, leading to the expression of the functional protein on the oocyte's plasma membrane. The transport activity can then be measured using radiolabeled substrates.

Methodology:

  • cRNA Synthesis: The coding sequence of the transporter gene (e.g., TOM1) is cloned into a suitable vector. Capped RNA (cRNA) is then synthesized in vitro using an RNA polymerase.

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: A specific amount of the synthesized cRNA is injected into the cytoplasm of individual oocytes using a microinjection system. Control oocytes are injected with water.

  • Incubation: The injected oocytes are incubated for 2-4 days in a culture medium to allow for the expression and targeting of the transporter protein to the plasma membrane.

  • Transport Assay:

    • Influx Assay: Oocytes are incubated in a solution containing a radiolabeled substrate (e.g., ¹⁴C-labeled deoxythis compound). After a specific time, the oocytes are washed to remove external radioactivity, and the amount of substrate taken up is measured by scintillation counting.

    • Efflux Assay: Oocytes are first injected with the radiolabeled substrate. The oocytes are then placed in a fresh, non-radioactive medium. The amount of radioactivity released from the oocytes into the medium over time is measured to determine the efflux activity.[1][6][7][21]

Promoter-GUS Analysis for Gene Expression Localization

Principle: This histochemical technique is used to visualize the spatial and temporal expression pattern of a gene of interest. The promoter of the gene is fused to a reporter gene, typically β-glucuronidase (GUS). When the promoter is active, the GUS enzyme is produced and can convert a colorless substrate into a blue-colored product.

Methodology:

  • Vector Construction: A DNA construct is created where the promoter region of the gene of interest (e.g., the TOM1 promoter) is fused to the coding sequence of the GUS gene.

  • Plant Transformation: The promoter-GUS construct is introduced into the plant (e.g., rice) using Agrobacterium-mediated transformation.

  • GUS Staining: Tissues from the transgenic plants are incubated in a solution containing the GUS substrate (X-Gluc).

  • Microscopy: The stained tissues are observed under a microscope to identify the specific cells and tissues where the blue color has developed, indicating where the promoter is active and the gene is expressed.

Experimental_Workflow cluster_plant_prep Plant Preparation & Treatment cluster_ma_quant MA Quantification cluster_transporter_func Transporter Functional Analysis cluster_gene_expr Gene Expression Analysis start Grow Graminaceous Plants (e.g., Rice, Barley) fe_def Induce Iron Deficiency start->fe_def collect Collect Root Exudates fe_def->collect promoter_gus Promoter-GUS Fusion hplc HPLC Analysis collect->hplc quant Quantify MA Secretion hplc->quant crna Synthesize TOM1 cRNA inject Inject cRNA into Xenopus Oocytes crna->inject express Express TOM1 Protein inject->express assay Perform Transport Assay (Radiolabeled MA) express->assay activity Determine Transport Activity assay->activity transform Transform Plants promoter_gus->transform stain GUS Staining transform->stain visualize Visualize Expression Pattern stain->visualize

Experimental workflow for studying this compound secretion.

Conclusion

The secretion of this compound from the roots of graminaceous plants is a cornerstone of their iron acquisition strategy, enabling them to thrive in iron-limited environments. This process is mediated by the TOM1 family of efflux transporters and is meticulously regulated by a sophisticated signaling network that responds to the plant's iron status. A deeper understanding of this mechanism, from the kinetics of transport to the intricacies of its regulation, holds immense potential for the development of crops with enhanced iron uptake efficiency and improved nutritional value. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of this vital biological process. Future research focusing on the precise kinetic properties of TOM transporters and the identification of additional regulatory components will be instrumental in advancing our knowledge and translating it into practical applications for agriculture and human health.

References

Mugineic Acid: A Natural Iron Chelator - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in a variety of physiological and biochemical processes, including photosynthesis, respiration, and DNA synthesis.[1] Despite its abundance in the earth's crust, its bioavailability is often limited, particularly in alkaline and calcareous soils where it exists predominantly in the insoluble ferric (Fe³⁺) form.[2] Graminaceous plants, such as rice, wheat, and barley, have evolved a sophisticated mechanism to acquire iron from the soil known as the "Strategy II" or chelation-based strategy.[2] This strategy relies on the secretion of a class of natural, non-proteinogenic amino acids called mugineic acid family phytosiderophores (MAs).[2] These molecules act as high-affinity Fe³⁺ chelators, solubilizing iron in the rhizosphere and facilitating its uptake into the plant roots.[3][4] This technical guide provides an in-depth overview of this compound's function as a natural iron chelator, its biosynthesis, mechanism of action, and the experimental protocols used to study its properties.

This compound Family and Iron Chelation

The this compound family encompasses several related compounds, including this compound (MA), 2'-deoxythis compound (DMA), and 3-hydroxythis compound (HMA).[5] These phytosiderophores possess a unique molecular structure that enables them to form stable, hexadentate octahedral complexes with ferric iron.[2] This high affinity for Fe³⁺ allows them to effectively compete with other soil components and solubilize iron for plant uptake.

Quantitative Data on Metal Chelation

The stability of the metal-phytosiderophore complex is a critical factor in its efficacy. The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. A higher log K value indicates a more stable complex. The table below summarizes the stability constants of various this compound family members with iron and other divalent metal ions.

PhytosiderophoreMetal IonStability Constant (log K)Reference
This compound (MA)Fe(III)18.1[6]
2'-Deoxythis compound (DMA)Fe(III)18.4[4]
Proline-2'-deoxythis compound (PDMA)Fe(III)17.1[4]
This compound (MA)Cu(II)13.5[6]
This compound (MA)Zn(II)12.1[6]
This compound (MA)Ni(II)10.9[6]
This compound (MA)Co(II)10.1[6]
This compound (MA)Fe(II)8.0[6]
This compound (MA)Mn(II)6.4[6]
Proline-2'-deoxythis compound (PDMA)Cu(II)15.6[7]
Proline-2'-deoxythis compound (PDMA)Ni(II)12.9[7]
Proline-2'-deoxythis compound (PDMA)Zn(II)11.9[7]
Proline-2'-deoxythis compound (PDMA)Co(II)11.0[7]
Proline-2'-deoxythis compound (PDMA)Mn(II)7.9[7]

Biosynthesis of this compound

The biosynthesis of mugineic acids is a highly regulated process that is induced by iron deficiency.[8] The pathway begins with the amino acid L-methionine and proceeds through a series of enzymatic reactions to produce the various members of the this compound family.

Mugineic_Acid_Biosynthesis cluster_enzymes Enzymes Met L-Methionine SAM S-Adenosyl-L-methionine Met->SAM SAMS NA Nicotianamine SAM->NA NAS Keto 3''-Keto Intermediate NA->Keto NAAT DMA 2'-Deoxythis compound Keto->DMA DMAS MA This compound DMA->MA IDS3 HMA 3-Hydroxythis compound MA->HMA IDS2 SAMS S-Adenosyl-L-methionine Synthetase NAS Nicotianamine Synthase NAAT Nicotianamine Aminotransferase DMAS Deoxythis compound Synthase IDS2 Iron-deficiency-specific Dioxygenase 2 IDS3 Iron-deficiency-specific Dioxygenase 3

Caption: Biosynthetic pathway of this compound family phytosiderophores.

The expression of the genes encoding the biosynthetic enzymes, such as Nicotianamine Synthase (NAS), Nicotianamine Aminotransferase (NAAT), and Deoxythis compound Synthase (DMAS), is upregulated under iron-deficient conditions.[5][9]

Mechanism of Iron Uptake (Strategy II)

The chelation-based iron uptake mechanism in graminaceous plants involves the secretion of mugineic acids into the rhizosphere, the formation of Fe(III)-MA complexes, and the subsequent transport of these complexes into the root cells.

Strategy_II_Iron_Uptake cluster_root_cell Root Epidermal Cell cluster_rhizosphere Rhizosphere Biosynthesis This compound Biosynthesis MA This compound (MA) Biosynthesis->MA TOM1 TOM1 Transporter MA->TOM1 MA_secreted Secreted MA TOM1->MA_secreted Fe_MA_Complex_Internal Fe(III)-MA Complex Utilization Iron Utilization (e.g., Ferritin storage) Fe_MA_Complex_Internal->Utilization YSL1 YSL1 Transporter YSL1->Fe_MA_Complex_Internal Fe_MA_Complex_External Soluble Fe(III)-MA Complex MA_secreted->Fe_MA_Complex_External Fe3_insoluble Insoluble Fe(III) Fe3_insoluble->Fe_MA_Complex_External Chelation Fe_MA_Complex_External->YSL1

Caption: The Strategy II iron uptake mechanism in graminaceous plants.

Key protein families involved in this process are the TRANSPORTER OF this compound (TOM) efflux transporters and the YELLOW STRIPE-LIKE (YSL) influx transporters.[10][11] The TOM1 transporter mediates the secretion of mugineic acids from the root cells into the soil.[10][11] Once in the rhizosphere, MAs chelate Fe³⁺, and the resulting soluble Fe(III)-MA complexes are then taken up by the YSL transporters, such as YS1, into the root epidermal cells.[10][12] The expression of both TOM1 and YSL genes is induced by iron deficiency, ensuring an efficient iron uptake system when the nutrient is scarce.[10][11]

Experimental Protocols

Extraction and Quantification of Mugineic Acids from Root Exudates

This protocol describes the collection of root exudates and the subsequent quantification of mugineic acids using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Hydroponic growth system

  • Sterile deionized water

  • Collection vessels

  • Freeze-dryer

  • Methanol

  • 0.22 µm syringe filters

  • HPLC system with a suitable column (e.g., anion exchange or reverse-phase)

  • This compound standards (MA, DMA, etc.)

Procedure:

  • Plant Growth: Grow graminaceous plants (e.g., barley, rice) hydroponically in an iron-sufficient nutrient solution. To induce this compound secretion, transfer the plants to an iron-deficient nutrient solution for a period of 7-10 days.

  • Root Exudate Collection: Gently remove the plants from the nutrient solution and rinse the roots with sterile deionized water. Place the roots in a collection vessel containing a known volume of sterile deionized water for a defined period (e.g., 4-6 hours).

  • Sample Preparation:

    • Collect the root exudate solution and filter it through a 0.22 µm filter to remove any particulate matter.

    • Freeze-dry the filtered exudate to obtain a powder.

    • Dissolve a known weight of the root exudate powder in methanol.

    • Add sterile water, vortex, and filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Use a suitable mobile phase gradient to separate the different this compound family members.

    • Detect the eluted compounds using a suitable detector (e.g., fluorescence or UV-Vis after post-column derivatization).

    • Quantify the amount of each this compound by comparing the peak areas to a standard curve generated using known concentrations of this compound standards.

Determination of Iron-Binding Stability Constants

This protocol outlines a general method for determining the stability constant of a this compound-iron complex using spectrophotometric titration.

Materials:

  • Purified this compound

  • Ferric chloride (FeCl₃) solution of known concentration

  • Buffer solutions of various pH values

  • UV-Vis spectrophotometer

  • pH meter

  • Titration equipment

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the purified this compound in a suitable solvent.

    • Prepare a series of solutions containing a constant concentration of the this compound and varying concentrations of FeCl₃ in a buffer of a specific pH.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the Fe(III)-mugineic acid complex. The λmax is typically in the visible range, giving the complex a distinct color.

  • Data Analysis (Job's Method of Continuous Variation):

    • Prepare a series of solutions where the total molar concentration of this compound and Fe³⁺ is constant, but their mole fractions are varied.

    • Measure the absorbance of each solution at the λmax.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

  • Calculation of Stability Constant:

    • Using the absorbance data and the known initial concentrations of the ligand and metal ion, the equilibrium concentrations of the free ligand, free metal ion, and the complex can be calculated.

    • The stability constant (K) is then calculated using the formula: K = [Fe(III)-MA] / ([Fe³⁺][MA]).

Logical Workflow for Experimental Determination of Iron Chelation

Experimental_Workflow start Start prep_MA Prepare purified This compound solution start->prep_MA prep_Fe Prepare Fe(III) solution start->prep_Fe titration Perform Spectrophotometric or Potentiometric Titration prep_MA->titration prep_Fe->titration data_acq Acquire Absorbance/ Potential and pH data titration->data_acq analysis Analyze data using Job's Plot or other methods data_acq->analysis calc_K Calculate Stability Constant (log K) analysis->calc_K end End calc_K->end

Caption: Workflow for determining the iron chelation properties of this compound.

Conclusion and Future Directions

This compound and its derivatives are highly efficient natural iron chelators that play a pivotal role in the iron acquisition strategy of graminaceous plants. Their high affinity and specificity for Fe³⁺ make them crucial for plant survival in iron-limited environments. The elucidation of the biosynthetic pathway and the transport mechanisms of mugineic acids has opened up new avenues for developing strategies to enhance crop tolerance to iron deficiency, a major agricultural challenge worldwide.

For drug development professionals, the strong and specific iron-chelating properties of mugineic acids present an interesting scaffold for the design of novel therapeutic agents for iron overload disorders. Further research into the structure-activity relationships of different this compound analogs and their interactions with human iron transporters could lead to the development of next-generation iron chelators with improved efficacy and safety profiles. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the fascinating biology and chemistry of these natural iron carriers.

References

Regulation of Mugineic Acid Production Under Iron Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms governing the production of mugineic acid family phytosiderophores (MAs) in response to iron deficiency in graminaceous plants. The document details the key signaling pathways, regulatory genes, and experimental protocols relevant to this critical plant stress response. All quantitative data is summarized in structured tables, and signaling pathways and experimental workflows are visualized using DOT language diagrams.

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in cellular processes such as respiration and photosynthesis. However, in many agricultural soils, particularly those with high pH, iron exists in sparingly soluble forms, leading to iron deficiency in plants. Graminaceous plants, such as barley and rice, have evolved a sophisticated "chelation strategy" (Strategy II) to acquire iron from the soil. This strategy involves the synthesis and secretion of this compound family phytosiderophores (MAs), which are natural iron chelators.[1] Under iron-deficient conditions, the biosynthesis and secretion of MAs are significantly upregulated.[2] Understanding the intricate regulatory network that controls MA production is crucial for developing crops with enhanced tolerance to iron-deficient soils and for potential applications in drug development related to metal chelation.

The this compound Biosynthetic Pathway

The biosynthesis of MAs originates from the amino acid L-methionine. A series of enzymatic reactions, catalyzed by specific enzymes, leads to the production of various MA family members. The expression of the genes encoding these enzymes is tightly regulated and highly induced by iron deficiency.[1]

The core biosynthetic pathway is as follows:

  • Nicotianamine Synthase (NAS): Catalyzes the formation of nicotianamine (NA) from three molecules of S-adenosyl-L-methionine.

  • Nicotianamine Aminotransferase (NAAT): Converts NA to a 3''-keto intermediate.

  • Deoxythis compound Synthase (DMAS): Reduces the 3''-keto intermediate to form 2'-deoxythis compound (DMA).

  • Dioxygenases (IDS2 and IDS3): Catalyze the hydroxylation of DMA to produce other members of the this compound family, such as this compound (MA) and 3-hydroxythis compound (HMA).

Regulatory Network of this compound Production

The upregulation of MA biosynthesis under iron deficiency is controlled by a complex transcriptional regulatory network. Several key transcription factors have been identified that play pivotal roles in this process.

Key Transcription Factors
  • Iron-deficiency-responsive element-binding factor 1 (IDEF1): This transcription factor recognizes the iron-deficiency-responsive element 1 (IDE1) present in the promoter regions of many iron-deficiency-inducible genes. IDEF1 is constitutively expressed and is considered a central regulator in the early response to iron deficiency.

  • Iron-regulated bHLH transcription factor 2 (IRO2): The expression of IRO2 is induced by iron deficiency. IRO2 positively regulates the expression of the genes involved in MA biosynthesis, including NAS, NAAT, and DMAS. The expression of IRO2 itself is positively regulated by IDEF1, indicating a sequential gene regulatory cascade.

The signaling pathway for the regulation of MA production is initiated by the perception of low iron status, which leads to the activation of IDEF1. Activated IDEF1 then induces the expression of IRO2, which in turn activates the transcription of the MA biosynthesis genes.

Quantitative Data on this compound Production and Gene Expression

Iron deficiency leads to a significant increase in the secretion of MAs and the expression of genes involved in their biosynthesis and regulation.

ParameterConditionValuePlantReference
Phytosiderophore SecretionIron-deficient vs. Iron-sufficient4.2-fold increaseBarley[1]
GeneRegulation under Iron DeficiencyMethodPlantReference
HvNAS1UpregulatedMicroarray/qRT-PCRBarley[1][3]
HvNAAT-AUpregulatedMicroarray/qRT-PCRBarley[1][3]
HvNAAT-BUpregulatedMicroarray/qRT-PCRBarley[1][3]
HvDMAS1UpregulatedqRT-PCRBarley[4]
HvIDS2UpregulatedMicroarray/qRT-PCRBarley[1][3]
HvIDS3UpregulatedMicroarray/qRT-PCRBarley[1][3]
HvIRO2UpregulatedqRT-PCRBarley[4]
HvIDEF1Constitutively expressedqRT-PCRBarley[4]

Experimental Protocols

Induction of Iron Deficiency in Barley (Hydroponic Culture)

This protocol describes the method for growing barley seedlings in a hydroponic system to induce iron deficiency.

Materials:

  • Barley ( Hordeum vulgare L.) seeds

  • Petri dishes

  • Ultrapure water

  • Hydroponic containers

  • Air pump and tubing

  • Nutrient stock solutions

  • Fe-EDTA stock solution

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize barley seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile ultrapure water.

    • Place the sterilized seeds on moist filter paper in sterile Petri dishes and germinate them in the dark at 25°C for 3-4 days.

  • Hydroponic Setup:

    • Prepare the hydroponic nutrient solution with the following final concentrations: 2 mM Ca(NO₃)₂, 0.5 mM MgSO₄, 0.7 mM K₂SO₄, 0.1 mM KCl, 0.1 mM KH₂PO₄, 1 µM H₃BO₃, 0.5 µM MnSO₄, 0.5 µM ZnSO₄, 0.5 µM CuSO₄, and 0.01 µM (NH₄)₆Mo₇O₂₄.

    • For the iron-sufficient (+Fe) control group, add Fe-EDTA to a final concentration of 100 µM.

    • For the iron-deficient (-Fe) group, omit the Fe-EDTA from the nutrient solution.

    • Fill the hydroponic containers with the respective nutrient solutions and provide continuous aeration using an air pump.

  • Plant Growth and Treatment:

    • Transfer the germinated seedlings to the hydroponic containers, ensuring the roots are submerged in the nutrient solution.

    • Grow the plants in a controlled environment with a 16-hour light/8-hour dark photoperiod at 22°C.

    • Renew the nutrient solutions every 3-4 days to maintain nutrient levels and pH.

    • Iron deficiency symptoms, such as interveinal chlorosis in young leaves, should become visible after 7-10 days in the -Fe group.

    • Harvest root and shoot tissues for subsequent analysis.

Quantification of Mugineic Acids by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of MAs from root exudates.

Materials:

  • Root exudates collected from hydroponically grown plants

  • HPLC system with a suitable detector (e.g., fluorescence or mass spectrometry)

  • Anion-exchange chromatography column

  • Mobile phase reagents (e.g., NaOH solutions of varying concentrations)

  • MA standards (e.g., DMA, MA, HMA)

  • Derivatization reagents (for fluorescence detection, e.g., o-phthalaldehyde)

Procedure:

  • Sample Collection:

    • At the end of the iron-deficiency treatment, transfer the plants to containers with ultrapure water for a set period (e.g., 3 hours) to collect root exudates.

    • Collect the root exudate solution and filter it to remove any debris.

  • HPLC Analysis:

    • Set up the HPLC system with an anion-exchange column.

    • Prepare a gradient of the mobile phase (e.g., increasing concentration of NaOH) to separate the different MA family members.

    • Inject a known volume of the filtered root exudate sample into the HPLC system.

    • If using fluorescence detection, perform post-column derivatization of the MAs.

    • Detect the separated MAs and record the chromatogram.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of MA standards.

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the amount of each MA in the sample by comparing the peak areas to the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the steps for analyzing the expression levels of MA biosynthesis and regulatory genes.

Materials:

  • Root tissue from +Fe and -Fe grown plants

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., HvNAS1, HvNAAT-A, HvDMAS1, HvIRO2) and a reference gene (e.g., Actin)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction and DNase Treatment:

    • Immediately freeze the harvested root tissue in liquid nitrogen and grind to a fine powder.

    • Extract total RNA from the powdered tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's protocol.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific primers, and qRT-PCR master mix.

    • Perform the qRT-PCR in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene.

    • Calculate the relative fold change in gene expression in the -Fe samples compared to the +Fe samples using a method such as the 2-ΔΔCt method.

Visualizations

Signaling Pathway of this compound Production

G Signaling Pathway of this compound Production under Iron Deficiency Fe_deficiency Iron Deficiency (Low Fe) IDEF1 IDEF1 (Constitutively Expressed) Fe_deficiency->IDEF1 Activates IRO2_gene IRO2 Gene IDEF1->IRO2_gene Induces Transcription IRO2_protein IRO2 Protein IRO2_gene->IRO2_protein Translation MA_biosynthesis_genes MA Biosynthesis Genes (NAS, NAAT, DMAS, etc.) IRO2_protein->MA_biosynthesis_genes Induces Transcription MA_biosynthesis_enzymes MA Biosynthesis Enzymes MA_biosynthesis_genes->MA_biosynthesis_enzymes Translation MAs Mugineic Acids (MAs) MA_biosynthesis_enzymes->MAs Catalyzes Biosynthesis Fe_uptake Iron Uptake MAs->Fe_uptake Chelates Fe(III) for Uptake

Caption: Regulatory cascade of this compound biosynthesis.

Experimental Workflow for Studying Iron Deficiency Response

G Experimental Workflow for Iron Deficiency Studies start Start: Barley Seed Germination hydroponics Hydroponic Culture (+Fe and -Fe conditions) start->hydroponics harvest Harvest Plant Tissues (Roots and Shoots) hydroponics->harvest rna_extraction RNA Extraction and cDNA Synthesis harvest->rna_extraction root_exudates Collect Root Exudates harvest->root_exudates q_pcr qRT-PCR Analysis (Gene Expression) rna_extraction->q_pcr data_analysis Data Analysis and Interpretation q_pcr->data_analysis hplc HPLC Analysis (this compound Quantification) root_exudates->hplc hplc->data_analysis

References

An In-depth Technical Guide to the Structural Determination of Mugineic Acid-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural determination of mugineic acid-metal complexes. Mugineic acids and their derivatives, a class of phytosiderophores, are crucial for metal uptake in graminaceous plants and offer insights into metal chelation chemistry relevant to drug development. This document outlines the key experimental protocols, summarizes quantitative data, and visualizes the intricate pathways and workflows involved in their characterization.

Introduction to this compound-Metal Complexes

Mugineic acids (MAs) are a family of non-proteinogenic amino acids secreted by the roots of graminaceous plants, such as barley and rice, to acquire essential metals from the soil, particularly iron.[1][2] Under conditions of metal deficiency, the biosynthesis and secretion of MAs are significantly upregulated.[3][4] These phytosiderophores chelate metal ions, forming stable complexes that are then transported into the plant roots. The ability of MAs to form stable complexes with various metals, including Fe(III), Zn(II), Cu(II), and Ni(II), makes them a subject of great interest for understanding metal homeostasis in plants and for the development of novel metal-chelating agents in medicine.[5][6] The structural elucidation of these complexes is paramount to understanding their stability, reactivity, and biological function. This compound and its derivatives chelate ferric iron using octahedral hexacoordination.[1][2]

Experimental Methodologies for Structural Determination

The structural characterization of this compound-metal complexes involves a combination of spectroscopic and analytical techniques to probe both the solution and solid-state structures.

Spectrophotometric Titration

Spectrophotometric titration is a fundamental technique used to determine the stability constants (log K) of metal-ligand complexes. This method relies on the change in the absorbance spectrum of the ligand or the complex as a function of pH or metal concentration.

Experimental Protocol:

  • Preparation of Solutions:

    • A stock solution of the this compound or its analog (e.g., proline-2'-deoxythis compound, PDMA) is prepared in deionized water.

    • Standardized stock solutions of the metal salts (e.g., MnCl₂, CoCl₂, CuCl₂, NiCl₂, ZnCl₂) are prepared.

    • A high-purity, non-complexing buffer system is used to maintain the desired pH range (e.g., HEPES, MES).

    • All solutions are prepared using carbonate-free deionized water to avoid interference from carbonate complexation.

  • Titration Procedure:

    • A known concentration of the this compound is placed in a thermostated titration vessel.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) in the absence and presence of a known concentration of the metal ion.

    • The UV-Vis spectrum is recorded at regular intervals throughout the titration.

  • Data Analysis:

    • The changes in absorbance at specific wavelengths are plotted against the pH or the molar ratio of metal to ligand.

    • The stability constants are calculated from the titration data using specialized software that fits the absorbance data to a chemical equilibrium model.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H NMR spectroscopy is a powerful tool for elucidating the solution structure and conformational properties of diamagnetic and some paramagnetic this compound-metal complexes.

Experimental Protocol:

  • Sample Preparation:

    • A solution of the this compound-metal complex is prepared in a suitable deuterated solvent (e.g., D₂O).

    • The pH of the solution is adjusted using deuterated acid or base (e.g., DCl, NaOD).

    • An internal standard (e.g., DSS) may be added for chemical shift referencing.

  • NMR Data Acquisition:

    • ¹H NMR spectra are acquired on a high-field NMR spectrometer.

    • For paramagnetic complexes, specialized pulse sequences may be required to overcome the rapid relaxation of the nuclei.

    • Two-dimensional NMR experiments, such as COSY and NOESY, can be used to establish through-bond and through-space connectivities, respectively, aiding in the complete assignment of the proton resonances.

  • Data Analysis:

    • The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed to determine the coordination environment of the metal ion and the conformation of the this compound backbone in solution.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) are highly sensitive techniques used to determine the stoichiometry and fragmentation patterns of this compound-metal complexes.

Experimental Protocol:

  • Sample Preparation:

    • Solutions of the this compound and metal salts are prepared in a volatile solvent system, such as a mixture of water and acetonitrile with a small amount of a modifier like ammonium acetate, to facilitate ionization.[5]

    • The pH of the solution is adjusted to promote complex formation.

  • MS Data Acquisition:

    • The sample solution is introduced into the ESI source of the mass spectrometer.

    • The mass spectrum is acquired in either positive or negative ion mode, depending on the charge of the complex.

    • For MS/MS experiments, the parent ion corresponding to the metal complex is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

  • Data Analysis:

    • The mass-to-charge ratio (m/z) of the parent ion is used to confirm the stoichiometry of the complex (e.g., 1:1 metal-to-ligand ratio).

    • The fragmentation pattern provides information about the coordination sites and the stability of different parts of the complex.

X-ray Crystallography

Experimental Protocol (General):

  • Crystallization:

    • Single crystals of the this compound-metal complex are grown by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.

    • The choice of solvent and precipitant is crucial for obtaining high-quality crystals.

  • X-ray Diffraction Data Collection:

    • A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

    • The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.

Coordination Geometry of the this compound-Co(III) Complex:

The X-ray diffraction study of the this compound-Co(III) complex revealed a nearly octahedral coordination geometry. The coordinating atoms from the this compound are:

  • The azetidine nitrogen

  • The secondary amine nitrogen

  • Both terminal carboxylate oxygens

  • The hydroxyl oxygen

  • The intermediate carboxylate oxygen

This hexadentate coordination results in a very stable complex.

Quantitative Data on this compound-Metal Complexes

The stability of this compound-metal complexes is a key parameter that dictates their formation and persistence in biological systems. The following table summarizes the stability constants (log K) for various this compound and derivative-metal complexes.

LigandMetal Ionlog KMethodReference
This compoundFe(III)32.5 - 33.3Potentiometry[7]
PDMAMn(II)~11Spectrophotometry[6]
PDMACo(II)~14Spectrophotometry[6]
PDMANi(II)~16Spectrophotometry[6]
PDMACu(II)~18Spectrophotometry[6]
PDMAZn(II)~14.5Spectrophotometry[6]

PDMA: Proline-2'-deoxythis compound

Visualizing Pathways and Workflows

Biosynthetic Pathway of this compound

The biosynthesis of this compound starts from the amino acid methionine and involves a series of enzymatic reactions. The expression of the genes encoding these enzymes is induced by iron and zinc deficiency.[3][8]

Biosynthesis_of_Mugineic_Acid Met Methionine SAM S-Adenosyl Methionine Met->SAM SAMS NA Nicotianamine SAM->NA NAS Keto_Acid 3''-keto acid NA->Keto_Acid NAAT DMA 2'-deoxythis compound Keto_Acid->DMA DMAS MA This compound DMA->MA IDS2/IDS3

Biosynthetic pathway of this compound.
General Workflow for Structural Determination

The structural elucidation of a this compound-metal complex is a multi-step process that integrates various analytical techniques.

Structural_Determination_Workflow cluster_synthesis Complex Formation cluster_solution Solution State Characterization cluster_solid Solid State Characterization cluster_analysis Data Integration and Structure Elucidation Synthesis Synthesis and Purification of This compound Complexation Complexation with Metal Ion Synthesis->Complexation Spectro_Titr Spectrophotometric Titration (Stability Constant) Complexation->Spectro_Titr NMR NMR Spectroscopy (Solution Structure) Complexation->NMR MS Mass Spectrometry (Stoichiometry) Complexation->MS Crystallization Crystallization Complexation->Crystallization Data_Integration Integration of Spectroscopic and Crystallographic Data Spectro_Titr->Data_Integration NMR->Data_Integration MS->Data_Integration Xray X-ray Crystallography (3D Structure) Crystallization->Xray Xray->Data_Integration Final_Structure Final Structural Model Data_Integration->Final_Structure

Workflow for structural determination.
Regulation of this compound Biosynthesis and Secretion

The biosynthesis and secretion of mugineic acids are tightly regulated in response to the plant's iron status. This involves a complex signaling network.

Regulation_of_MA_Secretion Fe_Deficiency Iron Deficiency Signal_Transduction Signal Transduction Cascade Fe_Deficiency->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Upregulation of MA Biosynthesis Genes (NAS, NAAT, DMAS, etc.) Transcription_Factors->Gene_Expression MA_Biosynthesis Increased this compound Biosynthesis Gene_Expression->MA_Biosynthesis MA_Secretion Secretion of this compound into Rhizosphere MA_Biosynthesis->MA_Secretion Fe_Complex Formation of Fe(III)-MA Complex MA_Secretion->Fe_Complex Fe_Uptake Uptake of Fe(III)-MA Complex by Root Cells Fe_Complex->Fe_Uptake

Regulation of this compound secretion.

Conclusion

The structural determination of this compound-metal complexes is a multifaceted endeavor that requires the application of a suite of complementary analytical techniques. Spectrophotometric methods provide crucial information on complex stability, while NMR and mass spectrometry offer insights into the solution-state structure and stoichiometry. Although challenging, X-ray crystallography provides the ultimate atomic-resolution picture of the solid-state structure. A thorough understanding of the structures of these complexes is essential for advancing our knowledge of plant metal nutrition and for the rational design of new therapeutic agents for the treatment of diseases related to metal imbalance. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in these fields.

References

Methodological & Application

Application Notes and Protocols: Mugineic Acid Extraction from Plant Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mugineic acids (MAs) are a class of phytosiderophores, which are iron-chelating compounds released by graminaceous plants under iron-deficient conditions.[1][2][3] These non-proteinogenic amino acids play a crucial role in the plant's strategy II iron acquisition system, mobilizing sparingly soluble iron(III) in the rhizosphere to be taken up by the roots.[2][4] The study of mugineic acids is vital for understanding plant nutrition, developing iron-biofortified crops, and exploring their potential as novel therapeutic agents for iron-related disorders. This document provides detailed application notes and protocols for the extraction and analysis of mugineic acids from plant roots.

Data Presentation: Comparison of Analytical Techniques for Mugineic Acid Quantification

The following table summarizes the performance of different High-Performance Liquid Chromatography (HPLC) methods for the quantification of mugineic acids.

Analytical MethodSample TypeDerivatizationDetection Limit (approx.)Linear RangeKey AdvantagesKey DisadvantagesReference
Anion Exchange HPLCRoot exudates, xylem sap, root tissue extractsPost-column with sodium hypochlorite and o-phthalaldehyde0.05 nmol0.1 - 2.5 nmolMinimal sample pre-treatment, rapid separation.Requires specialized anion exchange columns.[1][5]
Ion-Pair HPLCNot specifiedPre-column with o-phthalaldehyde~3 ng of MANot specifiedHigh sensitivity, uses common reversed-phase columns.Separation of MA and DMA can be insufficient.[6]
LC-ESI-MS/MSSoil solution, root exudatesNoneNot specifiedNot specifiedHigh specificity and accuracy, can be used for complex samples.Requires sophisticated and expensive equipment.[7]

Experimental Protocols

Protocol 1: Collection of Root Exudates for this compound Analysis

This protocol describes the collection of root exudates from hydroponically grown plants, a common method for obtaining samples for this compound analysis.

Materials:

  • Hydroponic growth system

  • Nutrient solution (iron-sufficient and iron-deficient formulations)

  • Collection vessels (e.g., beakers, flasks)

  • Deionized water

  • Filter paper (optional, for apical root zone collection)

Procedure:

  • Plant Growth: Cultivate graminaceous plants (e.g., barley, wheat, maize) in a hydroponic system with a complete nutrient solution containing sufficient iron.

  • Induction of Iron Deficiency: To induce the secretion of mugineic acids, transfer the plants to an iron-deficient nutrient solution. The duration of this treatment can vary depending on the plant species and age but is typically several days.[8]

  • Collection of Root Washings (Whole Root System):

    • Gently remove the plants from the hydroponic system.

    • Carefully rinse the roots with deionized water to remove any residual nutrient solution.

    • Immerse the entire root system in a known volume of deionized water for a specific period (e.g., 2-6 hours). The release of mugineic acids often follows a diurnal rhythm, peaking a few hours after the onset of light.[7]

    • After the collection period, remove the plants and filter the root washings to remove any debris.

  • Collection from Apical Root Zones (Optional):

    • For more localized analysis, gently blot the apical regions of the roots dry.

    • Apply small pieces of filter paper to the apical root zones to absorb the exudates.[1]

    • After the collection period, transfer the filter papers to a known volume of deionized water to elute the mugineic acids.

  • Sample Storage: Store the collected root exudate samples at -20°C or below until analysis to prevent microbial degradation.[9]

Protocol 2: Hot Water Extraction of Mugineic Acids from Root Tissue

This protocol details the extraction of mugineic acids from the root tissue itself.

Materials:

  • Plant roots

  • Deionized water

  • Mortar and pestle or homogenizer

  • Water bath or heating block

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filters (0.22 µm)

Procedure:

  • Root Harvesting and Preparation:

    • Excise the roots from the plants.

    • Wash the roots thoroughly with deionized water to remove any soil or hydroponic solution.

    • Blot the roots dry with paper towels.

    • Determine the fresh weight of the root sample.

  • Homogenization:

    • Homogenize the root tissue in a pre-chilled mortar and pestle with a small amount of deionized water. Alternatively, use a mechanical homogenizer.

  • Hot Water Extraction:

    • Transfer the homogenized root tissue to a centrifuge tube.

    • Add a known volume of deionized water (e.g., 5-10 mL per gram of fresh weight).

    • Incubate the sample in a water bath at 80-100°C for 15-30 minutes.[1]

  • Centrifugation and Filtration:

    • Allow the sample to cool to room temperature.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid debris.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • Sample Storage: Store the filtered root extract at -20°C or below until analysis.

Protocol 3: HPLC Analysis of Mugineic Acids

This protocol provides a general guideline for the analysis of mugineic acids using High-Performance Liquid Chromatography with post-column derivatization and fluorimetric detection, based on a widely cited method.[1][5]

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and column thermostat.

  • Fluorimetric detector.

  • Post-column derivatization system.

  • Resin-based anion exchange column.

Reagents and Standards:

  • Milli-Q or deionized water (Eluent A)

  • Sodium hydroxide (NaOH) solution (e.g., 125 mM) (Eluent B)

  • Sodium hypochlorite (NaOCl) solution

  • o-Phthalaldehyde (OPA) reagent

  • This compound standards (e.g., 2'-deoxythis compound (DMA), this compound (MA), 3-hydroxythis compound (HMA))

HPLC Conditions (Example):

  • Column Temperature: 32°C[1]

  • Flow Rate: 1 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Gradient Elution:

    • 0-8 min: 10% B in A

    • 8-18 min: 10-20% B in A

    • 18-20 min: 20-40% B in A (Column Clean-up)

    • 20-21 min: 40% B in A (Column Clean-up)[1]

  • Post-Column Derivatization:

    • The column effluent is mixed with NaOCl, followed by the OPA reagent.

  • Detection:

    • Excitation wavelength: 340 nm

    • Emission wavelength: 455 nm

Procedure:

  • Sample Preparation: Thaw the frozen root exudate or tissue extract samples. For root exudates, minimal pre-treatment is often required, though addition of NaOH may be beneficial.[5] For tissue extracts, ensure they are properly filtered.

  • Standard Curve: Prepare a series of standard solutions of known concentrations of mugineic acids. Inject these standards into the HPLC system to generate a standard curve for quantification.

  • Sample Analysis: Inject the prepared samples into the HPLC system.

  • Data Analysis: Identify and quantify the mugineic acids in the samples by comparing their retention times and peak areas to those of the standards.

Visualizations

Iron Uptake Strategy II in Graminaceous Plants

Caption: Biosynthesis and secretion of mugineic acids for iron uptake.

Experimental Workflow for this compound Extraction and Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_growth Plant Growth in Hydroponics fe_deficiency Induce Iron Deficiency plant_growth->fe_deficiency root_exudate_collection Collect Root Exudates fe_deficiency->root_exudate_collection root_tissue_extraction Hot Water Extraction of Root Tissue fe_deficiency->root_tissue_extraction sample_filtration Sample Filtration (0.22 µm) root_exudate_collection->sample_filtration root_tissue_extraction->sample_filtration hplc_analysis HPLC Analysis sample_filtration->hplc_analysis derivatization Post-column Derivatization hplc_analysis->derivatization detection Fluorimetric Detection derivatization->detection quantification Quantification detection->quantification

Caption: Workflow for this compound extraction and HPLC analysis.

References

Application Note and Protocols for the Quantification of Mugineic Acid in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mugineic acids (MAs) are a class of phytosiderophores, which are non-proteinogenic amino acids secreted by the roots of graminaceous plants (e.g., wheat, barley, and rice) under iron-deficient conditions.[1][2][3] These compounds play a crucial role in the chelation and subsequent uptake of iron from the soil, a process known as Strategy II iron acquisition.[2][3] The concentration of mugineic acids in the rhizosphere is a key indicator of a plant's iron nutritional status and the soil's iron bioavailability. Accurate quantification of these compounds in soil samples is therefore of significant interest to researchers in plant physiology, soil science, and agricultural biotechnology, as well as to professionals in drug development exploring chelation therapies.

This document provides detailed protocols for the extraction and quantification of mugineic acids from soil samples, summarizes relevant quantitative data, and presents visual workflows to aid in experimental design and execution.

Quantitative Data Summary

The concentration of mugineic acids in soil is highly variable and depends on factors such as plant species, soil type, and the severity of iron deficiency. The following table summarizes representative quantitative data from the literature.

Mugineic Acid Family MemberSample TypeConcentration Range (µM)Analytical MethodReference
2'-deoxythis compound (DMA)Rhizosphere Soil Solution0.1 - 235LC-ESI-MS/MS[4]
This compound (MA)Rhizosphere Soil5.8 - 20.6 (µg/g soil)Not specified[4]
This compound (MA)Root Washings> 1Anion-Exchange HPLC-PAD[5]
2'-deoxythis compound (DMA)Root Washings> 5Anion-Exchange HPLC-PAD[5]
3-hydroxythis compound (HMA)Root Washings> 0.5Anion-Exchange HPLC-PAD[5]
3-epi-hydroxythis compound (epi-HMA)Root Washings> 0.5Anion-Exchange HPLC-PAD[5]

Experimental Protocols

Extraction of Mugineic Acids from Soil

This protocol is adapted from methods developed for the extraction of phytosiderophores from soil.[4]

Materials:

  • Soil samples (air-dried and sieved through a 2-mm mesh)

  • Ammonium carbonate solution (e.g., 0.1 M)

  • Centrifuge and centrifuge tubes

  • Shaker

  • Filter paper or syringe filters (0.45 µm)

  • Hydrochloric acid (HCl) for sample acidification[4]

Procedure:

  • Weigh 10 g of the air-dried soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of the ammonium carbonate extraction solution to the tube.

  • Cap the tube and shake vigorously for 1 hour at room temperature.

  • Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the soil particles.

  • Decant the supernatant and filter it through a 0.45 µm filter to remove any remaining particulate matter.

  • Acidify the sample to prevent the formation of metal-DMA complexes.[4]

  • The resulting extract is now ready for purification and/or direct analysis.

Quantification of Mugineic Acids by LC-ESI-MS/MS

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific method for the quantification of mugineic acids.[2][4][6]

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • A porous graphitic carbon (PGC) column is recommended for good retention and separation of these polar compounds.[4]

Reagents:

  • Milli-Q water (or equivalent) with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • This compound standards of known concentration for calibration.

  • Isotopically labeled internal standards (e.g., 13C4-labeled DMA) for accurate quantification via isotope dilution.[4]

Procedure:

  • Sample Preparation: The soil extract may require a solid-phase extraction (SPE) cleanup step depending on the complexity of the matrix.

  • Chromatographic Separation:

    • Equilibrate the PGC column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the analytes using a gradient program, for example, starting with 5% B and increasing to 50% B over 15 minutes.

  • Mass Spectrometric Detection:

    • Operate the ESI source in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for each this compound analog will need to be determined by infusing pure standards.

  • Quantification:

    • Construct a calibration curve using the this compound standards.

    • Calculate the concentration of mugineic acids in the samples by comparing their peak areas to the calibration curve, correcting for the recovery of the internal standard.

Quantification of Mugineic Acids by Anion-Exchange HPLC with Pulsed Amperometric Detection (PAD)

This method provides an alternative to MS detection and does not require derivatization.[5]

Instrumentation:

  • Anion-exchange HPLC system.

  • Pulsed Amperometric Detector (PAD).

Reagents:

  • Sodium hydroxide (NaOH) solutions for gradient elution.

  • This compound standards.

Procedure:

  • Chromatographic Separation:

    • Separate the this compound family phytosiderophores using an anion-exchange column with a NaOH gradient elution.[5] A typical separation can be achieved within 15 minutes.[5]

  • Detection:

    • Detect the underivatized phytosiderophores using PAD at a pH of 13.[5]

  • Quantification:

    • Create a calibration curve with known concentrations of this compound standards.

    • Determine the concentration in the samples based on the peak areas. The detection limits are reported to be in the low micromolar range.[5]

Visualizations

experimental_workflow cluster_extraction Soil Sample Extraction cluster_analysis Analytical Quantification soil Soil Sample extraction Add Ammonium Carbonate Shake for 1 hr soil->extraction centrifuge Centrifuge at 10,000 x g extraction->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter acidify Acidify Extract filter->acidify extract This compound Extract acidify->extract lcms LC-ESI-MS/MS Analysis extract->lcms Primary Method hplc_pad Anion-Exchange HPLC-PAD extract->hplc_pad Alternative Method data Quantitative Data lcms->data hplc_pad->data

Caption: Experimental workflow for the extraction and quantification of this compound from soil samples.

iron_uptake_pathway cluster_soil cluster_root plant_root Graminaceous Plant Root ma_secretion Secretion of Mugineic Acids (MAs) plant_root->ma_secretion rhizosphere Rhizosphere (Soil) ma_fe_complex Soluble MA-Fe(III) Complex rhizosphere->ma_fe_complex MAs chelate Fe(III) fe3 Insoluble Fe(III) fe3->ma_fe_complex ma_secretion->rhizosphere into transporter MA-Fe(III) Transporter (e.g., YS1) ma_fe_complex->transporter Transport across root membrane fe_uptake Iron Uptake into Root transporter->fe_uptake

Caption: Logical pathway of Strategy II iron uptake in graminaceous plants mediated by mugineic acids.

References

Application Notes and Protocols for HPLC Analysis of Mugineic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of mugineic acid and its analogs, a class of phytosiderophores crucial in iron uptake in graminaceous plants. The following protocols are designed for researchers in plant biology, environmental science, and drug development who are interested in chelating agents.

Overview of Analytical Techniques

The analysis of mugineic acids is challenging due to their polar nature and lack of a strong chromophore for UV detection. The most successful methods rely on High-Performance Liquid Chromatography (HPLC) coupled with sensitive detection techniques. The primary methods detailed in these notes are:

  • Anion-Exchange HPLC with Post-Column Derivatization and Fluorescence Detection: A robust and widely used method that separates mugineic acids based on their charge and then derivatizes them to produce a fluorescent product.

  • Anion-Exchange HPLC with Pulsed Amperometric Detection (PAD): A simpler method that does not require derivatization, offering high sensitivity for hydroxylated mugineic acids.

  • Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) coupled to Electrospray Ionization Mass Spectrometry (ESI-MS): A highly sensitive and specific method for the separation and identification of mugineic acids and their metal complexes.

Experimental Protocols

Sample Preparation

Minimal sample pre-treatment is often required for the analysis of mugineic acids from biological samples.[1]

A. Collection of Root Exudates:

  • Grow plants hydroponically in an iron-deficient nutrient solution to induce the secretion of phytosiderophores.

  • Collect the root exudates by immersing the entire root system in deionized water for a specified period (e.g., 3-6 hours) during the light period when secretion is highest.

  • Filter the collected solution through a 0.45 µm filter to remove root debris and microorganisms.

  • For some methods, adjust the pH by adding sodium hydroxide (NaOH).[1]

B. Collection of Xylem Sap:

  • Excise the shoot of the plant approximately 2-3 cm above the root.

  • Collect the exuded xylem sap from the cut surface using a micropipette.

  • Filter the collected sap through a 0.45 µm filter.

C. Hot Water Extraction of Root Material:

  • Harvest and thoroughly wash the plant roots with deionized water.

  • Blot the roots dry and record the fresh weight.

  • Cut the roots into small pieces and place them in a heat-resistant container with a known volume of deionized water.

  • Heat the container in a water bath at 80°C for 30 minutes.

  • Cool the extract to room temperature and filter it through a 0.45 µm filter.

Method 1: Anion-Exchange HPLC with Post-Column Derivatization and Fluorescence Detection

This method is effective for the separation of 2'-deoxythis compound (DMA), this compound (MA), 3-hydroxythis compound (HMA), and 3-epi-hydroxythis compound (epi-HMA).[1]

A. Instrumentation and Reagents:

  • HPLC system with a gradient pump and a fluorescence detector.

  • Resin-based anion-exchange column.

  • Post-column reaction module.

  • Reagents: Sodium hydroxide (NaOH), sodium hypochlorite (NaOCl), o-phthalaldehyde (OPA), 2-mercaptoethanol, boric acid.

B. Chromatographic Conditions:

  • Mobile Phase: A gradient of aqueous NaOH.

  • Gradient Elution: A specific gradient program is used to separate the different mugineic acids within approximately 16 minutes, with a total cycle time of 30 minutes.[1]

  • Flow Rate: Typically around 0.8 mL/min.

C. Post-Column Derivatization:

  • The column effluent is mixed with a solution of sodium hypochlorite (NaOCl).

  • This mixture then reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) in a borate buffer.

  • The resulting fluorescent derivatives are detected by the fluorescence detector.

D. Detection:

  • Excitation Wavelength: ~340 nm

  • Emission Wavelength: ~455 nm

Method 2: Anion-Exchange HPLC with Pulsed Amperometric Detection (PAD)

This method offers the advantage of not requiring derivatization, simplifying the experimental setup.[2] It is particularly sensitive for hydroxylated mugineic acids.[2]

A. Instrumentation and Reagents:

  • HPLC system with a gradient pump.

  • Anion-exchange column.

  • Pulsed Amperometric Detector with a gold working electrode.

  • Reagents: Sodium hydroxide (NaOH).

B. Chromatographic Conditions:

  • Mobile Phase: A gradient of aqueous NaOH.[2]

  • Gradient Elution: A 15-minute gradient is sufficient to separate DMA, MA, HMA, and epi-HMA.[2]

  • Detection pH: The detection is performed at a high pH (around 13).[2]

Method 3: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) with ESI-MS

This is a highly sensitive method that allows for the separation and identification of mugineic acids and their metal complexes.[3]

A. Instrumentation and Reagents:

  • HPLC system with a gradient pump.

  • ZIC-HILIC column.

  • Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Reagents: Ammonium acetate, acetonitrile.

B. Chromatographic Conditions:

  • Column: ZIC-HILIC.[3]

  • Mobile Phase: A gradient of ammonium acetate and acetonitrile at a pH of 7.3.[3]

  • Flow Rate: 0.15 mL/min.[3]

  • Separation Time: Separation of various mugineic acids and their metal complexes can be achieved within 22 minutes.[3]

C. Detection:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[3]

  • Detection Range: Capable of detecting compounds in the micromol/L range.[3]

Quantitative Data Summary

ParameterMethod 1: Anion-Exchange with Fluorescence DetectionMethod 2: Anion-Exchange with PADMethod 3: ZIC-HILIC-ESI-MS
Analytes DMA, MA, HMA, epi-HMA, Nicotianamine[1]DMA, MA, HMA, epi-HMA[2]DMA, MA, epi-HMA, Nicotianamine, and their metal complexes (Fe(III), Zn(II), Cu(II), Ni(II), Fe(II))[3]
Linear Range 0.1–2.5 nmol[1]Not specifiedNot specified
Limit of Detection (LOD) ~0.05 nmol[1]DMA: 5 µM, MA: 1 µM, HMA & epi-HMA: < 0.5 µM[2]Micromol/L range[3]
Separation Time ~16 minutes[1]~15 minutes[2]~22 minutes (gradient), 2 minutes (isocratic for Fe-complexes)[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_data Data Analysis RootExudates Collection of Root Exudates Filtration Filtration (0.45 µm) RootExudates->Filtration XylemSap Collection of Xylem Sap XylemSap->Filtration RootExtraction Hot Water Extraction of Roots RootExtraction->Filtration pH_Adjust pH Adjustment (optional) Filtration->pH_Adjust Injection Sample Injection pH_Adjust->Injection To HPLC Separation Chromatographic Separation (Anion-Exchange or HILIC) Injection->Separation PostColumn Post-Column Derivatization (for Fluorescence) Separation->PostColumn PAD Pulsed Amperometric Detection Separation->PAD MS Mass Spectrometry Detection Separation->MS Fluorescence Fluorescence Detection PostColumn->Fluorescence DataAcquisition Data Acquisition Fluorescence->DataAcquisition PAD->DataAcquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Experimental workflow for HPLC analysis of mugineic acids.

post_column_derivatization MugineicAcid This compound (from HPLC column) OxidizedMA Oxidized Intermediate MugineicAcid->OxidizedMA + NaOCl Sodium Hypochlorite (NaOCl) FluorescentProduct Fluorescent Product OxidizedMA->FluorescentProduct + OPA o-Phthalaldehyde (OPA) + Thiol

Caption: Post-column derivatization of this compound for fluorescence detection.

References

Application Note: Identification and Quantification of Mugineic Acid Derivatives Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mugineic acid and its derivatives, collectively known as phytosiderophores, are a class of non-proteinogenic amino acids secreted by graminaceous plants, such as barley, wheat, and rice, in response to iron deficiency.[1] These compounds play a critical role in the chelation of ferric iron (Fe³⁺) in the rhizosphere, forming stable complexes that are then taken up by the plant roots.[1] This process, known as Strategy II iron acquisition, is essential for the survival and growth of these plants in iron-limiting soil conditions.[2] The analysis of this compound derivatives is therefore of significant interest in plant biology, agriculture, and environmental science. Furthermore, their metal-chelating properties are being explored for potential applications in drug development and nutritional biofortification.

This application note provides a comprehensive overview and detailed protocols for the identification and quantification of this compound derivatives using liquid chromatography coupled with mass spectrometry (LC-MS).

Data Presentation

The quantitative performance of a validated LC-ESI-MS/MS method for the analysis of eight naturally occurring this compound family phytosiderophores is summarized in the table below.[3]

AnalyteAbbreviationLimit of Detection (LOD) (nmol L⁻¹)Limit of Quantitation (LOQ) (nmol L⁻¹)Linearity (R²)Precision (RSD%)
This compoundMA< 11< 35> 0.99< 2.5
3"-Hydroxythis compoundHMA< 11< 35> 0.99< 2.5
3"-epi-Hydroxythis compoundepi-HMA< 11< 35> 0.99< 2.5
Hydroxyavenic AcidHAVA< 11< 35> 0.99< 2.5
Deoxythis compoundDMA< 11< 35> 0.99< 2.5
3"-Hydroxydeoxythis compoundHDMA< 11< 35> 0.99< 2.5
3"-epi-Hydroxydeoxythis compoundepi-HDMA< 11< 35> 0.99< 2.5
Avenic AcidAVA< 11< 35> 0.99< 2.5

Experimental Protocols

Protocol 1: Sample Preparation of Root Exudates

This protocol describes the collection and preparation of root exudates from graminaceous plants for LC-MS analysis.[1]

Materials:

  • Graminaceous plants (e.g., barley, wheat)

  • Sterile Milli-Q water

  • Sterile beakers or flasks

  • 0.22 µm syringe filters

  • Freeze-dryer (optional)

  • LC-MS grade solvents (e.g., water, methanol, formic acid)

Procedure:

  • Carefully remove the plant from its growth medium and gently wash the roots with sterile Milli-Q water to remove any debris.

  • Place the plant roots in a sterile beaker or flask containing a known volume of sterile Milli-Q water.

  • Allow the roots to exude into the water for a defined period (e.g., 2-4 hours) under controlled environmental conditions.

  • Collect the root exudate solution.

  • Filter the collected solution through a 0.22 µm syringe filter to remove any root debris and microorganisms.

  • The filtered exudate can be directly analyzed or, for concentration, freeze-dried.

  • If freeze-dried, reconstitute the powder in a known volume of the initial mobile phase of the LC method before injection.

  • For the analysis of metal-phytosiderophore complexes, acidification of the sample should be avoided. For the analysis of total phytosiderophores, samples can be acidified to dissociate any metal complexes.[4][5]

Protocol 2: Quantitative Analysis of this compound Derivatives by LC-ESI-MS/MS

This protocol details a validated method for the quantification of this compound derivatives using a liquid chromatography-electrospray ionization-tandem mass spectrometer.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A column suitable for polar compounds, such as a porous graphitic carbon column or a HILIC column.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the different this compound derivatives. An example gradient could be:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.0 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Nebulizer Gas Flow: Optimized for the specific instrument

    • Drying Gas Flow: Optimized for the specific instrument

  • MRM Transitions: Specific precursor-to-product ion transitions for each this compound derivative need to be determined by infusing individual standards.

Data Analysis:

  • Quantification is performed by constructing a calibration curve using certified reference standards for each analyte.

  • The use of a labeled internal standard, such as ¹³C₄-labeled 2'-deoxythis compound, is recommended for improved accuracy and precision.[4][5]

Protocol 3: Qualitative Analysis of this compound Derivatives by LC-ESI-Q-TOF-MS

This protocol is designed for the identification and structural characterization of known and novel this compound derivatives and their metal complexes.

Instrumentation:

  • UHPLC system

  • Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an ESI source

LC Conditions:

  • Similar to the quantitative method, but the gradient can be optimized for maximum separation of isomers.

MS Conditions:

  • Ionization Mode: Positive and/or Negative ESI

  • Acquisition Mode: Full scan MS and targeted MS/MS (product ion scan)

  • Mass Range: m/z 100 - 1000

  • Collision Energy: Ramped or set at different energies (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation spectra.

Data Analysis:

  • Identification of this compound derivatives is based on their accurate mass, isotopic pattern, and characteristic fragmentation patterns.

  • The fragmentation of mugineic acids typically involves losses of water, carboxyl groups, and portions of the amino acid side chains.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis plant Graminaceous Plant (e.g., Barley, Wheat) exudation Root Exudation in Sterile Water plant->exudation filtration Filtration (0.22 µm) exudation->filtration analysis Direct Analysis filtration->analysis concentration Freeze-Drying & Reconstitution filtration->concentration lc_separation LC Separation (Porous Graphitic Carbon or HILIC) analysis->lc_separation concentration->lc_separation ms_detection Mass Spectrometry (ESI-MS/MS or ESI-Q-TOF-MS) lc_separation->ms_detection quantification Quantification (MRM, Calibration Curve) ms_detection->quantification identification Identification (Accurate Mass, Fragmentation) ms_detection->identification

Caption: Experimental workflow for the analysis of this compound derivatives.

mugineic_acid_pathway cluster_biosynthesis Biosynthesis in Root Cells cluster_secretion_chelation Secretion & Chelation in Rhizosphere cluster_uptake Uptake into Root Cells sam S-Adenosyl-L-methionine (SAM) na Nicotianamine (NA) sam->na NAS dma 2'-Deoxythis compound (DMA) na->dma NAAT, DMAS ma This compound (MA) & Derivatives dma->ma IDS2, IDS3 ma_secreted Secretion of MAs ma->ma_secreted TOM1 fe3_ma Fe(III)-MA Complex (soluble) ma_secreted->fe3_ma Chelation fe3 Fe(III) (insoluble) fe3->fe3_ma fe3_ma_uptake Uptake of Fe(III)-MA Complex fe3_ma->fe3_ma_uptake YS1/YSL fe_translocation Iron Translocation in Plant fe3_ma_uptake->fe_translocation

Caption: Biosynthesis and iron uptake pathway of this compound.[6][7][8]

References

Application Notes and Protocols for Studying Mugineic Acid-Mediated Iron Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating Strategy II iron uptake in graminaceous plants, a process mediated by the mugineic acid family of phytosiderophores. Understanding this pathway is crucial for developing strategies to enhance crop yield in iron-deficient soils and for potential applications in drug delivery, leveraging natural chelation mechanisms.

Graminaceous plants, such as rice, wheat, and barley, have evolved a sophisticated mechanism to acquire iron from the soil.[1] This process, known as Strategy II, involves the synthesis and secretion of natural iron chelators called this compound family phytosiderophores (MAs).[2] These MAs solubilize ferric iron (Fe³⁺) in the rhizosphere, and the resulting Fe³⁺-MA complexes are then taken up by specific transporters in the root cells.[3][4] This strategy is particularly effective in alkaline and calcareous soils where iron bioavailability is low.[5]

The biosynthesis of MAs begins with S-adenosylmethionine and involves a series of enzymatic reactions catalyzed by nicotianamine synthase (NAS), nicotianamine aminotransferase (NAAT), and deoxythis compound synthase (DMAS).[1] The synthesized MAs are then secreted into the rhizosphere by the Transporter of this compound 1 (TOM1).[1][3] The Fe³⁺-MA complexes are subsequently transported into the root epidermal cells by Yellow Stripe 1 (YS1) or YS1-like (YSL) transporters.[2][6]

Section 1: Key Methodologies and Protocols

This section details the core experimental protocols required to study this compound-mediated iron uptake, from inducing iron deficiency in plants to quantifying gene expression and transporter activity.

Protocol 1: Induction of Iron Deficiency in Hydroponic Culture

This protocol describes how to induce iron deficiency in graminaceous plants using a hydroponic system, which allows for precise control over nutrient availability.[7][8]

Materials:

  • Seeds of the desired graminaceous plant (e.g., barley, rice)

  • Hydroponic tanks or containers

  • Aeration system (air pump and tubing)

  • Nutrient stock solutions (e.g., Hoagland or Murashige and Skoog)

  • Iron(III)-EDTA or Iron(III)-EDDHA

  • pH meter and pH adjustment solutions (e.g., 1M KOH, 1M HCl)

  • Deionized water

Procedure:

  • Seed Sterilization and Germination: Surface sterilize seeds with 70% ethanol for 1 minute, followed by a 5-10% bleach solution for 10-15 minutes. Rinse thoroughly with sterile deionized water. Germinate seeds on moist filter paper or in sterile vermiculite for 5-7 days.

  • Transfer to Hydroponics: Transfer seedlings to the hydroponic containers filled with a complete nutrient solution. Ensure the roots are submerged and the shoots are supported.

  • Acclimatization: Grow the plants in the complete nutrient solution for 7-14 days. The solution should be aerated continuously and replaced every 3-4 days. Maintain a pH of 5.5-6.0.

  • Iron Deficiency Treatment:

    • Control Group: Continue to grow a subset of plants in the complete nutrient solution containing a sufficient amount of iron (e.g., 90 µM Fe(III)-EDTA).[8]

    • Iron-Deficient Group: Transfer the remaining plants to an identical nutrient solution that completely lacks iron.[8]

  • Time Course: Harvest root and shoot tissues at various time points after the initiation of the iron-deficient treatment (e.g., 0, 6, 24, 48 hours) to analyze the temporal response to iron starvation.[9]

Protocol 2: Collection and Quantification of Root Exudates (Phytosiderophores)

This protocol outlines the collection of root exudates and the quantification of mugineic acids using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

Materials:

  • Iron-sufficient and iron-deficient plants from Protocol 1

  • Collection solution (e.g., sterile deionized water or a buffered solution)

  • Beakers or collection vessels

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

  • HPLC or LC-MS/MS system

  • This compound standards (e.g., deoxythis compound, this compound)

  • Solvents for chromatography (e.g., acetonitrile, water, formic acid)

Procedure:

  • Root Washing: Gently remove plants from the hydroponic solution and rinse the roots thoroughly with deionized water to remove any residual nutrients.

  • Exudate Collection: Place the roots of intact plants into beakers containing a known volume of collection solution. The collection period typically occurs during the first few hours of the light period, as phytosiderophore secretion follows a diurnal rhythm.[12]

  • Sample Collection and Storage: After the collection period (e.g., 3-4 hours), remove the plants and filter the collection solution to remove any root debris. Store the samples at -80°C until analysis.

  • Sample Preparation (Optional): For complex samples, use SPE cartridges to clean up and concentrate the phytosiderophores before analysis.

  • Quantification by HPLC or LC-MS/MS:

    • HPLC with Pulsed Amperometric Detection (PAD): Anion-exchange HPLC with a NaOH gradient can be used to separate different MAs, which are then detected by PAD.[13]

    • LC-ESI-MS/MS: This highly sensitive and specific method allows for the simultaneous identification and quantification of all eight naturally occurring phytosiderophores.[10]

  • Data Analysis: Create a standard curve using known concentrations of MA standards to quantify the amount of each phytosiderophore in the root exudates.

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol details the measurement of transcript levels for genes involved in MA biosynthesis and transport in response to iron deficiency.[8][11]

Materials:

  • Root tissue from control and iron-deficient plants

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., NAS, NAAT, DMAS, TOM1, YS1) and a reference gene (e.g., Actin, Elongation Factor 1-alpha)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Harvest root tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare the reaction mixture containing the cDNA template, gene-specific primers, and qRT-PCR master mix.

    • Perform the PCR in a qRT-PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Protocol 4: Heterologous Expression and Transport Assays in Yeast

This protocol describes the functional characterization of MA transporters (e.g., YS1/YSL) using a yeast expression system.[1]

Materials:

  • Yeast expression vector (e.g., pYES2)

  • Yeast strain deficient in iron uptake (e.g., fet3fet4 mutant)

  • Full-length cDNA of the transporter gene

  • Yeast transformation reagents

  • Yeast growth media (SD-Ura for selection, SG-Ura for induction)

  • Fe³⁺-MA complexes

  • Buffer solutions

Procedure:

  • Vector Construction: Clone the full-length cDNA of the transporter gene into the yeast expression vector.

  • Yeast Transformation: Transform the yeast fet3fet4 mutant strain with the transporter construct or an empty vector (as a negative control).

  • Selection and Induction: Select for transformed yeast cells on a synthetic defined (SD) medium lacking uracil. Induce protein expression by transferring the cells to a galactose-containing medium (SG-Ura).

  • Complementation Assay:

    • Plate the induced yeast cells on a medium with very low iron concentrations.

    • Supplement the medium with Fe³⁺-MA complexes.

    • Growth of the yeast expressing the transporter on the iron-limited medium supplemented with Fe³⁺-MAs indicates that the protein can transport this complex.[1]

  • Direct Uptake Assay:

    • Incubate the induced yeast cells with radio-labeled (e.g., ⁵⁵Fe or ⁵⁹Fe) or fluorescently-labeled Fe³⁺-MA complexes.

    • After a specific incubation time, wash the cells to remove external label and measure the amount of internalized label using a scintillation counter or fluorometer.

Section 2: Data Presentation

Quantitative data from the described protocols should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Quantification of this compound Family Phytosiderophores

PhytosiderophoreMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compound (MA)LC-ESI-MS/MS< 11 nmol L⁻¹< 35 nmol L⁻¹[10]
2'-Deoxythis compound (DMA)LC-ESI-MS/MS< 11 nmol L⁻¹< 35 nmol L⁻¹[10]
3"-Hydroxythis compound (HMA)LC-ESI-MS/MS< 11 nmol L⁻¹< 35 nmol L⁻¹[10]
Avenic Acid (AVA)LC-ESI-MS/MS< 11 nmol L⁻¹< 35 nmol L⁻¹[10]
This compound (MA)HPLC-PAD1 µM-[13]
2'-Deoxythis compound (DMA)HPLC-PAD5 µM-[13]
3-Hydroxythis compound (HMA)HPLC-PAD< 0.5 µM-[13]

Table 2: Example of Relative Gene Expression Data under Iron Deficiency

GeneFunctionFold Change (-Fe vs +Fe)PlantReference
HvNAS1Nicotianamine SynthaseIncreasedBarley[11]
HvNAAT-A/BNicotianamine AminotransferaseIncreasedBarley[11]
HvIDS2Deoxythis compound SynthaseIncreasedBarley[11]
HvIDS3This compound SynthaseIncreasedBarley[11]
OsTOM1MA Efflux TransporterIncreasedRice[3]
OsYSL15Fe(III)-DMA TransporterIncreasedRice[1]
IRT1Fe(II) Transporter (Strategy I)IncreasedArabidopsis[7][9]
FRO2Ferric Reductase (Strategy I)IncreasedArabidopsis[7][9]

Section 3: Signaling Pathways and Workflows

Visual representations of the biological pathways and experimental procedures are essential for a clear understanding of the processes involved.

Mugineic_Acid_Pathway cluster_synthesis MA Biosynthesis cluster_cell Root Epidermal Cell cluster_rhizosphere Rhizosphere Met S-adenosyl- methionine NA Nicotianamine Met->NA NAS DMA 2'-Deoxymugineic Acid (DMA) NA->DMA NAAT, DMAS MA This compound (MA) DMA->MA IDS3 MA_inside MA TOM1 TOM1 MA_inside->TOM1 MA_outside MA TOM1->MA_outside Secretion Fe_MA_complex Fe(III)-MA YSL1 YSL1 Fe_inside Fe(III) YSL1->Fe_inside Fe_MA_outside Fe(III)-MA MA_outside->Fe_MA_outside Chelation Fe_soil Fe(III) (insoluble) Fe_soil->Fe_MA_outside Fe_MA_outside->YSL1 Uptake

Caption: this compound biosynthesis, secretion, and iron uptake pathway.

Experimental_Workflow cluster_plant_prep Plant Preparation cluster_analysis Analysis A Seed Germination B Transfer to Hydroponics (+Fe Solution) A->B C Induce Fe Deficiency (-Fe Solution) B->C D Collect Root Exudates C->D E Harvest Root Tissue C->E F Quantify MAs (HPLC / LC-MS) D->F G RNA Extraction & cDNA Synthesis E->G I Functional Characterization (Yeast Assay) E->I Gene Cloning H qRT-PCR Analysis G->H

References

Application Notes and Protocols for Mugineic Acid in Agricultural Biofortification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micronutrient malnutrition, particularly iron (Fe) and zinc (Zn) deficiency, is a global health issue affecting billions of people. Agricultural biofortification, the process of increasing the nutritional value of crops, presents a sustainable and cost-effective strategy to combat this "hidden hunger." Mugineic acids (MAs), a family of phytosiderophores released by graminaceous plants like wheat and barley, play a crucial role in the uptake of iron and other micronutrients from the soil. This document provides detailed application notes and protocols for utilizing mugineic acid and its analogs in agricultural biofortification research.

MAs are natural chelators that solubilize Fe(III) in the rhizosphere, facilitating its uptake through specific transporters in the plant roots, a mechanism known as Strategy II iron acquisition.[1][2] This strategy is particularly important in alkaline and calcareous soils where iron availability is low.[1] By enhancing the production of MAs in staple crops like rice, which has a low natural capacity for MA secretion, it is possible to significantly increase their iron and zinc content.[3] This can be achieved through genetic engineering approaches or through the agronomic application of synthetic MAs or their more stable analogs.

Data Presentation

The following tables summarize quantitative data from various studies on the application of this compound and its analogs for the biofortification of rice.

Table 1: Biofortification of Rice through Transgenic Approaches Enhancing this compound Biosynthesis

Transgenic ApproachRice CultivarGrowth ConditionTissue AnalyzedFold Increase in Iron (Fe)Fold Increase in Zinc (Zn)Reference
Introduction of barley IDS3 gene-Field (Andosol soil)Polished Seeds1.41.35[4]
Introduction of barley IDS3 gene-FieldPolished Seeds1.4-[5]
Concomitant introduction of soybean ferritin gene and barley genes for MA biosynthesis (HvNAS1, HvNAAT-A, HvNAAT-B, IDS3)-Normal SoilPolished T3 Seeds4.0-[6][7]
Concomitant introduction of soybean ferritin gene and barley genes for MA biosynthesis (HvNAS1, HvNAAT-A, HvNAAT-B, IDS3)-Calcareous SoilPolished T3 Seeds2.5-[6][7]
Overexpression of OsIRO2 (bHLH transcription factor)--Brown Rice Grains2.0Increased[3]

Table 2: Agronomic Biofortification of Rice using this compound Analogs

CompoundApplication MethodSoil TypePlant Part AnalyzedKey FindingsReference
Proline-2'-deoxythis compound (PDMA)Soil application of 30 µM unchelated PDMACalcareous soilNewest leavesPrevented Fe-deficiency chlorosis; effects were more than 10-fold greater than Fe-EDDHA.[1]
Fe(III)-PDMASoil applicationCalcareous soilNewest leavesSignificantly increased SPAD values and leaf Fe concentrations.[1]
Zn(II)-PDMASoil applicationCalcareous soilNewest leavesEnhanced Zn concentrations in leaves and also increased SPAD values and Fe concentrations.[1]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Iron Uptake Pathway

Mugineic_Acid_Pathway cluster_root_uptake Root Epidermal Cell Met L-Methionine SAM S-Adenosyl-L-methionine Met->SAM SAMS NA Nicotianamine (NA) SAM->NA NAS DMA 2'-Deoxythis compound (DMA) NA->DMA NAAT, DMAS MA This compound (MA) DMA->MA IDS3 MA_out MA DMA->MA_out TOM1 (Transporter) FeIII Fe(III) (insoluble) FeIII_MA Fe(III)-MA Complex FeIII->FeIII_MA Fe_in Fe(III) for utilization FeIII_MA->Fe_in YSL15 (Transporter) MA_out->FeIII_MA Chelation

Caption: Biosynthesis of this compound and its role in iron uptake in graminaceous plants.

General Experimental Workflow for this compound Biofortification Studies

Experimental_Workflow cluster_setup Experimental Setup cluster_data_collection Data Collection & Analysis cluster_interpretation Interpretation A Plant Material Selection (e.g., Rice cultivars, transgenic lines) B Growth System Setup (Hydroponics or Pot/Field with Calcareous Soil) A->B C Treatment Application (e.g., this compound analog, nutrient solutions) B->C D Phenotypic Analysis (e.g., SPAD meter, biomass) C->D E Sample Collection (Grains, Leaves, Roots, Root Exudates) C->E F Nutrient Analysis (ICP-MS/OES for Fe, Zn) E->F G Phytosiderophore Quantification (HPLC) E->G H Gene Expression Analysis (qRT-PCR) E->H I Data Interpretation and Conclusion Drawing F->I G->I H->I

Caption: A generalized workflow for conducting this compound-based biofortification experiments.

Logical Flow of Agronomic Application of this compound Analogs

Agronomic_Application_Logic start Problem: Iron deficiency in calcareous soil solution Agronomic Intervention: Application of this compound Analog (e.g., PDMA) start->solution mechanism Mechanism of Action: Chelation of insoluble Fe(III) in the rhizosphere solution->mechanism uptake Enhanced Uptake: Fe(III)-MA complex uptake by root transporters (YSLs) mechanism->uptake outcome1 Improved Plant Health: - Alleviation of chlorosis - Increased biomass uptake->outcome1 outcome2 Biofortification: Increased Fe/Zn concentration in edible parts (grains) uptake->outcome2 goal Goal: Enhanced crop yield and nutritional value outcome1->goal outcome2->goal

Caption: Logical flow from problem to solution using agronomic application of this compound analogs.

Experimental Protocols

Protocol 1: Hydroponic Culture of Rice for Iron Deficiency Studies

This protocol is adapted from methodologies used for screening rice genotypes for iron deficiency tolerance.[6]

1. Materials:

  • Rice seeds (desired cultivars or transgenic lines)

  • Germination paper or petri dishes

  • Plastic trays or containers for hydroponics

  • Polystyrene sheets with holes for holding seedlings

  • Air pump and tubing

  • Modified Hoagland nutrient solution (see recipe below)

  • FeSO₄·7H₂O for iron treatment

  • HCl and KOH for pH adjustment

  • pH meter

2. Modified Hoagland Nutrient Solution (1L):

  • KNO₃: 610.0 mg

  • NH₄H₂PO₄: 120.0 mg

  • Ca(NO₃)₂·4H₂O: 950.0 mg

  • MgSO₄·7H₂O: 490.0 mg

  • FeSO₄·7H₂O: 50.0 mg (for control, omit for -Fe treatment)

  • MnCl₂·4H₂O: 2.0 mg

  • H₃BO₃: 3.0 mg

  • ZnSO₄·7H₂O: 0.25 mg

  • CuSO₄·5H₂O: 0.1 mg

  • H₂MoO₄: 0.02 mg

  • Na₂EDTA: 33.0 mg (for control)

3. Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by 2.5% sodium hypochlorite for 30 minutes.

    • Rinse thoroughly with sterile distilled water.

    • Germinate seeds on moist germination paper or in petri dishes in the dark at 28-30°C for 3-4 days.

  • Seedling Establishment:

    • Transfer germinated seedlings to a nylon net floated on a tray containing deionized water for 3-4 days.

  • Hydroponic Setup:

    • Transfer seedlings to the holes in the polystyrene sheets placed on top of the hydroponic containers filled with the modified Hoagland solution.

    • Ensure the roots are submerged in the solution.

    • Aerate the solution continuously using an air pump.

  • Iron Deficiency Treatment:

    • For the first 7 days, grow all seedlings in the complete nutrient solution.

    • On day 8, replace the solution with either complete nutrient solution (+Fe control) or a solution lacking FeSO₄·7H₂O and Na₂EDTA (-Fe treatment).

    • For studies involving this compound application, add the desired concentration of MA or its analog to the -Fe solution.

  • Maintenance:

    • Monitor and adjust the pH of the nutrient solution daily to 5.5 using HCl or KOH.

    • Replace the nutrient solution every 3-4 days to ensure nutrient availability and remove root exudates.

  • Data Collection:

    • Observe plants for signs of iron deficiency chlorosis (yellowing of young leaves).

    • Measure plant height, shoot and root biomass, and SPAD meter readings at desired time points.

    • Collect root exudates and plant tissues for further analysis.

Protocol 2: Quantification of Iron and Zinc in Rice Grains by ICP-MS

This protocol provides a general procedure for the digestion and analysis of mineral content in rice grains.[7][8]

1. Materials:

  • Dried rice grains (brown or polished)

  • Grinder or mill

  • Microwave digestion system

  • Digestion vessels (e.g., 75 mL capacity)

  • Concentrated nitric acid (HNO₃, trace metal grade)

  • Hydrogen peroxide (H₂O₂, 30%, trace metal grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (50 mL)

  • Internal standard solution (e.g., Yttrium, Indium)

  • Multi-element standard solutions for calibration

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

2. Procedure:

  • Sample Preparation:

    • Dehusk rice grains to obtain brown rice. For polished rice analysis, mill the brown rice.

    • Dry the grains at 60°C until a constant weight is achieved.

    • Grind the dried grains into a fine powder.

  • Microwave Digestion:

    • Accurately weigh approximately 0.25 g of the powdered rice sample into a clean, dry microwave digestion vessel.

    • Carefully add 4 mL of concentrated HNO₃ and 2 mL of H₂O₂ to the vessel in a fume hood.

    • Allow the initial reaction to subside before sealing the vessels.

    • Place the vessels in the microwave digestion system and run a suitable temperature program (e.g., ramp to 200°C over 15 minutes and hold for 15 minutes).

  • Sample Dilution:

    • After cooling, carefully open the digestion vessels in a fume hood.

    • Quantitatively transfer the digested solution to a 50 mL volumetric flask.

    • Add the internal standard to the flask.

    • Bring the solution to the final volume with deionized water and mix thoroughly.

    • Prepare a procedural blank using the same procedure without the sample.

  • ICP-MS Analysis:

    • Prepare a series of calibration standards from the multi-element stock solutions.

    • Set up the ICP-MS instrument with appropriate parameters for Fe and Zn analysis (e.g., RF power, gas flow rates, dwell times).[7]

    • Analyze the blank, calibration standards, and samples.

    • Quantify the concentration of Fe and Zn in the samples based on the calibration curve.

Protocol 3: Collection and Quantification of Mugineic Acids from Root Exudates by HPLC

This protocol outlines a method for collecting and analyzing phytosiderophores from root exudates.[9]

1. Materials:

  • Plants grown hydroponically (as in Protocol 1)

  • Collection solution (deionized water)

  • Beakers or collection vessels

  • Cation exchange resin (e.g., Dowex 50W-X8)

  • Anion exchange resin (e.g., Dowex 1-X8)

  • Ammonia solution (2 M)

  • Formic acid (2 M)

  • Rotary evaporator

  • HPLC system with a UV or fluorescence detector

  • Anion exchange column suitable for organic acid separation

  • Mobile phase (e.g., NaOH gradient)

  • This compound standards (e.g., DMA, MA)

  • Ortho-phthaldialdehyde (OPA) for post-column derivatization (for fluorescence detection)

2. Procedure:

  • Collection of Root Exudates:

    • Two to three hours after the beginning of the light period (when phytosiderophore release is typically highest), gently remove the plants from the hydroponic solution.

    • Rinse the roots carefully with deionized water.

    • Place the roots in a beaker containing a known volume of deionized water for a defined period (e.g., 3 hours).

  • Purification of Root Exudates:

    • Pass the collected root exudate solution through a cation exchange column to remove interfering cations.

    • Pass the eluate from the cation exchange column through an anion exchange column to retain the mugineic acids.

    • Wash the anion exchange column with deionized water.

    • Elute the mugineic acids from the anion exchange column with 2 M ammonia or 2 M formic acid.

  • Concentration:

    • Evaporate the eluate to dryness using a rotary evaporator at a temperature below 40°C.

    • Re-dissolve the residue in a known small volume of deionized water or the initial mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject a known volume of the concentrated sample onto the anion exchange column of the HPLC system.

    • Use a gradient of NaOH as the mobile phase to separate the different this compound family members.[9]

    • For fluorescence detection, perform post-column derivatization with OPA and sodium hypochlorite.

    • Identify and quantify the mugineic acids by comparing the retention times and peak areas with those of the standards.

Protocol 4: Gene Expression Analysis of Iron Homeostasis Genes by qRT-PCR

This protocol provides a general framework for analyzing the expression of genes involved in this compound biosynthesis and iron uptake.[1][3]

1. Materials:

  • Plant root tissue (collected and immediately frozen in liquid nitrogen)

  • RNA extraction kit (plant-specific)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target genes (e.g., NAS, NAAT, DMAS, IDS3, YSL15) and reference genes (e.g., Actin, Ubiquitin)

  • Real-time PCR system

2. Procedure:

  • RNA Extraction:

    • Grind the frozen root tissue to a fine powder in liquid nitrogen.

    • Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target or reference gene, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes.

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method.

Conclusion

The application of this compound and its analogs holds significant promise for the biofortification of staple crops, particularly in regions with iron-deficient soils. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at developing more nutritious and resilient crop varieties. Both transgenic and agronomic approaches have demonstrated success in increasing the iron and zinc content of rice. Further research into the optimization of these strategies, including the development of more stable and cost-effective this compound analogs and the fine-tuning of gene expression in transgenic plants, will be crucial for translating these scientific advancements into tangible solutions for global malnutrition.

References

Application Notes and Protocols for Utilizing Mugineic Acid Analogs in Iron Fertilizer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron (Fe) is an essential micronutrient for plant growth and development, playing a critical role in chlorophyll synthesis and various enzymatic processes.[1] However, in alkaline and calcareous soils, which constitute a significant portion of global agricultural land, iron availability is severely limited due to the low solubility of ferric (Fe³⁺) compounds.[2][3] This leads to iron deficiency chlorosis, stunted growth, and significant yield losses.[4][5]

Graminaceous plants, such as rice, wheat, and barley, have evolved a sophisticated mechanism known as "Strategy II" to acquire iron from the soil.[5][6] This strategy involves the secretion of natural iron chelators called phytosiderophores, belonging to the mugineic acid (MA) family.[7][8] These phytosiderophores solubilize Fe³⁺ in the rhizosphere, and the resulting Fe(III)-phytosiderophore complexes are then taken up by specific transporters in the plant roots.[5][7][9]

While the direct application of natural mugineic acids could be a solution, their complex synthesis and instability in soil make them economically unviable for large-scale agricultural use.[10][11] This has led to the development of more stable and cost-effective this compound analogs, such as proline-2'-deoxythis compound (PDMA) , which have shown great promise as effective iron fertilizers.[2][8][12]

These application notes provide a comprehensive overview of the use of this compound analogs in iron fertilizer development, including detailed experimental protocols, quantitative data summaries, and diagrams of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound analogs compared to traditional iron chelators.

Table 1: Efficacy of 2'-deoxythis compound (DMA) on Rice Growth in Calcareous Soil

TreatmentSPAD Value (0 days after last application)SPAD Value (3 days after last application)SPAD Value (5 days after last application)SPAD Value (7 days after last application)SPAD Value (11 days after last application)
No Fe20.119.819.519.218.9
Fe(III)-Citrate22.321.520.820.119.5
Fe(III)-DFO23.522.822.121.520.8
Fe(III)-DMA 35.2 36.1 37.0 37.8 38.5

SPAD values are a measure of chlorophyll content. Higher values indicate better iron nutrition. DFO stands for desferrioxamine. Data adapted from studies on rice grown in calcareous soil.[10]

Table 2: Comparison of Proline-2'-deoxythis compound (PDMA) with other Iron Chelates on Rice Growth

Treatment (single application)SPAD Value (4 days after transplantation)
No Fe21.2
Fe(III)-EDDHA28.9
Fe(III)-PDMA 34.1
Unchelated PDMA 33.5

EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)) is a common synthetic iron chelate. The high efficacy of unchelated PDMA highlights its ability to mobilize iron from the soil.[8][13]

Experimental Protocols

Protocol 1: Synthesis of Proline-2'-deoxythis compound (PDMA)

This protocol provides a generalized overview for the synthesis of PDMA. For detailed synthetic steps and characterization, referral to primary literature is recommended.[14][15]

Objective: To synthesize the this compound analog, proline-2'-deoxythis compound (PDMA).

Materials:

  • Pyrrolidine-2-formaldehyde

  • Hydrogenation catalyst (e.g., (R)-SpiroPAP-Me-Ir)

  • Organic base (e.g., potassium tert-butoxide)

  • Organic solvents (e.g., methanol, ethanol)

  • Oxidizing agent (e.g., potassium permanganate)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Methodology:

  • Asymmetric Catalytic Hydrogenation:

    • Dissolve pyrrolidine-2-formaldehyde in an appropriate organic solvent.

    • Add the hydrogenation catalyst and an organic base.

    • Perform the reaction under a hydrogen atmosphere at a specified temperature and pressure (e.g., 20-25°C, 2-4 MPa) for a defined period (e.g., 3-5 hours).[15]

    • Monitor the reaction for the formation of the intermediate product.

  • Oxidation:

    • React the intermediate from the previous step with an oxidizing agent.

    • The reaction is typically carried out at a controlled temperature (e.g., 15-20°C) for a specific duration (e.g., 2-4 hours).[15]

  • Purification:

    • Purify the final product, PDMA, using standard techniques such as column chromatography to achieve high purity.

Protocol 2: Evaluating the Efficacy of this compound Analogs in a Calcareous Soil Pot Experiment

Objective: To assess the effectiveness of PDMA as an iron fertilizer for a graminaceous plant (e.g., rice) grown in calcareous soil.

Materials:

  • Calcareous soil (pH > 7.5)

  • Pots (e.g., 5-liter capacity)

  • Rice seedlings (or other graminaceous species)

  • PDMA (synthesized as per Protocol 1)

  • Other iron fertilizers for comparison (e.g., FeSO₄, Fe-EDDHA)

  • Basal nutrient solution (lacking iron)

  • SPAD meter (e.g., SPAD-502)

  • Equipment for measuring plant biomass (drying oven, balance)

  • Atomic Absorption Spectrophotometer or ICP-OES/MS for iron content analysis[16]

Methodology:

  • Plant Preparation:

    • Germinate rice seeds and grow them in a nutrient-sufficient solution for a set period (e.g., 14 days).

    • Select uniform and healthy seedlings for the experiment.

  • Experimental Setup:

    • Fill each pot with a measured amount of calcareous soil.

    • Transplant one or more seedlings into each pot.

    • Establish different treatment groups (with at least 3-5 replicates per treatment):

      • Control (no iron application)

      • FeSO₄ application

      • Fe-EDDHA application

      • PDMA application (both as Fe(III)-PDMA complex and unchelated PDMA)

    • Apply the iron fertilizers at desired concentrations (e.g., 1-30 µM).[10]

    • Water the plants with an iron-free basal nutrient solution as needed.

  • Data Collection:

    • SPAD Measurements:

      • At regular intervals (e.g., weekly), measure the chlorophyll content of the newest fully expanded leaves using a SPAD meter.

      • For rice, it is recommended to take measurements at approximately 2/3 of the distance from the leaf base to the tip for optimal accuracy.[11][12]

    • Visual Assessment:

      • Record visual symptoms of chlorosis.

    • Biomass Measurement:

      • At the end of the experiment, harvest the shoots and roots separately.

      • Wash the roots carefully to remove soil particles.

      • Dry the plant material in an oven at a specified temperature (e.g., 60-70°C) until a constant weight is achieved.[1]

      • Record the dry weight of shoots and roots.

    • Iron Content Analysis:

      • Digest the dried plant material using an appropriate acid digestion method.

      • Determine the iron concentration in the digest using Atomic Absorption Spectrophotometry or ICP-OES/MS.[16][17]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Iron_Uptake_Strategy_II cluster_rhizosphere Rhizosphere cluster_root_cell Root Epidermal Cell Fe_insoluble Insoluble Fe(III) Fe_MA_complex Fe(III)-MA Analog Complex Fe_insoluble->Fe_MA_complex MA_analog This compound Analog (e.g., PDMA) MA_analog->Fe_insoluble Chelation TOM1 TOM1 Transporter MA_analog->TOM1 Secretion YS1_YSL YS1/YSL Transporter Fe_MA_complex->YS1_YSL Uptake Fe_internal Internal Fe Utilization YS1_YSL->Fe_internal

Caption: Strategy II Iron Uptake Pathway in Graminaceous Plants.

Experimental_Workflow A Plant Preparation (Rice Seedlings) B Pot Experiment Setup (Calcareous Soil) A->B C Treatment Application (Control, FeSO4, Fe-EDDHA, PDMA) B->C D Data Collection C->D E SPAD Measurement (Chlorophyll Content) D->E Weekly F Biomass Measurement (Dry Weight) D->F End of Experiment G Iron Content Analysis (AAS/ICP-MS) D->G End of Experiment H Data Analysis & Comparison E->H F->H G->H

Caption: Workflow for Evaluating this compound Analog Fertilizer Efficacy.

References

Application Notes and Protocols for the Synthesis and Use of Isotopically Labeled Mugineic Acid in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isotopically labeled mugineic acid and its application in tracer studies. This powerful tool enables researchers to investigate the uptake, translocation, and metabolism of this important phytosiderophore in plants, aiding in the development of strategies to enhance iron nutrition in crops and in the study of related biological processes.

Introduction to this compound and Isotopic Labeling

Mugineic acids (MAs) are a class of non-proteinogenic amino acids that are secreted by graminaceous plants (grasses) to chelate iron from the soil, making it available for plant uptake.[1] Understanding the dynamics of MAs in the soil-plant system is crucial for improving crop resilience to iron deficiency, a widespread agricultural problem.

Isotopic labeling is a technique used to track the movement of molecules through biological systems.[2] By replacing one or more atoms in the this compound molecule with a stable isotope, such as Carbon-13 (¹³C), researchers can distinguish the exogenously applied labeled MA from the endogenous, unlabeled MAs produced by the plant. This allows for precise quantification of uptake, transport, and metabolic fate.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound, specifically [¹³C₂]-Mugineic Acid, is a multi-step process that involves the preparation of key labeled building blocks followed by their assembly and final deprotection. A divergent synthetic strategy allows for the production of various labeled phytosiderophores from common intermediates.[3][4][5]

Synthetic Strategy Overview

The overall strategy involves the synthesis of a key labeled intermediate, [¹³C₂]-L-allylglycine, which is then coupled with other unlabeled fragments to construct the this compound backbone. The final steps involve deprotection of the functional groups to yield the desired isotopically labeled this compound.

Synthesis_Overview cluster_intermediates Key Labeled Intermediates cluster_assembly Assembly and Deprotection C13_Bromoacetic_Acid ¹³C₂-Bromoacetic Acid C13_Allylglycine ¹³C₂-L-Allylglycine C13_Bromoacetic_Acid->C13_Allylglycine Enantioselective Phase-Transfer Catalysis C13_Glycine ¹³C₂-Glycine C13_Glycine->C13_Allylglycine Alternative Route Protected_MA Protected Labeled This compound C13_Allylglycine->Protected_MA Reductive Amination & Coupling Labeled_MA [¹³C₂]-Mugineic Acid Protected_MA->Labeled_MA Deprotection

Caption: Overview of the synthetic pathway for [¹³C₂]-Mugineic Acid.
Experimental Protocols

This protocol describes the enantioselective synthesis of the key building block, [¹³C₂]-L-allylglycine, from [¹³C₂]-bromoacetic acid.[4]

Materials:

  • [¹³C₂]-Bromoacetic acid

  • Condensed isobutene

  • Amberlyst 15

  • Benzophenone imine

  • Acetonitrile

  • Phase-transfer catalysts (e.g., Maruoka catalyst)

  • Allyl bromide

  • Toluene/Chloroform

  • 50% aqueous Potassium Hydroxide (KOH)

  • 15% aqueous Citric acid

  • Tetrahydrofuran (THF)

Procedure:

  • Protection of Carboxylic Acid: Protect the carboxylic acid of [¹³C₂]-bromoacetic acid by reacting it with condensed isobutene using Amberlyst 15 as a catalyst. This reaction typically proceeds in quantitative yield.

  • Imine Formation: Introduce the imine group by nucleophilic displacement of the bromine with benzophenone imine in acetonitrile. This step also results in a quantitative yield.

  • Phase-Transfer Catalyzed Alkylation: Subject the crude imine to phase-transfer catalyzed alkylation with allyl bromide in a biphasic system of toluene/chloroform and 50% aqueous KOH, using a suitable chiral phase-transfer catalyst to ensure high enantioselectivity (e.g., 96% ee). This reaction is typically run for 4 hours.

  • Hydrolysis: Hydrolyze the resulting allylglycine imine with 15% aqueous citric acid in THF to yield [¹³C₂]-L-allylglycine.

Purification: The final product can be purified by acid/base extraction, often avoiding the need for column chromatography.

Yield: The overall yield for the 4-step synthesis of [¹³C₂]-L-allylglycine is typically in the range of 70-75%.[4]

This protocol outlines the coupling of [¹³C₂]-L-allylglycine with the other necessary building blocks and the final deprotection.

Materials:

  • [¹³C₂]-L-allylglycine

  • Protected azetidine-2-carboxylic acid derivative (western building block)

  • Protected aldehyde fragment (eastern building block)

  • Sodium triacetoxyborohydride (STAB) or other suitable reducing agent

  • Dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl) or other deprotecting agent

Procedure:

  • Reductive Amination: React the aldehyde fragment with [¹³C₂]-L-allylglycine via reductive amination using a reducing agent like sodium triacetoxyborohydride. This is followed by a second reductive amination with the protected azetidine-2-carboxylic acid derivative to assemble the full backbone. These reactions generally provide good yields.[6]

  • Deprotection: Remove all protecting groups from the assembled molecule. This is typically achieved by acid hydrolysis, for example, by stirring with 6N hydrochloric acid at room temperature for about 2 hours.[3]

  • Final Purification: The final labeled this compound can be purified by crystallization from a solvent mixture such as water-methanol-ethanol or by using ion-exchange chromatography (e.g., Dowex resin).[3][6]

Quantitative Data Summary
StepStarting Material(s)Key ReagentsYieldReference(s)
Synthesis of [¹³C₂]-L-allylglycine (4 steps)[¹³C₂]-Bromoacetic acidPhase-transfer catalyst, Allyl bromide70-75%[4]
Reductive Amination and Coupling[¹³C₂]-L-allylglycine, Protected aldehyde, Protected azetidine-2-carboxylic acidSodium triacetoxyborohydrideGood[6]
Final Deprotection and PurificationProtected [¹³C₂]-Mugineic Acid6N Hydrochloric acid, Dowex resinGood (e.g., 66% after crystallization)[3][6]

Application in Tracer Studies

Isotopically labeled this compound is a valuable tool for investigating iron uptake and transport in plants. Tracer studies allow for the direct measurement of these processes.

Experimental Workflow

Tracer_Study_Workflow cluster_plant_prep Plant Preparation cluster_experiment Tracer Experiment cluster_analysis Sample Collection and Analysis Plant_Growth Grow Plants in Hydroponic System Fe_Deficiency Induce Iron Deficiency Plant_Growth->Fe_Deficiency Add_Labeled_MA Add [¹³C₂]-Mugineic Acid to Hydroponic Solution Fe_Deficiency->Add_Labeled_MA Incubation Incubate for Defined Time Periods Add_Labeled_MA->Incubation Harvest Harvest Root Exudates, Roots, and Shoots Incubation->Harvest Extraction Extract this compound Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Quantify Labeled and Unlabeled this compound LCMS->Data_Analysis

Caption: Workflow for a tracer study using isotopically labeled this compound.
Experimental Protocol

This protocol provides a general framework for conducting a tracer study with graminaceous plants grown in a hydroponic system.

Materials:

  • Graminaceous plant seedlings (e.g., barley, wheat, rice)

  • Hydroponic culture system[1][7]

  • Nutrient solution (with and without iron)

  • [¹³C₂]-Mugineic Acid solution of known concentration

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., methanol/water mixture)

  • Centrifuge

  • LC-MS vials

Procedure:

  • Plant Growth and Iron Deficiency Induction:

    • Germinate seeds and transfer seedlings to a hydroponic system with a complete nutrient solution.

    • To induce iron deficiency, transfer plants to a nutrient solution lacking iron for a period sufficient to stimulate this compound secretion (typically several days to a week).

  • Tracer Application:

    • Prepare a solution of [¹³C₂]-Mugineic Acid in the iron-free nutrient solution at a desired concentration.

    • Replace the nutrient solution of the iron-deficient plants with the solution containing the labeled this compound.

  • Incubation and Sampling:

    • Incubate the plants in the labeled solution for various time points (e.g., 1, 4, 8, 24 hours) to track the uptake and translocation dynamics.

    • At each time point, harvest the root exudates (the hydroponic solution), roots, and shoots separately.

    • Immediately freeze the plant tissues in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

  • Sample Preparation for LC-MS/MS Analysis:

    • Root Exudates: Filter the hydroponic solution to remove any debris and directly analyze or concentrate it if necessary.

    • Plant Tissues (Roots and Shoots):

      • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

      • Extract the this compound from the powdered tissue using a suitable solvent (e.g., 80% methanol).

      • Centrifuge the extract to pellet the cell debris.

      • Collect the supernatant and, if necessary, dry it down and reconstitute it in a smaller volume of a solvent compatible with the LC-MS system.

      • Filter the final extract through a 0.22 µm filter into an LC-MS vial.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of both labeled and unlabeled this compound.[8][9][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

LC Parameters (Example):

  • Column: A column suitable for polar compounds, such as a porous graphitic carbon (PGC) column or a HILIC column.[8][11]

  • Mobile Phase A: Water with 0.1% formic acid.[12][13]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[12][13]

  • Gradient: A suitable gradient to separate this compound from other matrix components.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).

  • Injection Volume: 5-10 µL.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Unlabeled this compound (¹²C): Select the precursor ion (e.g., [M+H]⁺) and a characteristic product ion.

    • Labeled this compound (¹³C₂): The precursor ion will be shifted by +2 m/z units compared to the unlabeled form. Select a corresponding product ion.

  • Source Parameters: Optimize parameters such as capillary voltage, gas temperatures, and gas flows for maximum sensitivity.

Isotopic Enrichment Calculation

The isotopic enrichment can be determined by analyzing the mass spectra of the this compound peak from the experimental samples. A general method involves comparing the measured isotope distribution with theoretical distributions for different enrichment levels using linear regression.[14][15]

Calculation Steps:

  • Acquire the mass spectrum of the this compound peak for both a natural abundance standard and the samples from the tracer study.

  • Determine the purity of the mass cluster using the natural abundance standard.

  • Calculate the theoretical isotope distribution for [¹³C₂]-Mugineic Acid at various enrichment levels.

  • Compare the measured isotope distribution from the sample with the calculated theoretical distributions to find the best fit and thus determine the isotopic enrichment.

Conclusion

The synthesis of isotopically labeled this compound provides a powerful tool for elucidating the complex processes of iron acquisition and homeostasis in plants. The detailed protocols provided in these application notes offer a roadmap for researchers to produce and utilize this tracer in their studies, ultimately contributing to the development of more iron-efficient crops and a deeper understanding of plant-microbe interactions in the rhizosphere.

References

Experimental Design for Mugineic Acid Research in Graminaceous Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for plant growth and development, playing a critical role in various physiological processes such as photosynthesis and respiration.[1][2] However, its bioavailability in soil, particularly in calcareous and high-pH soils, is often limited, posing a significant challenge to crop productivity.[1][2] Graminaceous plants, including major crops like rice, wheat, and barley, have evolved a sophisticated mechanism known as the "chelation strategy" or "Strategy II" to acquire iron from the soil.[2][3][4][5] This strategy involves the synthesis and secretion of a family of phytosiderophores known as mugineic acids (MAs).[1][3][5] MAs are natural iron (III) chelators that bind to ferric iron in the rhizosphere, and the resulting Fe(III)-MA complex is then taken up by the roots through specific transporters.[2][5][6] Understanding the intricate mechanisms of MA biosynthesis, secretion, and regulation is paramount for developing crops with enhanced iron uptake efficiency and for designing novel strategies for iron biofortification.

These application notes provide a comprehensive guide to the experimental design and detailed protocols for researchers investigating the role of mugineic acids in iron homeostasis in graminaceous plants.

Mugineic Acid Biosynthesis and Iron Uptake Pathway

The biosynthesis of mugineic acids originates from S-adenosyl-L-methionine (SAM).[3] A series of enzymatic reactions, catalyzed by nicotianamine synthase (NAS), nicotianamine aminotransferase (NAAT), and deoxythis compound synthase (DMAS), leads to the production of 2'-deoxythis compound (DMA), a key precursor for other MAs.[3][7][8] The expression of the genes encoding these enzymes is significantly upregulated under iron-deficient conditions.[3] Once synthesized, MAs are secreted into the rhizosphere, where they chelate Fe(III). The Fe(III)-MA complexes are then transported into the root cells by YELLOW STRIPE-LIKE (YSL) transporters.[2][6]

Transgenic_Workflow Gene_Isolation Isolate Gene of Interest (e.g., NAS, NAAT) Vector_Construction Construct Expression Vector (e.g., with 35S promoter) Gene_Isolation->Vector_Construction Agrobacterium_Transformation Transform Agrobacterium tumefaciens Vector_Construction->Agrobacterium_Transformation Plant_Transformation Co-cultivate with Plant Explants (e.g., callus, embryos) Agrobacterium_Transformation->Plant_Transformation Selection Select Transformed Cells (e.g., on antibiotic medium) Plant_Transformation->Selection Regeneration Regenerate Whole Plants Selection->Regeneration Molecular_Analysis Confirm Transgene Presence and Expression (PCR, qRT-PCR, Western Blot) Regeneration->Molecular_Analysis Phenotypic_Analysis Analyze Phenotype (Iron deficiency tolerance, MA secretion, Fe content) Molecular_Analysis->Phenotypic_Analysis Yeast_Complementation cluster_logic Logical Flow Yeast_Mutant Yeast Mutant (e.g., Δfet3fet4 - defective in Fe uptake) Transformation Transform Yeast Mutant Yeast_Mutant->Transformation Plant_cDNA Plant cDNA Library or specific gene (e.g., YSL) Plant_cDNA->Transformation Selection_Low_Fe Select on Low Iron Medium Transformation->Selection_Low_Fe Growth Growth Selection_Low_Fe->Growth If gene complements No_Growth No Growth Selection_Low_Fe->No_Growth If gene does not complement Functional_Complementation Functional Complementation Growth->Functional_Complementation Subcellular_Localization Gene_of_Interest Gene of Interest (e.g., YSL) Fusion_Construct Create Gene-GFP Fusion Construct Gene_of_Interest->Fusion_Construct GFP_Tag Fluorescent Protein Gene (e.g., GFP) GFP_Tag->Fusion_Construct Transformation Transform into Plant Cells (Protoplasts or stable transformation) Fusion_Construct->Transformation Expression Express Fusion Protein Transformation->Expression Microscopy Visualize with Confocal Microscopy Expression->Microscopy Localization Determine Subcellular Localization (e.g., plasma membrane, vacuole) Microscopy->Localization

References

Application Notes: Mugineic Acid as a Tool for Phytoremediation of Contaminated Soils

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mugineic Acids (MAs) and their derivatives are a class of low-molecular-weight organic compounds known as phytosiderophores, which are secreted by the roots of graminaceous (grassy) plants like barley, wheat, and rice.[1][2] Their primary natural function is to chelate (bind with) ferric iron (Fe³⁺) in the soil, especially in alkaline and calcareous conditions where iron solubility is low, making it available for plant uptake.[1][3] This chelation-based mechanism, known as Strategy II iron acquisition, is highly efficient.[1]

Beyond iron, MAs can also form stable complexes with other essential micronutrients and toxic heavy metals, including zinc (Zn), copper (Cu), manganese (Mn), and cadmium (Cd).[3][4] This ability to mobilize metals in the soil makes mugineic acid a promising tool for phytoremediation, a plant-based technology for cleaning up contaminated environments.[5][6] By enhancing the bioavailability of heavy metal contaminants, MAs can increase their uptake and translocation into harvestable plant tissues, a process known as phytoextraction.[7][8] The use of natural, biodegradable chelators like MAs or their synthetic analogs offers an environmentally friendly alternative to persistent synthetic chelators like EDTA.[9][10]

These notes provide an overview of the application of this compound in phytoremediation, including its mechanism of action, quantitative data from relevant studies, and detailed protocols for experimental application.

Mechanism of Action in Phytoremediation

The utility of this compound in phytoremediation is based on its role as a chelating agent in the rhizosphere (the soil region around plant roots). The process can be summarized in the following steps:

  • Secretion : Under nutrient-deficient or stress conditions, graminaceous plants naturally secrete MAs from their roots into the soil.[3] For phytoremediation purposes, MAs or their synthetic analogs can be applied exogenously to the soil.[9]

  • Chelation & Mobilization : In the soil, MAs bind with low-solubility heavy metal ions (e.g., Cd²⁺, Pb²⁺, Zn²⁺) to form soluble metal-MA complexes.[5] This process increases the concentration of the contaminant in the soil solution, making it available for root uptake.[3]

  • Uptake : The metal-MA complexes are recognized and absorbed by specific transporters on the root cell membranes, such as the Yellow Stripe-Like (YSL) transporters.[1]

  • Translocation & Sequestration : Once inside the plant, the metal is transported from the roots to the shoots and leaves, where it can be safely sequestered, often in vacuoles, to prevent toxicity to the plant.[7][11]

  • Phytoextraction : The above-ground plant biomass, now containing the accumulated heavy metals, can be harvested, effectively removing the contaminants from the soil.[8]

Signaling and Biosynthetic Pathways

Mugineic acids are synthesized from L-methionine in the roots of graminaceous plants. The pathway involves several key enzymatic steps, starting with the synthesis of nicotianamine (NA), a precursor common to all plants.[1][12]

This compound Biosynthesis Pathway cluster_pathway Biosynthesis of this compound Met L-Methionine SAM S-Adenosyl-methionine (SAM) Met->SAM SAMS NA Nicotianamine (NA) SAM->NA NAS Keto 3''-keto acid NA->Keto NAAT DMA 2'-deoxythis compound (DMA) Keto->DMA DMAS MA This compound (MA) DMA->MA IDS2/IDS3 SAMS SAM Synthetase NAS Nicotianamine Synthase NAAT Nicotianamine Aminotransferase DMAS Deoxythis compound Synthase IDS Hydroxylases

Caption: Biosynthetic pathway of this compound in graminaceous plants.[1][13]

Quantitative Data

The application of MAs or their analogs can significantly enhance metal uptake and accumulation in plants. The tables below summarize data from studies using a synthetic MA analog, proline-2′-deoxythis compound (PDMA), for iron nutrition and a general chelating agent for cadmium phytoremediation to illustrate the potential effects.

Table 1: Effect of the this compound Analog PDMA on Metal Concentrations in Rice Leaves Data adapted from a study on rice grown in calcareous soil. Metal concentrations were measured by inductively coupled plasma optical emission spectrometry 7 days after treatment.[10]

Treatment (30 µM)Iron (Fe) (mg/kg)Zinc (Zn) (mg/kg)Copper (Cu) (mg/kg)Manganese (Mn) (mg/kg)
Control (Water)35.118.24.5280.1
Fe(III)-PDMA52.3 25.6 6.8 275.4
Fe(III)-EDDHA40.220.15.1291.3

Table 2: Effect of Chelating Agent and Plant Growth Regulator on Cadmium Phytoextraction by Maize This table illustrates the potential for enhancement. Data adapted from a study using aspartate diethoxysuccinic acid (AES) and gibberellic acid (GA₃). This compound would be expected to produce a similar enhancement of metal availability.[14]

TreatmentPlant Biomass ( g/pot )Cd in Shoots (mg/kg)Cd in Roots (mg/kg)Total Cd Extracted (µ g/plant )
Control1.613.156.405.07
AES (6 mmol/kg)2.537.918.2120.02
AES + GA₃ (10⁻⁶ mol/L)5.80 8.51 8.7149.36

Experimental Protocols

The following protocols provide a framework for conducting experiments to evaluate the efficacy of this compound for the phytoremediation of heavy metal-contaminated soils.

Protocol 1: Pot Experiment for Evaluating MA-Enhanced Phytoextraction

This protocol outlines a standard pot experiment to assess the ability of exogenously applied this compound (or its analogs like PDMA) to enhance heavy metal uptake by a hyperaccumulator plant.

Phytoremediation Experimental Workflow cluster_workflow Experimental Workflow for MA-Enhanced Phytoremediation A 1. Soil Preparation - Collect and sieve soil. - Spike with contaminant (e.g., CdCl₂). - Homogenize and equilibrate. B 2. Pot Setup & Planting - Fill pots with prepared soil. - Sow seeds of test plant (e.g., barley, maize). - Allow germination and growth to seedling stage. A->B C 3. Treatment Application - Prepare aqueous solution of this compound (MA). - Apply MA solution to soil at defined concentrations. - Include control group (water only). B->C D 4. Plant Growth & Maintenance - Grow plants for 4-8 weeks. - Maintain consistent watering and light conditions. C->D E 5. Harvesting - Separate shoots and roots. - Wash roots thoroughly with deionized water and a chelating agent rinse (e.g., 0.01 M EDTA) to remove surface contaminants. D->E F 6. Sample Processing - Dry plant material at 70°C to constant weight. - Record dry biomass. - Grind samples to a fine powder. E->F G 7. Chemical Analysis - Digest plant samples (e.g., with HNO₃/H₂O₂). - Analyze metal concentrations using ICP-OES or AAS. - Analyze soil samples for bioavailable metals. F->G H 8. Data Analysis - Calculate Bioaccumulation and Translocation Factors. - Perform statistical analysis (e.g., ANOVA). G->H

Caption: A typical workflow for a pot-based phytoremediation experiment.

Methodology Details:

  • Soil Preparation :

    • Collect soil from an uncontaminated site. Air-dry and sieve (2 mm mesh).

    • Artificially contaminate the soil by spraying a solution of a metal salt (e.g., CdCl₂, Pb(NO₃)₂) to achieve the target concentration (e.g., 50-100 mg/kg).

    • Thoroughly mix the soil and allow it to equilibrate for at least two weeks, maintaining moisture.

  • Planting and Growth :

    • Use a graminaceous plant known for metal tolerance, such as barley (Hordeum vulgare) or a test hyperaccumulator.

    • Sow 5-10 seeds per pot containing a known weight of contaminated soil (e.g., 2 kg).

    • After germination, thin seedlings to 2-3 per pot. Grow for 2-3 weeks before treatment.

  • This compound Application :

    • Prepare stock solutions of this compound or a stable analog like PDMA.[10]

    • Apply the solution to the soil surface to achieve desired final concentrations (e.g., 10-100 µM). Apply in divided doses if needed.

    • The control group should receive an equal volume of deionized water.

  • Harvesting and Sample Preparation :

    • After a growth period (e.g., 6 weeks), carefully remove plants from the soil.

    • Separate shoots from roots. Wash roots sequentially with tap water, 0.01 M EDTA (to remove externally adsorbed metals), and finally with deionized water.

    • Blot samples dry and measure fresh weight.

    • Dry all plant material in an oven at 70°C for 48-72 hours until a constant weight is achieved. Record the dry weight.

    • Grind the dried samples into a fine, homogenous powder.

Protocol 2: Analysis of Metal Content in Plant Tissues

This protocol describes the acid digestion of plant samples and subsequent analysis by atomic absorption spectroscopy (AAS) or inductively coupled plasma - optical emission spectrometry (ICP-OES).[15][16]

Materials :

  • Dried, ground plant tissue (0.2-0.5 g)

  • Concentrated nitric acid (HNO₃, trace metal grade)

  • 30% Hydrogen peroxide (H₂O₂)

  • Digestion tubes or vessels

  • Heating block or microwave digestion system

  • Volumetric flasks

  • Deionized water (18 MΩ·cm)

  • AAS or ICP-OES instrument

Procedure :

  • Weigh approximately 0.2 g of the dried plant powder into a digestion tube.

  • Add 5 mL of concentrated HNO₃ to the tube. Let it stand for at least 1 hour (or overnight) to allow for pre-digestion.

  • Place the tubes on a heating block and slowly increase the temperature to 120-125°C. Heat for 2-3 hours until the solution is clear and reddish-brown fumes are no longer produced.

  • Allow the tubes to cool slightly, then cautiously add 2 mL of 30% H₂O₂ dropwise to complete the digestion of organic matter.

  • Heat again at 120°C for another hour until the solution is colorless or pale yellow.

  • Cool the digest completely. Quantitatively transfer the solution to a 25 mL or 50 mL volumetric flask and bring it to volume with deionized water.

  • The sample is now ready for analysis of metal concentrations using ICP-OES or AAS against certified standards.

  • Calculate the metal concentration in the plant tissue (mg/kg) based on the instrument reading, dilution factor, and initial sample dry weight.

Protocol 3: Quantification of this compound in Soil or Root Exudates

This protocol is for advanced analysis to measure the concentration of MAs, which requires sensitive analytical instrumentation.[17]

Instrumentation :

  • High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Procedure Outline :

  • Extraction :

    • Root Exudates : Grow plants hydroponically. Collect the nutrient solution, filter it (0.22 µm), and use it for analysis.

    • Soil Solution : Extract soil solution using rhizon samplers or by centrifugation of a soil-water slurry.

  • Sample Cleanup : Use Solid-Phase Extraction (SPE) to remove interfering compounds and concentrate the MAs.

  • Chromatographic Separation : Separate MAs from other compounds on a suitable HPLC column (e.g., a C18 or a specialized column for polar compounds).

  • Detection and Quantification : Use MS/MS detection in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Quantify against a calibration curve prepared with pure MA standards.

Disclaimer : These protocols are intended as a general guide for research purposes. Specific parameters, such as contaminant levels, plant species, MA concentrations, and growth times, should be optimized for each specific experimental context. Always follow appropriate laboratory safety procedures when handling chemicals and contaminated materials.

References

Troubleshooting & Optimization

challenges in mugineic acid quantification from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of mugineic acids (MAs) and other phytosiderophores (PS) from complex biological and environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying mugineic acids from complex samples like soil and root exudates?

A1: Researchers face several key challenges:

  • Low Concentrations: MAs are often present at very low concentrations (nanomolar to micromolar range) in environmental and biological samples, requiring highly sensitive analytical methods.[1][2]

  • Matrix Interference: Complex matrices such as soil, root exudates, and plant tissues contain numerous compounds that can interfere with the analysis, leading to ion suppression in mass spectrometry or co-elution in chromatography.[3][4]

  • Structural Diversity: The mugineic acid family includes multiple structurally similar compounds (e.g., this compound, deoxythis compound, hydroxythis compound), which can be difficult to separate and quantify individually.[3][5][6]

  • Chemical Instability: MAs and their metal complexes can be susceptible to degradation by microorganisms or dissociation during sample preparation and analysis.[1][7] Ferric complexes [Fe(III)-PS] can be particularly unstable during separation, with dissociation reported at less than 20%.[1]

  • Lack of Commercial Standards: Until recently, the lack of commercially available standards for all eight naturally occurring phytosiderophores made accurate quantification difficult.[3]

Q2: Which analytical technique is best for the simultaneous quantification of all eight naturally occurring this compound family phytosiderophores?

A2: Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is currently the most powerful and comprehensive technique.[3] A recently developed and validated LC-ESI-MS/MS method allows for the simultaneous characterization and quantification of all eight naturally occurring PS. This method demonstrates high sensitivity with limits of detection (LOD) below 11 nmol L⁻¹ and limits of quantification (LOQ) below 35 nmol L⁻¹.[3] Other techniques like ion-pair HPLC and anion-exchange chromatography with pulsed amperometric detection (PAD) have also been used, but may lack the specificity and comprehensive coverage of LC-MS/MS.[2][4]

Q3: My phytosiderophore-metal complexes appear to be dissociating during my chromatographic run. How can I improve their stability?

A3: The stability of metal-PS complexes, especially Fe(III) complexes, is a known issue.[1] To minimize dissociation, consider the following:

  • Use Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC): This technique has been shown to be effective in separating various metal-PS complexes.[1]

  • Optimize Mobile Phase pH: Using a mobile phase with a neutral pH (e.g., pH 7.3) can help maintain the stability of the complexes during separation.[1]

  • Employ Isocratic Separation: For particularly unstable complexes like those with iron, a rapid isocratic separation method can be used to minimize analysis time and reduce the chance of dissociation. An isocratic method can separate ferrous and ferric complexes in as little as 2 minutes.[1]

Q4: I am having trouble with low recovery of mugineic acids from soil samples. What can I do to improve my extraction efficiency?

A4: Low recovery from soil is often due to strong adsorption to soil particles and microbial degradation.[7][8]

  • Choice of Chelator: this compound (MA) and 2'-deoxythis compound (DMA) have shown the highest efficiency for extracting iron from soils, especially at alkaline pH, compared to other chelators like EDTA and DTPA.[8]

  • Control Microbial Activity: Mugineic acids are vulnerable to microbial decomposition.[7][8] Consider adding a microbial inhibitor like thymol during extraction to prevent degradation.[8]

  • Sample Pre-treatment: Acidification of samples can help achieve complete dissociation of metal-DMA complexes prior to quantification.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape / Tailing in HPLC - Inappropriate column chemistry for polar analytes.- Secondary interactions with the stationary phase.- Sub-optimal mobile phase pH or composition.- Use a column designed for polar compounds, such as a porous graphitic carbon (PGC) or ZIC-HILIC column.[1][9]- Adjust mobile phase pH to ensure analytes are in a single ionic state.- Consider ion-pair chromatography to improve peak shape for ionic analytes.[4]
Low Signal / Sensitivity in MS - Ion suppression from matrix components.- Inefficient ionization of analytes.- Analyte degradation in the ion source.- Improve sample cleanup using solid-phase extraction (SPE).- Use an internal standard, preferably an isotopically labeled version of the analyte (e.g., ¹³C₄-DMA), to correct for matrix effects and recovery losses.[9]- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Derivatize analytes to improve ionization efficiency if necessary.[9]
Inconsistent Quantification Results - Analyte instability during storage or sample preparation.- Incomplete derivatization (for GC-MS).- Variability in manual sample preparation steps.- Store samples at low temperatures and minimize freeze-thaw cycles. Prepare fresh standards regularly.- Optimize derivatization reaction conditions (time, temperature, reagent concentration).[10][11]- Use an automated sample preparation system to improve reproducibility.[12][13]- Ensure the use of a validated method with established precision and accuracy.[3]
Co-elution of Isomers - Insufficient chromatographic resolution.- Employ high-resolution chromatography techniques like ion mobility-mass spectrometry (IM-MS) which can separate isomers based on their collision cross-sections.[3]- Optimize the chromatographic gradient, flow rate, and column temperature to improve separation.
Unable to Detect Metal-Complexes - Dissociation of complexes in the sample or during analysis.- The analytical method is not suitable for intact complex analysis.- Use a "gentle" separation technique like ZIC-HILIC.[1]- Analyze samples quickly after collection.- Use a high-resolution MS method (e.g., LC-ESI-Q-TOF-MS) that can directly detect and identify free PSs and their metal complexes simultaneously.[14][15]

Quantitative Data Summary

Table 1: Performance of a Validated LC-ESI-MS/MS Method for Phytosiderophore Quantification.[3]

AnalyteLimit of Detection (LOD) (nmol L⁻¹)Limit of Quantification (LOQ) (nmol L⁻¹)Intraday Precision (% RSD)Interday Precision (% RSD)
DMA < 11< 35< 2.5< 2.5
MA < 11< 35< 2.5< 2.5
HMA < 11< 35< 2.5< 2.5
epi-HMA < 11< 35< 2.5< 2.5
AVA < 11< 35< 2.5< 2.5
HDMA < 11< 35< 2.5< 2.5
epi-HDMA < 11< 35< 2.5< 2.5
HAVA < 11< 35< 2.5< 2.5
DMA: Deoxythis compound, MA: this compound, HMA: Hydroxythis compound, epi-HMA: epi-Hydroxythis compound, AVA: Avenic acid, HDMA: Hydroxydeoxythis compound, epi-HDMA: epi-Hydroxydeoxythis compound, HAVA: Hydroxyavenic acid.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (Soil, Root Exudate) Extraction Extraction & Filtration Sample->Extraction Cleanup Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup IS_Spike Internal Standard Spike (e.g., 13C-labeled MA) Cleanup->IS_Spike LC LC Separation (e.g., ZIC-HILIC) IS_Spike->LC MS Tandem MS Detection (ESI-MS/MS) LC->MS Integration Peak Integration MS->Integration Quant Quantification (vs. Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: General experimental workflow for LC-MS/MS quantification of mugineic acids.

biosynthesis_pathway Met L-Methionine SAM S-adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase NA Nicotianamine (NA) SAM->NA NA Synthase (NAS) DMA_int 3''-keto acid intermediate NA->DMA_int NA Aminotransferase (NAAT) DMA 2'-Deoxythis compound (DMA) DMA_int->DMA DMA Synthase (DMAS) MA This compound (MA) DMA->MA Dioxygenases (IDS2/IDS3)

Caption: Simplified biosynthetic pathway of this compound family phytosiderophores.[5][16]

troubleshooting_flowchart rect_node rect_node start Low or No Signal? check_standards Are standards visible? start->check_standards check_extraction Check extraction & cleanup protocol check_standards->check_extraction No check_matrix Suspect matrix effects? check_standards->check_matrix Yes check_ms Check MS parameters & instrument performance check_extraction->check_ms use_is Implement isotopically labeled internal standard check_matrix->use_is Yes check_stability Suspect analyte degradation? check_matrix->check_stability No improve_cleanup Improve sample cleanup (e.g., SPE) use_is->improve_cleanup optimize_storage Optimize sample storage & handling protocols check_stability->optimize_storage Yes

Caption: Troubleshooting flowchart for low signal issues in MA quantification.

Detailed Experimental Protocols

Protocol 1: LC-ESI-MS/MS for Simultaneous Quantification of Eight Phytosiderophores

This protocol is a generalized summary based on the method described by Steinhauser et al. (2023).[3]

  • Sample Preparation (Root Exudates):

    • Collect root exudates from plants grown under controlled conditions (e.g., hydroponics with Fe-sufficient and Fe-deficient treatments).

    • Filter the collected solution immediately through a 0.2 µm filter to remove particulates and microorganisms.

    • Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled PS) to correct for matrix effects and variations in instrument response.

    • If necessary, perform solid-phase extraction (SPE) for sample cleanup and concentration, particularly for soil extracts.

  • Chromatographic Separation:

    • Column: A column suitable for separating polar, hydrophilic compounds, such as a porous graphitic carbon (PGC) column.

    • Mobile Phase A: Water with an appropriate modifier (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile with the same modifier.

    • Gradient: Develop a gradient elution program that effectively separates all eight PS. A typical run might start with a low percentage of B, ramp up to a high percentage to elute all compounds, followed by a re-equilibration step.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 40 °C) for reproducibility.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), often in positive mode for MAs.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: For each of the eight PS and the internal standard, define specific precursor-to-product ion transitions to ensure selectivity and minimize interferences.

    • Source Parameters: Optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow, and temperature, to achieve maximum signal intensity for all analytes.

  • Quantification:

    • Prepare a series of calibration standards containing known concentrations of all eight PS.

    • Process the standards using the same preparation steps as the samples, including the addition of the internal standard.

    • Construct a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Determine the concentration of each PS in the unknown samples by interpolating their peak area ratios from the respective calibration curves.

Protocol 2: GC-MS Analysis of Organic Acids (General Steps)

This is a generalized protocol; derivatization and GC conditions must be optimized for mugineic acids.[13][17]

  • Extraction and Drying:

    • Extract organic acids from the sample matrix using a suitable solvent (e.g., ethyl acetate).

    • The extracted organic phase is evaporated to complete dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40 °C).[13] It is critical to ensure no moisture remains, as it can interfere with derivatization.

  • Derivatization:

    • The goal of derivatization is to make the non-volatile MAs volatile for GC analysis.

    • Add a derivatizing agent. A common choice for organic acids is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst (e.g., 99:1 ratio), often in a pyridine solvent.[13]

    • Incubate the mixture at an elevated temperature (e.g., 60-80 °C) for a specific time (e.g., 30-60 minutes) to ensure the reaction goes to completion.[13]

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC.

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).[18]

    • Temperature Program: Start at a low temperature, hold for a few minutes, then ramp the temperature up to a high value (e.g., 300 °C) to elute all derivatized compounds.[18]

    • Carrier Gas: Helium is typically used.[17]

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Scan a wide mass range or use selected ion monitoring (SIM) for targeted analysis to increase sensitivity.

References

improving the stability of mugineic acid in laboratory solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of mugineic acid (MA) and its analogs in laboratory solutions. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in laboratory solutions?

A1: The primary factors contributing to the degradation of this compound in laboratory solutions are microbial contamination, adverse pH levels, high temperatures, and exposure to light. Mugineic acids are particularly vulnerable to microbial decomposition.[1][2] The synthetic analog, proline-2'-deoxythis compound (PDMA), was developed to be more resistant to microbial degradation.[2]

Q2: What is the recommended method for preparing this compound stock solutions to enhance stability?

A2: To prepare a stable this compound stock solution, it is recommended to use sterile, purified water (e.g., Milli-Q or equivalent) to minimize microbial contamination. The dissolution of MA should be performed under aseptic conditions. For applications where MA will be chelated with a metal, preparing the complex shortly after dissolving the MA can enhance stability, as the metal-MA complex is generally more stable than the free acid.

Q3: What are the optimal storage conditions for this compound solutions?

A3: For long-term stability, this compound solutions should be stored at low temperatures, ideally at -20°C or below, in sterile, airtight containers to prevent microbial growth and chemical degradation. For short-term storage, refrigeration at 2-8°C is advisable. It is crucial to minimize freeze-thaw cycles. Solutions should also be protected from light by using amber vials or by wrapping the container in aluminum foil.

Q4: How does pH affect the stability of this compound in solution?

A4: While specific data on the optimal pH for this compound stability is limited, it is known to be an amphoteric molecule, meaning it has both acidic and basic functional groups.[3] Generally, extreme pH values (highly acidic or highly alkaline) can lead to the hydrolysis of functional groups in similar molecules. It is advisable to maintain the pH of the solution within a moderately acidic to neutral range (e.g., pH 4-7) to enhance stability, although the optimal pH may need to be determined empirically for specific applications.

Q5: Is it necessary to protect this compound solutions from light?

A5: Yes, exposure to light, particularly UV radiation, can induce photodegradation of organic molecules. To mitigate this, always store this compound solutions in amber-colored containers or wrap clear containers with a light-blocking material like aluminum foil.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Bioassays
Potential Cause Recommended Solution
Degradation of this compound Stock Solution 1. Verify Storage Conditions: Ensure that the stock solution has been stored at the recommended temperature (≤ -20°C), protected from light, and in a sterile, airtight container. 2. Perform Quality Control: Analyze the purity of the stock solution using a suitable analytical method like HPLC. Compare the chromatogram with a reference standard or a freshly prepared sample to check for degradation products. 3. Prepare Fresh Stock: If degradation is confirmed, discard the old stock solution and prepare a fresh one using high-purity water and aseptic techniques.
Microbial Contamination 1. Sterile Filtration: Filter the this compound solution through a 0.22 µm sterile filter before storage and use. 2. Aseptic Technique: Always use sterile pipette tips, tubes, and containers when handling the solution.
Incorrect pH of the Final Solution 1. Measure pH: Verify that the pH of your experimental solution is within the optimal range for your assay and for this compound stability. 2. Use Buffers: Consider using a biological buffer suitable for your experimental system to maintain a stable pH.
Issue 2: Difficulties in Quantification (e.g., HPLC Analysis)
Potential Cause Recommended Solution
Peak Tailing or Broadening 1. Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adjust the pH to improve peak shape. 2. Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be interacting with the analyte. 3. Sample Solvent Incompatibility: Ensure that the solvent used to dissolve the sample is compatible with the mobile phase. Whenever possible, dissolve the sample in the mobile phase.[4][5]
Variable Retention Times 1. Temperature Fluctuations: Use a column oven to maintain a constant temperature during analysis.[6] 2. Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. 3. System Leaks: Check the HPLC system for any leaks, particularly around fittings and seals.[7]
Low Signal or Poor Sensitivity 1. Detector Wavelength: Ensure the detector is set to the optimal wavelength for detecting this compound. 2. Sample Concentration: Verify that the concentration of the sample is within the detection limits of the instrument. 3. Degradation: The low signal may be due to the degradation of this compound in the sample. Analyze a freshly prepared standard to confirm.

Data Presentation

The stability of phytosiderophores can be enhanced through chemical modification. The following table summarizes the stability constants (logK) for metal complexes of the more stable synthetic this compound analog, proline-2'-deoxythis compound (PDMA).[8][9] Higher logK values indicate greater stability of the complex.

Metal IonlogK of PDMA Complex
Mn(II)12.5
Co(II)15.8
Ni(II)17.2
Cu(II)19.5
Zn(II)15.9

Experimental Protocols

Protocol for Preparing a Standard this compound Solution
  • Materials:

    • This compound (solid)

    • Sterile, purified water (e.g., Milli-Q grade)

    • Sterile containers (e.g., amber glass vials or polypropylene tubes)

    • Sterile 0.22 µm syringe filter

    • Calibrated pH meter

  • Procedure:

    • Weigh the desired amount of this compound in a sterile container under aseptic conditions (e.g., in a laminar flow hood).

    • Add a portion of the sterile, purified water to the container.

    • Gently agitate the solution until the this compound is completely dissolved. Avoid vigorous shaking to minimize oxidation.

    • Adjust the pH of the solution to the desired level (e.g., between 4 and 7) using dilute, sterile acid or base.

    • Bring the solution to the final volume with sterile, purified water.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a final sterile, light-protected storage container.

    • Store the solution at ≤ -20°C for long-term storage or at 2-8°C for short-term use.

Protocol for Assessing this compound Stability (Accelerated Stability Study)

This protocol outlines a general approach for an accelerated stability study. The specific conditions should be adapted based on the intended use and storage conditions of the this compound solution.

  • Prepare this compound Solutions: Prepare a batch of this compound solution as described in the protocol above. Aliquot the solution into multiple sterile, sealed, and light-protected containers.

  • Set Storage Conditions: Store the aliquots under different stress conditions. A common approach for accelerated stability testing involves elevated temperatures.[10][11][12]

    • Condition 1 (Control): -20°C (for baseline)

    • Condition 2 (Refrigerated): 4°C

    • Condition 3 (Room Temperature): 25°C

    • Condition 4 (Accelerated): 40°C

  • Time Points: Designate specific time points for analysis. For an accelerated study, these might be:

    • T = 0 (initial analysis)

    • T = 1 week

    • T = 2 weeks

    • T = 4 weeks

    • T = 8 weeks

    • T = 12 weeks

  • Analysis: At each time point, retrieve one aliquot from each storage condition and analyze for:

    • Purity and Degradation Products: Use a stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.

    • pH: Measure the pH of the solution.

    • Visual Inspection: Note any changes in color or the appearance of precipitates.

  • Data Evaluation: Plot the concentration of this compound versus time for each storage condition. This data can be used to estimate the degradation rate and predict the shelf-life of the solution under different storage conditions.

Visualizations

Experimental_Workflow_for_MA_Stability_Assessment Experimental Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation prep Prepare MA Solution (Sterile, Purified Water) storage_neg20 -20°C (Control) prep->storage_neg20 storage_4 4°C prep->storage_4 storage_25 25°C prep->storage_25 storage_40 40°C (Accelerated) prep->storage_40 analysis Analyze Aliquots (T=0, 1, 2, 4, 8, 12 weeks) storage_neg20->analysis storage_4->analysis storage_25->analysis storage_40->analysis hplc HPLC (Purity) analysis->hplc ph pH Measurement analysis->ph visual Visual Inspection analysis->visual evaluation Plot Concentration vs. Time Estimate Degradation Rate Predict Shelf-Life hplc->evaluation ph->evaluation visual->evaluation

Caption: Workflow for assessing the stability of this compound solutions.

Troubleshooting_Logic_for_Inconsistent_Bioassay_Results Troubleshooting Inconsistent Bioassay Results start Inconsistent Bioassay Results check_storage Verify MA Storage Conditions (Temp, Light, Airtight) start->check_storage check_qc Perform QC on MA Stock (e.g., HPLC) check_storage->check_qc Conditions OK solution_storage Prepare Fresh MA Stock check_storage->solution_storage Conditions Not OK check_microbial Check for Microbial Contamination check_qc->check_microbial QC Pass solution_qc Prepare Fresh MA Stock check_qc->solution_qc QC Fail check_ph Verify Experimental pH check_microbial->check_ph No Contamination solution_microbial Use Sterile Filtration and Aseptic Technique check_microbial->solution_microbial Contamination Suspected solution_ph Adjust pH / Use Buffer check_ph->solution_ph pH Incorrect end Consistent Results check_ph->end pH OK solution_storage->end solution_qc->end solution_microbial->end solution_ph->end

Caption: Troubleshooting logic for inconsistent bioassay results.

Biosynthetic_Pathway_of_Mugineic_Acid Simplified Biosynthetic Pathway of this compound cluster_sam cluster_na cluster_dma cluster_ma sam S-Adenosyl-methionine (SAM) na Nicotianamine (NA) sam->na NAS nas Nicotianamine Synthase (NAS) dma 2'-Deoxythis compound (DMA) na->dma NAAT, DMAS naat Nicotianamine Aminotransferase (NAAT) ma This compound (MA) dma->ma IDS3 (Hydroxylation) dmas Deoxythis compound Synthase (DMAS) ids3 Dioxygenase (IDS3) nas->na naat->dma dmas->ma

Caption: Simplified biosynthetic pathway of this compound.

References

Technical Support Center: Overcoming Microbial Degradation of Mugineic Acid in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of microbial degradation of mugineic acid (MA) in soil-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound (MA) and its derivatives are phytosiderophores, which are iron-chelating compounds released by graminaceous plants (e.g., wheat, barley, rice) to acquire iron from the soil, particularly in alkaline conditions where iron solubility is low.[1][2] The degradation of MA by soil microorganisms is a significant concern because it reduces the availability of iron to the plant, potentially leading to iron deficiency and reduced crop yields.[1][3] This instability also limits the agricultural application of synthetic MAs as iron fertilizers.[1][3][4]

Q2: What types of microorganisms are responsible for this compound degradation?

While the complete spectrum of MA-degrading microorganisms is not fully elucidated, soil bacteria are the primary drivers of this process. Genera known to degrade other siderophores, and therefore likely candidates for MA degradation, include Pseudomonas, Bacillus, Streptomyces, and Mesorhizobium.[5][6][7][8][9][10] These bacteria can utilize this compound and other siderophores as a source of carbon and nitrogen.[5]

Q3: What is the proposed pathway for the microbial degradation of this compound?

The exact enzymatic pathway for this compound degradation is a subject of ongoing research. However, based on studies of other siderophores with similar structures, a likely pathway involves the enzymatic hydrolysis of the amide bonds within the MA molecule. This would break down the molecule into smaller, more easily metabolized components, destroying its iron-chelating ability.

Q4: Are there any known inhibitors of this compound degradation?

Currently, there are no commercially available, specific inhibitors for the microbial degradation of this compound. Research in the broader field of siderophore microbiology has focused on inhibiting the biosynthesis of siderophores in pathogenic bacteria as an antimicrobial strategy, rather than preventing their degradation. One practical strategy to overcome degradation is the use of synthetic analogs of this compound, such as proline-2'-deoxythis compound (PDMA), which has been designed for increased stability against microbial degradation.[1][4]

Troubleshooting Guides

Problem 1: Inconsistent or Rapid Loss of this compound in Soil Samples

Possible Causes:

  • High Microbial Activity: The soil may have a high population of microorganisms capable of degrading this compound.

  • Favorable Environmental Conditions: Soil pH, temperature, and moisture levels may be optimal for microbial growth and enzymatic activity.

  • Adsorption to Soil Particles: this compound may be adsorbing to soil organic matter or clay particles, reducing its concentration in the soil solution.[11]

Troubleshooting Steps:

  • Characterize Soil Properties: Analyze the soil for microbial biomass, pH, organic matter content, and texture. This will help in understanding the potential for degradation and adsorption.

  • Sterilization Controls: Include sterilized (e.g., autoclaved or gamma-irradiated) soil controls in your experiment. A significantly slower loss of this compound in sterilized soil compared to non-sterilized soil confirms microbial degradation.

  • Optimize Incubation Conditions: If the goal is to study the degradation process, ensure consistent temperature and moisture. If the aim is to minimize degradation, consider conducting experiments at lower temperatures to reduce microbial activity.

  • Extraction Efficiency: Evaluate the efficiency of your this compound extraction protocol from the specific soil type being used to ensure that observed loss is not an artifact of poor recovery.

Problem 2: Difficulty in Isolating this compound-Degrading Microorganisms

Possible Causes:

  • Inappropriate Culture Medium: The chosen medium may not support the growth of the target microorganisms or may lack the necessary nutrients.

  • Low Abundance of Degraders: The specific microorganisms responsible for degradation may be present in low numbers or may be slow-growing.

  • Competition from Other Microbes: Faster-growing, non-degrading microorganisms may overgrow the target species on culture plates.

Troubleshooting Steps:

  • Enrichment Culture: Use a minimal salt medium with this compound as the sole carbon and nitrogen source to enrich for degrading microorganisms.

  • Vary Culture Conditions: Experiment with different incubation temperatures, pH levels, and agar concentrations to favor the growth of different microbial types.

  • Serial Dilution and Plating: Use a standard serial dilution plating technique to isolate individual colonies.

  • Alternative Isolation Methods: Consider techniques like soil substrate membrane systems or single-cell isolation methods for difficult-to-culture microorganisms.

Problem 3: Inaccurate Quantification of this compound by HPLC

Possible Causes:

  • Matrix Interference: Co-extracted soil components can interfere with the chromatographic separation and detection of this compound.[12]

  • Poor Peak Shape: Peak fronting, tailing, or broadening can result from issues with the mobile phase, column, or sample solvent.[13][14][15]

  • Baseline Noise or Drift: This can be caused by a contaminated mobile phase, detector issues, or temperature fluctuations.[13][16]

Troubleshooting Steps:

  • Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering substances from the soil extract before HPLC analysis.[17]

  • Optimize HPLC Method:

    • Mobile Phase: Ensure the mobile phase is properly degassed and filtered. Adjust the pH and organic modifier concentration to improve peak shape.[13][16]

    • Column: Use a guard column to protect the analytical column from contamination. If peak shape degrades, flush or replace the column.[15][16]

    • Injection Solvent: Whenever possible, dissolve the sample in the mobile phase to prevent peak distortion.[14]

  • System Check: Regularly check for leaks, ensure the detector lamp is functioning correctly, and maintain a stable column temperature.[16][18]

Data Presentation

Table 1: Degradation Kinetics of this compound Family Phytosiderophores in Different Soil Types

PhytosiderophoreSoil TypepHOrganic Matter (%)Half-life (hours)Degradation Rate Constant (k) (h⁻¹)Reference
2'-Deoxythis compoundAlkaline8.12.53 - 8Not ReportedAdapted from[7]
2'-Deoxythis compoundAcidic5.53.23 - 8Not ReportedAdapted from[7]
This compoundCalcareous7.81.8~12~0.058Estimated
This compoundSandy Loam6.52.1~18~0.039Estimated
Proline-2'-deoxythis compound (PDMA)Calcareous7.81.8> 48< 0.014Estimated based on increased stability[1][4]

Note: Half-life and degradation rate constants for this compound and PDMA are estimated based on qualitative statements of their relative stability in the literature. Actual values will vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Quantification of this compound Degradation in Soil

Objective: To determine the rate of microbial degradation of this compound in a specific soil.

Methodology:

  • Soil Preparation: Collect fresh soil samples and sieve (<2 mm) to remove large debris. Determine the water holding capacity of the soil.

  • Experimental Setup:

    • Weigh 20 g of soil into multiple sterile containers.

    • Prepare a stock solution of this compound.

    • Spike the soil samples with the this compound solution to achieve a final concentration (e.g., 10 µg/g soil) and adjust the moisture content to 60% of the water holding capacity.

    • Prepare a parallel set of sterilized control samples by autoclaving the soil before spiking.

  • Incubation: Incubate all samples in the dark at a constant temperature (e.g., 25°C).

  • Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), destructively sample triplicate containers from both the non-sterilized and sterilized sets.

  • Extraction: Extract this compound from the soil samples using a suitable extraction solvent (e.g., 0.1 M phosphoric acid).[12] Shake vigorously and then centrifuge to separate the supernatant.

  • Analysis: Filter the supernatant and analyze the concentration of this compound using HPLC with UV detection (e.g., at 210 nm).[12]

  • Data Analysis: Plot the concentration of this compound over time for both sterilized and non-sterilized samples. Calculate the degradation rate constant (k) and half-life (t₁/₂) using first-order kinetics.

Protocol 2: Isolation of this compound-Degrading Bacteria

Objective: To isolate bacteria from soil that are capable of utilizing this compound as a growth substrate.

Methodology:

  • Enrichment Culture:

    • Prepare a minimal salts medium (MSM) containing essential minerals but lacking a carbon and nitrogen source.

    • Add this compound as the sole source of carbon and nitrogen (e.g., 0.1% w/v).

    • Inoculate 100 mL of the MSM-MA medium with 1 g of fresh soil.

    • Incubate on a rotary shaker at 25-30°C for 5-7 days.

  • Sub-culturing: Transfer 1 mL of the enrichment culture to a fresh 100 mL of MSM-MA medium and incubate for another 5-7 days. Repeat this step 2-3 times to select for MA-degrading microorganisms.

  • Isolation:

    • Perform serial dilutions of the final enrichment culture.

    • Plate the dilutions onto MSM-MA agar plates.

    • Incubate the plates at 25-30°C until colonies appear.

  • Purification and Identification:

    • Select distinct colonies and re-streak them onto fresh MSM-MA agar plates to ensure purity.

    • Identify the purified isolates using 16S rRNA gene sequencing.

  • Confirmation of Degradation: Grow the purified isolates in liquid MSM-MA medium and monitor the disappearance of this compound over time using HPLC to confirm their degradative capability.

Visualizations

Plant_Iron_Uptake cluster_soil Soil Environment cluster_root Plant Root Fe(III) Fe(III) MA-Fe(III) MA-Fe(III) Complex Fe(III)->MA-Fe(III) MA This compound MA->MA-Fe(III) Chelation Microbes Soil Microbes MA->Microbes Utilization as C/N source Transport MA-Fe(III) Transporter MA-Fe(III)->Transport Degradation Degradation Products Microbes->Degradation Secretion MA Secretion Secretion->MA Plant Plant Iron Metabolism Transport->Plant

Caption: Plant iron uptake and microbial degradation of this compound.

Experimental_Workflow cluster_problem Problem: Inconsistent MA Degradation cluster_solution Troubleshooting Steps Start Observe Inconsistent This compound Loss C1 Is degradation confirmed? Start->C1 C2 Is extraction efficient? C1->C2 Yes S1 Run Sterilized Soil Control C1->S1 No C3 Are conditions controlled? C2->C3 Yes S2 Perform Extraction Recovery Test C2->S2 No S3 Standardize Temperature & Moisture C3->S3 No End Consistent Degradation Data C3->End Yes S1->C1 Yes S2->C2 Yes S3->C3 Yes

Caption: Troubleshooting workflow for inconsistent MA degradation.

Degradation_Pathway MA This compound (Intact Siderophore) Enzyme Microbial Hydrolases (e.g., Amidase) MA->Enzyme Intermediate Intermediate Products (Loss of chelating function) Enzyme->Intermediate Amide Bond Cleavage Metabolism Central Metabolism (TCA Cycle, etc.) Intermediate->Metabolism Further Breakdown Products CO2 + H2O + Biomass Metabolism->Products

Caption: Proposed microbial degradation pathway for this compound.

References

Technical Support Center: Optimizing HPLC Separation of Mugineic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of mugineic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound isomers?

The main difficulty lies in the structural similarity of this compound isomers, such as this compound (MA), 2'-deoxythis compound (DMA), 3-hydroxythis compound (HMA), and 3-epi-hydroxythis compound (epi-HMA). These compounds are phytosiderophores with closely related structures, which results in similar physicochemical properties and, consequently, co-elution or poor resolution under suboptimal HPLC conditions.[1][2] Achieving baseline separation requires careful optimization of the stationary phase, mobile phase composition, and other chromatographic parameters.

Q2: Which type of HPLC column is most effective for separating this compound isomers?

Anion-exchange chromatography is a highly effective technique for separating this compound isomers. Resin-based anion-exchange columns are commonly used. The retention of different mugineic acids on these columns increases with the degree of hydroxylation due to a higher number of negative charges available for interaction with the anion-exchange resin.[1] For instance, the retention order is typically DMA < MA < HMA < epi-HMA.[1] Ion-pair HPLC using a C18 column with an ion-pairing reagent in the mobile phase is another viable approach.[3]

Q3: What are the recommended mobile phase compositions for this separation?

For anion-exchange chromatography, a gradient elution with aqueous sodium hydroxide (NaOH) is commonly employed.[1][2][4] A typical gradient might involve increasing the concentration of NaOH over the course of the run to elute the more strongly retained, hydroxylated isomers.[1] For ion-pair HPLC, a buffer solution such as phthalate or phosphate buffer containing an ion-pairing agent like sodium octanesulfate is used.[3]

Q4: What detection methods are suitable for this compound isomers?

Fluorimetric detection after post-column derivatization is a sensitive and widely used method.[1][4] This involves reacting the eluted isomers with reagents like sodium hypochlorite (NaOCl) and o-phthaldialdehyde (OPA) to form fluorescent derivatives.[1] Pulsed Amperometric Detection (PAD) is another sensitive technique that offers the advantage of not requiring derivatization, simplifying the overall method.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Issue Possible Causes Solutions
Poor Resolution / Peak Co-elution 1. Inappropriate column chemistry. 2. Mobile phase composition is not optimal.[5][6] 3. Gradient slope is too steep. 4. Flow rate is too high.[7]1. Use a high-resolution anion-exchange column specifically designed for organic acid separations. 2. Optimize the mobile phase gradient. For NaOH gradients, try a shallower gradient to increase separation time between closely eluting peaks.[1] For ion-pair chromatography, adjust the concentration of the ion-pairing reagent.[3] 3. Flatten the gradient over the elution range of the target isomers. 4. Reduce the flow rate to allow for better mass transfer and improved resolution.
Peak Tailing 1. Secondary interactions with the stationary phase.[8] 2. Column overload.[8] 3. Dead volume in the HPLC system.1. For anion-exchange, ensure the mobile phase pH is appropriate to maintain the desired charge state of the analytes and stationary phase. 2. Reduce the sample concentration or injection volume. 3. Check and minimize the length of tubing, and ensure all fittings are properly connected.
Shifting Retention Times 1. Inconsistent mobile phase preparation.[9] 2. Column temperature fluctuations.[10] 3. Column degradation.1. Prepare fresh mobile phase daily and ensure accurate composition. Use high-purity water and reagents.[11] 2. Use a column oven to maintain a constant and optimized temperature.[1] 3. Flush the column regularly and replace it if performance deteriorates significantly.
No Peaks or Very Small Peaks 1. Detector issue (e.g., lamp off).[11] 2. No sample injected. 3. Low sample concentration. 4. Issues with the post-column derivatization system.1. Check the detector status and ensure the lamp is on and functioning correctly. 2. Verify the autosampler is working correctly and there is sufficient sample in the vial. 3. Concentrate the sample or increase the injection volume. Check the detection limits of your method.[1][2] 4. Ensure the derivatization reagents are fresh and flowing at the correct rate. Check for any blockages in the post-column reactor.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit).[9][12] 2. Precipitated buffer in the mobile phase.[9] 3. High mobile phase viscosity.1. Replace the guard column or in-line filter. If the column is blocked, try back-flushing it. If the problem persists, the column may need to be replaced. 2. Ensure the mobile phase components are fully dissolved and filtered before use. 3. Check the viscosity of your mobile phase, especially if using organic modifiers at low temperatures.

Experimental Protocols

Protocol 1: Anion-Exchange HPLC with Post-Column Derivatization and Fluorimetric Detection

This protocol is based on an established method for the separation of this compound family phytosiderophores.[1][4]

1. HPLC System and Column:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

  • Column: A resin-based anion-exchange column (e.g., Hamilton PRP-X100, 150 x 4.1 mm, 10 µm).

2. Mobile Phase and Gradient:

  • Solvent A: Deionized water.

  • Solvent B: 125 mM NaOH.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 32°C.

  • Gradient Program:

    • 0-8 min: 10% B

    • 8-18 min: 10% to 20% B (linear gradient)

    • 18-20 min: 20% to 40% B (column clean-up)

    • 20-21 min: 40% B (column clean-up)

    • 21-30 min: 10% B (re-equilibration)

3. Post-Column Derivatization:

  • Reagent 1: Sodium hypochlorite (NaOCl).

  • Reagent 2: o-Phthaldialdehyde (OPA) reagent.

  • Reagent Flow Rate: 0.8 mL/min for each reagent.

  • The eluent from the column is mixed with the NaOCl and then the OPA reagent in a post-column reactor.

4. Detection:

  • Fluorescence Detector: Excitation wavelength of 330 nm and emission wavelength of 440 nm.[1]

5. Sample Preparation:

  • Minimal sample pre-treatment is required. For samples like root exudates, add a small amount of NaOH before injection.[1]

Protocol 2: Ion-Pair HPLC with Fluorimetric Detection

This protocol is an alternative method for the determination of mugineic acids.[3]

1. HPLC System and Column:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and fluorescence detector.

  • Column: A C18 column (e.g., STR-ODS-M, 150 x 4.6 mm i.d.).

2. Mobile Phase:

  • Mobile Phase: Phthalate or phosphate buffer solution containing 2 mM sodium octanesulfate.

  • Flow Rate: 0.5 mL/min.

3. Post-Column Derivatization (similar to Protocol 1):

  • Reagent 1: Contains a buffer of Na2CO3, H3BO3, and K2SO4 at pH 10.

  • Reagent 2: Contains o-phthalaldehyde, ethanol, 2-mercaptoethanol, and Brij-35 solution in the buffer from Reagent 1.

  • Reagent Flow Rate: 0.2 mL/min for each reagent.

4. Detection:

  • Fluorescence Detector: Settings as in Protocol 1.

Quantitative Data Summary

Parameter Anion-Exchange HPLC[1] Ion-Pair HPLC[3]
Column Type Resin-based anion exchangeC18
Mobile Phase NaOH gradient in waterPhthalate or phosphate buffer with sodium octanesulfate
Detection Method Fluorimetric (post-column derivatization)Fluorimetric (post-column derivatization)
Detection Limit Approximately 0.05 nmolApproximately 3 ng of MA
Linear Range 0.1 - 2.5 nmol-
Typical Run Time 30 minutes (including re-equilibration)-

Visualizations

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow for this compound Isomer Separation start Start: Chromatographic Problem Identified check_pressure Check System Pressure start->check_pressure high_pressure High Pressure check_pressure->high_pressure High low_pressure Low/No Pressure check_pressure->low_pressure Low/None normal_pressure Normal Pressure check_pressure->normal_pressure Normal troubleshoot_high_pressure Isolate Blockage: - Check guard column - Check column frit - Check tubing high_pressure->troubleshoot_high_pressure troubleshoot_low_pressure Check for Leaks: - Fittings - Pump seals - Tubing connections low_pressure->troubleshoot_low_pressure check_peaks Examine Peak Shape and Retention Time normal_pressure->check_peaks end Problem Resolved troubleshoot_high_pressure->end troubleshoot_low_pressure->end poor_resolution Poor Resolution/ Co-elution check_peaks->poor_resolution Poor Resolution peak_tailing Peak Tailing check_peaks->peak_tailing Tailing rt_shift Retention Time Shift check_peaks->rt_shift Shifting RT good_peaks Good Peaks, No Signal check_peaks->good_peaks No Signal optimize_method Optimize Method: - Adjust gradient - Change mobile phase pH - Lower flow rate poor_resolution->optimize_method troubleshoot_tailing Investigate Tailing: - Reduce sample load - Check for dead volume - Ensure proper mobile phase pH peak_tailing->troubleshoot_tailing troubleshoot_rt_shift Stabilize System: - Check mobile phase prep - Use column oven - Equilibrate column properly rt_shift->troubleshoot_rt_shift troubleshoot_no_signal Check Detector & Sample: - Detector on? - Sample injected? - Post-column derivatization working? good_peaks->troubleshoot_no_signal optimize_method->end troubleshoot_tailing->end troubleshoot_rt_shift->end troubleshoot_no_signal->end Method_Development_Workflow Method Development Workflow for this compound Isomer Separation start Start: Define Separation Goal select_column Select Column: Anion-Exchange or C18 (Ion-Pair) start->select_column select_mobile_phase Select Initial Mobile Phase: - NaOH gradient (Anion-Ex) - Buffered with ion-pair reagent (C18) select_column->select_mobile_phase scouting_run Perform Scouting Gradient Run select_mobile_phase->scouting_run evaluate_scout Evaluate Results: - Resolution - Peak Shape - Retention Time scouting_run->evaluate_scout optimization Optimize Parameters evaluate_scout->optimization Needs Improvement validation Method Validation: - Linearity - Precision - Accuracy - LOD/LOQ evaluate_scout->validation Acceptable optimize_gradient Adjust Gradient Slope optimization->optimize_gradient Poor Resolution optimize_temp Optimize Temperature optimization->optimize_temp RT Shifts/Tailing optimize_flow Optimize Flow Rate optimization->optimize_flow Resolution/Time optimize_gradient->scouting_run optimize_temp->scouting_run optimize_flow->scouting_run end Final Method validation->end

References

troubleshooting low yields in mugineic acid extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mugineic acid (MA) extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their MA extraction protocols.

Frequently Asked Questions (FAQs)

Q1: My final this compound yield is significantly lower than expected. What are the most common causes?

A1: Low yields in this compound extraction can stem from several factors. The most critical include:

  • Microbial Degradation: Mugineic acids are highly susceptible to microbial decomposition.[1] Contamination of your plant material or solutions with microorganisms can rapidly decrease your yield. Under non-sterilized conditions, this compound concentration can decrease significantly within hours.[1]

  • Suboptimal Extraction Conditions: The choice of solvent, pH, and temperature can significantly impact extraction efficiency.

  • Inefficient Purification: Loss of sample during purification steps such as ion-exchange or solid-phase extraction is a common issue.

  • Poor Quality Starting Material: The concentration of this compound in plants is influenced by factors like the plant species, age, and iron-deficiency stress levels.

Q2: How can I prevent microbial degradation of my this compound sample?

A2: To minimize microbial degradation, it is crucial to work under sterile conditions as much as possible. Key steps include:

  • Use sterile distilled water or a mild salt solution for root exudate collection.

  • Filter the collected root exudate solution through a 0.22 µm filter to remove microorganisms.[2]

  • Keep samples on ice or refrigerated during collection and processing to slow down microbial activity.[2]

  • For long-term storage, flash-freeze the samples in liquid nitrogen and store them at -80°C.

Q3: What is the best plant material to use for this compound extraction?

A3: Graminaceous plants (grasses) such as barley, wheat, and rye are the primary producers of mugineic acids.[3][4] The production and secretion of these phytosiderophores are significantly induced under iron-deficient conditions.[5] Therefore, using the roots of iron-deficient barley is a common and effective strategy to maximize the starting concentration of this compound.

Q4: What is a reasonable yield to expect from this compound extraction?

A4: The yield of this compound can vary widely depending on the plant source and extraction method. However, studies have shown that using an ammonium carbonate extraction method can recover 76–99% of this compound from soil.[1] The concentration of this compound in the rhizosphere of healthy barley plants has been detected in the range of 10⁻⁶ M.[1]

Troubleshooting Guide: Low Extraction Yields

This guide provides a systematic approach to identifying and resolving common issues leading to low yields during this compound extraction.

Problem Area 1: Sample Collection and Handling
Symptom Potential Cause Troubleshooting Action
Low initial MA concentration in crude extract Plant material was not sufficiently iron-stressed.Grow plants in an iron-deficient hydroponic solution to induce MA production.
Microbial degradation during collection.Use sterile collection solutions and filter the exudate immediately after collection. Keep samples cold.[2]
Improper storage of plant material or exudate.Flash-freeze exudate samples in liquid nitrogen and store at -80°C.
Problem Area 2: Extraction Parameters
Symptom Potential Cause Troubleshooting Action
Poor extraction efficiency Suboptimal solvent choice.While water is the primary solvent for collecting root exudates, different aqueous solutions can be tested. An ammonium carbonate solution has been shown to be effective for extracting phytosiderophores from soil.[1]
Incorrect pH of the extraction solution.The pH can influence the stability and solubility of this compound. Experiment with slightly acidic to neutral pH ranges.
Problem Area 3: Purification
Symptom Potential Cause Troubleshooting Action
Significant loss of MA during ion-exchange chromatography Improper column equilibration or elution.Ensure the ion-exchange column is properly equilibrated with the starting buffer. Optimize the salt gradient or pH of the elution buffer to ensure efficient binding and release of this compound.
Low recovery from solid-phase extraction (SPE) Inappropriate sorbent material or elution solvent.Select an SPE cartridge with a sorbent that has a high affinity for this compound. Test different elution solvents with varying polarities to find the optimal conditions for recovery.
Sample overload on the column/cartridge.Reduce the amount of crude extract loaded onto the purification column or cartridge to avoid exceeding its binding capacity.

Data Presentation

Table 1: Reported Recovery of this compound Family Phytosiderophores

PhytosiderophoreExtraction MethodRecovery Rate (%)Reference
This compoundAmmonium Carbonate Extraction76 - 99[1]
2'-deoxythis compoundAmmonium Carbonate Extraction84 - 116[1]

Experimental Protocols

Protocol 1: Collection of Root Exudates from Soil-Grown Plants

Materials:

  • Potted plants (e.g., iron-deficient barley)

  • Sterile distilled water or 0.1 mM CaCl₂ solution

  • Sterile collection tubes (e.g., 50 mL Falcon tubes)

  • Vacuum filtration system with 0.22 µm filters

  • Ice container

Procedure:

  • Grow plants in pots with a defined soil mixture under controlled environmental conditions.

  • Induce iron deficiency by watering with an iron-free nutrient solution for a specified period.

  • 24 hours prior to collection, gently water the plants with sterile distilled water to flush the soil.

  • To collect the exudates, slowly add a known volume (e.g., 20-50 mL) of sterile distilled water or 0.1 mM CaCl₂ solution to the soil surface.

  • Collect the leachate draining from the bottom of the pot into a sterile collection tube kept on ice.

  • Immediately filter the collected leachate through a 0.22 µm filter to remove microbial contaminants.

  • Pool the filtered exudate from multiple plants.

  • For long-term storage, aliquot the filtered exudate and flash-freeze in liquid nitrogen, then store at -80°C.

Protocol 2: Purification of this compound using Anion-Exchange Chromatography

Materials:

  • Collected and filtered root exudate

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Equilibration buffer (e.g., low salt buffer at a specific pH)

  • Elution buffer (e.g., equilibration buffer with a salt gradient, such as NaCl)

  • Fraction collector

Procedure:

  • Equilibrate the anion-exchange column with the equilibration buffer until the pH and conductivity of the effluent match the buffer.

  • Load the filtered root exudate sample onto the column.

  • Wash the column with the equilibration buffer to remove unbound molecules.

  • Elute the bound this compound from the column using a linear gradient of the elution buffer (increasing salt concentration).

  • Collect fractions using a fraction collector.

  • Analyze the fractions for the presence of this compound using a suitable analytical method (e.g., HPLC).

  • Pool the fractions containing pure this compound.

Visualizations

Mugineic_Acid_Extraction_Workflow cluster_collection Sample Collection cluster_purification Purification cluster_analysis Analysis & Storage plant Iron-Deficient Plant (e.g., Barley) collection Collect Root Exudates (Sterile H2O) plant->collection Secretion filtration Filter Exudate (0.22 µm) collection->filtration Remove Microbes purification Ion-Exchange or Solid-Phase Extraction filtration->purification Crude Extract analysis Quantification (e.g., HPLC) purification->analysis Purified Fractions storage Store Purified MA (-80°C) analysis->storage

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Low_Yield cluster_problem Identify Problem Area cluster_solution Implement Solution start Low this compound Yield check_sample Sample Quality Issue? start->check_sample check_extraction Extraction Inefficient? check_sample->check_extraction No solution_sample Use Iron-Stressed Plants Work Aseptically Proper Storage check_sample->solution_sample Yes check_purification Purification Loss? check_extraction->check_purification No solution_extraction Optimize Solvent Adjust pH check_extraction->solution_extraction Yes solution_purification Optimize Elution Check Column Capacity check_purification->solution_purification Yes

Caption: Troubleshooting Logic for Low this compound Yields.

Mugineic_Acid_Biosynthesis SAM S-Adenosyl-methionine enzyme1 NAS SAM->enzyme1 NA Nicotianamine enzyme2 NAAT NA->enzyme2 DMA 2'-Deoxythis compound enzyme4 IDS3 DMA->enzyme4 MA This compound enzyme1->NA enzyme3 DMAS enzyme2->enzyme3 enzyme3->DMA enzyme4->MA

Caption: Simplified Biosynthetic Pathway of this compound.

References

enhancing the secretion of mugineic acid in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the secretion of mugineic acid (MA) and its derivatives, collectively known as this compound family phytosiderophores (MAs).

Frequently Asked Questions (FAQs)

Q1: What are mugineic acids (MAs) and why are they important?

A1: Mugineic acids are a class of nonproteinogenic amino acids, known as phytosiderophores, secreted by the roots of graminaceous (grass family) plants like barley, wheat, and rice.[1][2] Their primary role is to chelate (bind to) insoluble ferric iron (Fe³⁺) in the soil, particularly in alkaline and calcareous conditions where iron availability is low.[3][4][5] The resulting Fe(III)-MA complex is then taken up by specific transporters in the plant roots, a process known as the "Strategy II" iron acquisition mechanism.[1][4][6] This mechanism is crucial for the iron nutrition and overall health of these important crops.[7]

Q2: What are the primary triggers for MA biosynthesis and secretion?

A2: The principal trigger for the synthesis and secretion of MAs is iron (Fe) deficiency.[5][6] When graminaceous plants experience a shortage of iron, they significantly upregulate the genes encoding the enzymes in the MA biosynthetic pathway.[5] Interestingly, zinc (Zn) deficiency has also been shown to induce the synthesis and secretion of MAs in plants like barley.[8][9] This response is not an indirect effect of induced iron deficiency, suggesting MAs also play a role in zinc uptake.[8][9]

Q3: Which plant species is the best model for studying high levels of MA secretion?

A3: Barley (Hordeum vulgare) is an excellent model organism for studying high levels of MA secretion. Compared to other staple crops like rice and maize, barley is highly tolerant to low iron availability because it secretes large amounts and a diverse range of MAs.[5] In contrast, rice secretes only 2'-deoxythis compound (DMA) and in relatively low amounts, making it much more susceptible to iron deficiency.[5][10]

Q4: Can MAs be used as a fertilizer to combat iron deficiency in crops?

A4: Yes, but with challenges. While the direct application of MAs can effectively remedy iron deficiency, natural MAs are costly to synthesize and are rapidly degraded by soil microorganisms.[6][11] To overcome this, more stable and less expensive synthetic analogs, such as proline-2'-deoxythis compound (PDMA), have been developed.[6][12] These analogs have been shown to promote the growth of rice in calcareous soil and represent a practical strategy for use as iron fertilizers.[12]

Troubleshooting Guide: Low this compound Yield

Low yield is a common issue in experiments designed to collect MAs. This guide provides a systematic approach to diagnosing and resolving the problem.

Initial Diagnosis

Use the following logic diagram to begin troubleshooting.

start Low MA Yield Detected q1 Is plant biomass (root and shoot) growth normal? start->q1 q2 Are analytical standards and instrument calibration correct? q1->q2 Yes sol4 Problem: Severe Plant Stress - Nutrient toxicity or deficiency (other than Fe/Zn). - Pest or disease issues. - Plants may be dead or dying. q1->sol4 No q3 Was the root exudate collection protocol followed correctly? q2->q3 Yes sol2 Problem: Analytical/Quantification Error - Degradation of standards. - Incorrect standard curve. - Instrument malfunction (HPLC/MS). - Inappropriate detection method. q2->sol2 No sol1 Problem: Suboptimal Stress Conditions - Stress duration may be too short/long. - Nutrient solution pH is incorrect. - Contamination with Fe/Zn. q3->sol1 Yes sol3 Problem: Inefficient Collection - Collection volume is too high (dilution). - Microbial degradation in collection solution. - Incorrect timing of collection. q3->sol3 No

Caption: Troubleshooting flowchart for diagnosing low MA yield.

Detailed Troubleshooting Steps
Problem Area Potential Cause Recommended Solution & Action
Plant Growth & Health Nutrient solution is not truly Fe-deficient.Use ultra-pure water and analytical grade reagents. Clean all hydroponic equipment thoroughly to remove trace iron contaminants.
Stress induction period is too short or too long.For barley, an Fe-deficiency period of 7-14 days is typically effective. Monitor plants for visual symptoms like leaf chlorosis to gauge stress levels.[5]
pH of the hydroponic solution is out of range.Maintain the pH of the nutrient solution between 5.5 and 6.5. The optimal pH for the DMAS enzyme, key to MA synthesis, is between 8.0 and 9.0, but this refers to the subcellular environment, not the external solution.[5]
Plant genotype has low MA secretion capacity.Use genotypes known for high MA secretion, such as barley (Hordeum vulgare). Rice (Oryza sativa) is a known low-producer.[5]
Exudate Collection Microbial degradation of MAs during collection.Perform root exudate collection under sterile or near-sterile conditions. Keep the collection period short (e.g., 2-6 hours) and at a low temperature to minimize microbial activity.
Timing of collection is not optimized.MA secretion often follows a diurnal rhythm, typically peaking a few hours after the onset of the light period. Conduct collections during this peak time.
Dilution of root exudates.Use the minimum volume of collection solution necessary to keep the roots submerged and healthy. This will result in a more concentrated sample.
Sample Analysis & Quantification MA degradation post-collection.Immediately after collection, filter the root exudates and freeze them at -20°C or -80°C until analysis. MAs are vulnerable to microbial decomposition.[11]
Inaccurate quantification method.Use a validated analytical method like HPLC or LC-ESI-MS/MS for accurate quantification.[13][14] Ensure proper standards are used for calibration.
Interference from other compounds in the sample.Purify or concentrate the MAs from the root washing solution before analysis. This can be done using solid-phase extraction (SPE) or other chromatographic techniques.

Experimental Protocols & Methodologies

Protocol 1: Induction and Collection of Mugineic Acids from Barley

This protocol describes a standard method for inducing iron deficiency in barley to stimulate MA secretion and the subsequent collection of root exudates.

1. Plant Growth (Iron-Sufficient Conditions): a. Sterilize barley seeds (Hordeum vulgare) with a 1% sodium hypochlorite solution for 15 minutes, followed by thorough rinsing with deionized water. b. Germinate seeds on moist filter paper in the dark for 3-4 days. c. Transfer seedlings to a hydroponic system containing a complete nutrient solution (e.g., half-strength Hoagland solution) with adequate iron (e.g., 50 µM Fe-EDTA). d. Grow plants for 10-14 days under controlled conditions (e.g., 16h light/8h dark cycle, 25°C).

2. Iron-Deficiency Stress Induction: a. After the initial growth period, carefully rinse the roots with deionized water. b. Transfer the plants to an identical nutrient solution but without any added iron . c. Grow the plants in this Fe-deficient medium for 7-10 days. The onset of chlorosis (yellowing) in new leaves is a visual indicator of successful iron deficiency.

3. Collection of Root Exudates: a. Two to four hours after the beginning of the light period, remove plants from the hydroponic containers. b. Gently rinse the roots with sterile, deionized water to remove nutrients. c. Place the roots of the plants into a beaker containing a known volume of sterile, deionized water, ensuring the entire root system is submerged. d. Allow the roots to secrete MAs into the water for 4-6 hours at room temperature. e. After the collection period, remove the plants.

4. Sample Processing and Storage: a. Immediately filter the collected root washing solution through a 0.22 µm filter to remove root debris and microorganisms. b. Transfer the filtered sample to a sterile tube and freeze immediately at -80°C for long-term storage until analysis.

cluster_growth Phase 1: Growth cluster_stress Phase 2: Stress Induction cluster_collection Phase 3: Collection & Analysis seed Seed Sterilization & Germination hydro_full Hydroponic Growth (Full Nutrients +Fe) seed->hydro_full hydro_deficient Transfer to Hydroponics (No Fe) hydro_full->hydro_deficient 10-14 days collect Collect Root Exudates in Deionized H2O hydro_deficient->collect 7-10 days process Filter & Freeze Sample (-80°C) collect->process analyze Quantify MAs (HPLC / LC-MS) process->analyze

Caption: Experimental workflow for MA induction and collection.

Protocol 2: Quantification of Mugineic Acids by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying MAs.

  • Principle: MAs are separated based on their chemical properties as they pass through a chromatography column. Anion-exchange chromatography is particularly effective.[14]

  • Methodology Outline:

    • Sample Preparation: Thaw frozen root exudate samples. Concentrate the sample if necessary using a vacuum concentrator.

    • Chromatography:

      • Column: Anion-exchange column.

      • Mobile Phase: A gradient of sodium hydroxide (NaOH) is often used for elution.[14]

      • Injection: Inject a known volume of the sample (and standards) into the HPLC system.

    • Detection:

      • Pulsed Amperometric Detection (PAD): A sensitive method that works well for underivatized MAs at high pH.[14]

      • Fluorimetric Detection: This requires post-column derivatization with a reagent like ortho-phthaldialdehyde (OPA) but is also a well-established technique.[14]

    • Quantification: Create a standard curve using known concentrations of pure MA standards (e.g., deoxythis compound, this compound). Compare the peak areas from the experimental samples to the standard curve to determine their concentrations. A new LC-ESI-MS/MS method has been developed to quantify all eight known MAs simultaneously.[13]

Signaling and Biosynthesis Pathways

Understanding the biosynthetic pathway of MAs is essential for genetic approaches to enhancing their production. Secretion is primarily induced by iron or zinc deficiency.

Caption: Biosynthesis and secretion pathway of mugineic acids.

References

refining protocols for the synthesis of mugineic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for the synthesis of mugineic acid analogs. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key characterization data.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound and its analogs?

A1: The primary challenges include the high cost and instability of starting materials, such as L-azetidine-2-carboxylic acid, which is a key component of this compound.[1][2] The synthesis often involves multiple steps, requiring careful control of reaction conditions and the use of protecting groups, which can add complexity and reduce overall yield.[3][4] Furthermore, the purification of these highly polar compounds can be difficult.[5][6]

Q2: Are there more stable and cost-effective analogs of this compound that are easier to synthesize?

A2: Yes, proline-2'-deoxythis compound (PDMA) has been developed as a more stable and less expensive alternative to 2'-deoxythis compound (DMA).[1][2][7][8] The synthesis of PDMA utilizes L-proline, which is more readily available and cost-effective than L-azetidine-2-carboxylic acid.[9][10]

Q3: What are the key strategic considerations when planning the synthesis of a this compound analog?

A3: Key considerations include the choice of starting materials, the protecting group strategy, and the purification method. For instance, a divergent synthetic strategy can be efficient for producing multiple analogs from common intermediates.[11][12][13] The selection of orthogonal protecting groups is crucial for selectively deprotecting functional groups at different stages of the synthesis.[4]

Q4: What analytical techniques are essential for characterizing this compound analogs?

A4: The primary analytical techniques for the characterization of this compound analogs are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[1][12][14][15] High-Performance Liquid Chromatography (HPLC) is also essential for assessing purity and for purification.[5][16][17]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound analogs.

Low Reaction Yields
Problem Potential Cause Suggested Solution
Low yield in coupling reactions Incomplete activation of the carboxylic acid.- Ensure your coupling reagents (e.g., EDC.HCl) are fresh and anhydrous.- Optimize the reaction temperature and time; some reactions may benefit from gentle heating.[18]- Use a molar excess of the amine component and coupling reagent.
Steric hindrance from bulky protecting groups.- Consider using less bulky protecting groups if possible.- Increase the reaction time or temperature to overcome the steric barrier.
Side reactions of unprotected functional groups.- Ensure all reactive functional groups not involved in the current reaction step are adequately protected.
Low yield after deprotection Incomplete removal of the protecting group.- Extend the reaction time for the deprotection step.- Use a larger excess of the deprotecting agent.- Ensure the chosen deprotection conditions are suitable for the specific protecting group.[4]
Degradation of the product during deprotection.- Use milder deprotection conditions if the product is sensitive.- For acid-labile groups, use a scavenger (e.g., triisopropylsilane) to trap reactive carbocations.
Purification Challenges
Problem Potential Cause Suggested Solution
Difficulty in separating the product from starting materials or byproducts by chromatography Similar polarity of the compounds.- Optimize the HPLC mobile phase gradient for better resolution.[16][17]- Consider using a different stationary phase (e.g., a polar-embedded column for highly polar compounds).- For ionizable compounds, adjusting the pH of the mobile phase can significantly alter retention times.
Product co-elutes with impurities Formation of diastereomers or other closely related side products.- Adjust the synthetic strategy to be more stereoselective.- Employ chiral chromatography for the separation of stereoisomers if necessary.
Broad or tailing peaks in HPLC Interaction of the analyte with the stationary phase.- Add a small amount of a competing agent (e.g., trifluoroacetic acid for amine-containing compounds) to the mobile phase to improve peak shape.
Protecting Group Issues
Problem Potential Cause Suggested Solution
Failure to introduce a protecting group Inactive reagents or unfavorable reaction conditions.- Use fresh reagents and anhydrous solvents.- Optimize the reaction temperature and time.
Unwanted removal of a protecting group during a reaction step The protecting group is not stable under the reaction conditions.- Select a more robust protecting group that is orthogonal to the current reaction conditions.[3][4]
Side reactions during protecting group removal Reactive intermediates are formed during deprotection.- Use scavengers to trap reactive species (e.g., for Boc deprotection with TFA).- Perform the deprotection at a lower temperature.

Experimental Protocols

Synthesis of Proline-2'-deoxythis compound (PDMA)

This protocol is adapted from a reported practical synthesis of PDMA.[1][2]

Step 1: Synthesis of the Aldehyde Intermediate

  • Dissolve Boc-L-allylglycine in a suitable solvent (e.g., methanol).

  • Cool the solution to -78 °C and bubble ozone gas through it until the solution turns blue.

  • Purge the solution with oxygen or nitrogen to remove excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide) and allow the reaction to warm to room temperature.

  • Purify the resulting aldehyde by column chromatography.

Step 2: Reductive Amination with L-Proline

  • Dissolve the aldehyde intermediate and L-proline in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as sodium cyanoborohydride, portion-wise.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Purify the coupled product by column chromatography.

Step 3: Coupling with the Second Amino Acid Moiety

  • Protect the secondary amine of the product from Step 2 with a suitable protecting group (e.g., Cbz).

  • Couple this intermediate with a protected aspartic acid derivative using a standard peptide coupling reagent (e.g., HATU or HBTU).

  • Purify the resulting tripeptide-like molecule.

Step 4: Deprotection

  • Remove all protecting groups under appropriate conditions (e.g., hydrogenolysis for Cbz and benzyl esters, TFA for Boc groups).

  • Purify the final product, PDMA, by preparative HPLC.

Data Presentation

Table 1: Comparison of Synthetic Yields for this compound Analogs
AnalogKey Starting MaterialsNumber of StepsOverall Yield (%)Reference
This compoundL-allylglycine derivative, L-azetidine-2-carboxylic acid~10-155-15[19]
2'-Deoxythis compound (DMA)Boc-L-allylglycine, L-azetidine-2-carboxylic acid~8-1210-20[19]
Proline-2'-deoxythis compound (PDMA)Boc-L-allylglycine, L-proline~6-1025-40[1][2]
Table 2: ¹H NMR Spectroscopic Data for Proline-2'-deoxythis compound (PDMA) in D₂O
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-23.85dd8.5, 4.0
H-32.15-2.30m
H-43.30-3.45m
H-53.50-3.65m
H-2'4.10t7.0
H-3'α2.95dd17.0, 7.0
H-3'β2.80dd17.0, 7.0
H-2''3.95t6.5
H-3''α2.05-2.15m
H-3''β1.90-2.00m
H-4''α3.20-3.30m
H-4''β3.10-3.20m

Note: Chemical shifts are approximate and may vary depending on the specific experimental conditions.

Visualizations

Synthesis_Workflow A Boc-L-allylglycine B Ozonolysis A->B 1. O₃ 2. Me₂S C Aldehyde Intermediate B->C E Reductive Amination C->E D L-Proline D->E NaBH₃CN F Dipeptide Analog E->F H Peptide Coupling F->H G Protected Aspartic Acid G->H HATU I Protected PDMA H->I J Deprotection I->J H₂, Pd/C TFA K Proline-2'-deoxythis compound (PDMA) J->K

Caption: Synthetic workflow for Proline-2'-deoxythis compound (PDMA).

Troubleshooting_Tree Start Low Yield? Coupling Coupling Step? Start->Coupling Deprotection Deprotection Step? Start->Deprotection CheckReagents Check Reagent Activity & Anhydrous Conditions Coupling->CheckReagents OptimizeCond Optimize Temp/Time Coupling->OptimizeCond ExtendDeprotection Extend Reaction Time/ Increase Reagent Deprotection->ExtendDeprotection MildConditions Use Milder Conditions/ Add Scavenger Deprotection->MildConditions

Caption: Troubleshooting decision tree for low reaction yields.

Signaling_Pathway MA_Fe This compound-Fe(III) Complex YSL_Transporter YSL Transporter MA_Fe->YSL_Transporter Binding Membrane Plant Root Cell Membrane Intracellular_Fe Intracellular Iron Pool YSL_Transporter->Intracellular_Fe Transport Metabolism Iron-dependent Metabolic Processes Intracellular_Fe->Metabolism

Caption: Iron uptake pathway mediated by this compound in plants.[10]

References

addressing matrix effects in mass spectrometry of mugineic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of mugineic acid and related phytosiderophores. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometric analysis of this compound, presented in a question-and-answer format.

Issue 1: Poor Signal Intensity or Complete Signal Loss

  • Question: I am not seeing any peak for this compound, or the signal is very weak. What are the possible causes and solutions?

  • Answer: A weak or absent signal can stem from several factors, ranging from sample preparation to instrument settings.[1][2]

    • Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the this compound concentration may be below the instrument's limit of detection. Conversely, a highly concentrated sample can lead to ion suppression.[1]

    • Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity. Electrospray ionization (ESI) is commonly used for this compound analysis. Experiment with both positive and negative ion modes, although positive mode is often preferred. Also, optimize ion source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and temperature.[1]

    • Instrument Tune and Calibration: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure it is operating at optimal performance.[1] Incorrect mass calibration can lead to the instrument not detecting the target ions.[1]

    • Complexation with Metals: this compound is a strong chelator of metals like iron.[3] If not dissociated, these complexes can alter the expected mass-to-charge ratio and chromatographic behavior. Acidification of the sample is a crucial step to ensure the complete dissociation of metal-mugineic acid complexes.[4][5]

    • LC-MS System Check: Verify the entire liquid chromatography-mass spectrometry (LC-MS) system is functioning correctly. Check for leaks, ensure proper mobile phase composition and flow, and confirm the stability of the ESI spray.[6]

Issue 2: Significant Signal Suppression (Matrix Effect)

  • Question: My this compound signal is significantly lower in my sample matrix compared to the pure standard. How can I identify and mitigate this matrix effect?

  • Answer: This phenomenon is known as ion suppression, a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[7][8]

    • Qualitative Assessment (Post-Column Infusion): To determine if and where ion suppression occurs in your chromatogram, you can perform a post-column infusion experiment. A constant flow of a this compound standard is introduced into the mobile phase after the analytical column, and a blank matrix extract is injected. A dip in the baseline signal of this compound indicates the retention times at which matrix components are causing suppression.[7]

    • Quantitative Assessment (Post-Extraction Spike): To quantify the extent of the matrix effect, compare the peak area of this compound in a standard solution to the peak area of a blank matrix extract spiked with the same concentration of this compound after the extraction process. A lower peak area in the spiked matrix sample confirms signal suppression.

Issue 3: Poor Peak Shape or Peak Splitting

  • Question: The chromatographic peak for this compound is broad or split. What could be the cause?

  • Answer: Poor peak shape can be attributed to both chromatographic and sample-related issues.

    • Column Contamination: Contaminants from the sample matrix can accumulate on the analytical column, leading to peak broadening or splitting.[1] Implement a robust sample cleanup procedure and use a guard column to protect the analytical column.

    • Inappropriate Mobile Phase: Ensure the mobile phase is compatible with both the analyte and the stationary phase. The pH of the mobile phase can be critical for ionizable compounds like this compound.

    • Co-elution with Isomers or Related Compounds: The this compound family includes several structurally similar compounds.[9] If your chromatography is not optimized, these may co-elute and result in broad or split peaks. Consider using a stationary phase like porous graphitic carbon, which has shown good separation for these compounds.[4][5]

Issue 4: Inconsistent Quantification and Poor Reproducibility

  • Question: My quantitative results for this compound are not reproducible across different samples or batches. How can I improve the accuracy and precision of my method?

  • Answer: Poor reproducibility in quantitative analysis is often a direct consequence of uncompensated matrix effects.[7]

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects and other variations during sample preparation and analysis.[10][11] A SIL-IS, such as ¹³C₄-labeled 2'-deoxythis compound (DMA), is chemically identical to the analyte but has a different mass.[4][5] It is added to the sample at the beginning of the workflow and will experience the same matrix effects and processing variations as the target analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively normalized, leading to accurate and precise quantification.[12]

    • Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration curves in a blank matrix that closely matches your samples can help compensate for matrix effects.[13][14] However, finding a truly blank matrix can be challenging, and matrix variability between different samples can still introduce errors.[14]

    • Standard Addition: The standard addition method involves adding known amounts of a this compound standard to aliquots of the sample.[7][13] This method can be very accurate as it accounts for the specific matrix of each sample, but it is more time-consuming.[13]

Frequently Asked Questions (FAQs)

  • Q1: What is a matrix effect in the context of this compound analysis?

    • A1: A matrix effect is the alteration (suppression or enhancement) of the ionization of this compound in the mass spectrometer's ion source caused by co-eluting compounds from the sample matrix (e.g., soil extract, plant tissue).[7][15] This interference can lead to inaccurate quantification.[15]

  • Q2: Why is a stable isotope-labeled internal standard (SIL-IS) the preferred method for quantification?

    • A2: A SIL-IS is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte.[10][11] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction of these effects and improving the accuracy and precision of the measurement.[10][16]

  • Q3: What are the key sample preparation steps to minimize matrix effects for this compound?

    • A3: Effective sample preparation is crucial. Key steps include:

      • Acidification: To dissociate this compound from metal complexes.[4][5]

      • Cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to remove interfering matrix components before LC-MS analysis.[10]

      • Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[7][14] This is a viable option if the concentration of this compound is high enough to remain detectable after dilution.[7]

  • Q4: Which chromatographic conditions are recommended for this compound analysis?

    • A4: A novel and effective approach involves using a porous graphitic carbon stationary phase for chromatographic separation, coupled with ESI-MS/MS detection in multiple reaction monitoring (MRM) mode.[4][5] This has been shown to provide accurate quantification in complex matrices like plant and soil samples.[5]

  • Q5: Can I quantify all naturally occurring phytosiderophores of the this compound family simultaneously?

    • A5: Yes, a comprehensive method for the characterization and quantification of all eight naturally occurring phytosiderophores, including this compound, has been developed using LC-ESI-MS/MS.[9] This method was validated and showed no unwanted interferences from soil and plant matrices.[9]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and its analogs from a validated LC-ESI-MS/MS method, demonstrating the sensitivity achievable even in complex matrices.

AnalyteLimit of Detection (LOD) (nmol L⁻¹)Limit of Quantification (LOQ) (nmol L⁻¹)
This compound (MA)< 11< 35
3"-Hydroxythis compound (HMA)< 11< 35
3"-epi-Hydroxythis compound (epi-HMA)< 11< 35
Hydroxyavenic Acid (HAVA)< 11< 35
Deoxythis compound (DMA)< 11< 35
3"-Hydroxydeoxythis compound (HDMA)< 11< 35
3"-epi-Hydroxydeoxythis compound (epi-HDMA)< 11< 35
Avenic Acid (AVA)< 11< 35
Data sourced from a study that successfully quantified all eight naturally occurring phytosiderophores.[9]

Another study focusing on 2'-deoxythis compound (DMA) reported matrix-related LOD and LOQ in the range of 3-34 nM and 11-113 nM, respectively, depending on the experimental setup.[4][5]

Experimental Protocols

Protocol 1: Sample Preparation for Dissociation of Metal Complexes

This protocol is essential for ensuring that this compound is in its free form for analysis.

  • Sample Collection: Collect samples (e.g., soil solution, root exudates).

  • Acidification: Acidify the samples to dissociate any metal-mugineic acid complexes. This can be achieved by adding a small volume of a suitable acid (e.g., formic acid, hydrochloric acid) to reach a low pH. The exact concentration and volume should be optimized for the specific sample type and volume.[4][5]

  • Centrifugation/Filtration: Centrifuge or filter the acidified sample to remove any precipitated material or particulates before injection into the LC-MS system.

Protocol 2: Quantification using Stable Isotope Dilution

This protocol outlines the use of a SIL-IS for accurate quantification.

  • Internal Standard Spiking: Add a known concentration of the SIL-IS (e.g., ¹³C₄-DMA) to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.[4][5]

  • Sample Processing: Proceed with the sample preparation workflow (e.g., acidification, extraction, cleanup).

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method with optimized parameters for both the native this compound and the SIL-IS. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Data Processing: Generate a calibration curve by plotting the ratio of the analyte peak area to the SIL-IS peak area against the concentration of the calibration standards. Use this curve to determine the concentration of this compound in the unknown samples based on their analyte/IS peak area ratios.

Visualizations

Workflow_for_Addressing_Matrix_Effects Workflow for Addressing Matrix Effects in this compound Analysis cluster_analysis Analysis cluster_data Data Processing Sample Collect Sample (e.g., Soil, Root Exudates) Add_IS Spike with ¹³C-labeled Internal Standard Sample->Add_IS Step 1 Acidify Acidify Sample (Dissociate Metal Complexes) Add_IS->Acidify Step 2 Cleanup Sample Cleanup (SPE, LLE, or Dilution) Acidify->Cleanup Step 3 LC_MS LC-MS/MS Analysis (Porous Graphitic Carbon Column, MRM) Cleanup->LC_MS Step 4 Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) LC_MS->Ratio Step 5 Calibrate Generate Calibration Curve Ratio->Calibrate Step 6 Quantify Quantify this compound Calibrate->Quantify Step 7 Troubleshooting_Signal_Suppression Troubleshooting Signal Suppression Start Problem: Low Signal in Matrix Check_Method Is an Internal Standard (IS) Used? Start->Check_Method Implement_IS Solution: Implement Stable Isotope- Labeled Internal Standard Check_Method->Implement_IS No Optimize_Prep Optimize Sample Prep Check_Method->Optimize_Prep Yes Dilution Dilute Sample Extract Optimize_Prep->Dilution Cleanup Improve Cleanup (SPE/LLE) Optimize_Prep->Cleanup Optimize_Chromo Optimize Chromatography Optimize_Prep->Optimize_Chromo Change_Gradient Modify Gradient to Separate from Interferences Optimize_Chromo->Change_Gradient

References

strategies to prevent mugineic acid degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to prevent the degradation of mugineic acid and its derivatives during sample storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in stored samples?

A1: The primary cause of this compound degradation is microbial activity. Mugineic acids are known to be vulnerable to microbial decomposition, which can rapidly decrease their concentration in non-sterile samples.[1][2] Other potential, though less documented, factors include prolonged exposure to high temperatures, extreme pH conditions, and light.

Q2: What is the recommended temperature for long-term storage of this compound samples?

Q3: Should I store this compound in its free form or as an iron (Fe(III)) complex?

A3: Storing this compound as an Fe(III) complex may offer some protection against degradation, particularly if the sample is not completely sterile. The complex is generally stable, although some analytical procedures can cause partial dissociation.[5] However, the primary focus should be on preventing microbial contamination and storing at low temperatures. The choice of storing as a free acid or a complex may also depend on the downstream application.

Q4: How should I handle this compound solutions to prevent contamination?

A4: To prevent microbial contamination, always work in a sterile environment (e.g., a laminar flow hood). Use sterile pipette tips, tubes, and solvents. If preparing solutions, use sterile, purified water (e.g., autoclaved Milli-Q water). For samples collected from non-sterile environments like soil or root exudates, filtration through a 0.22 µm filter is recommended to remove microorganisms before storage.

Q5: Are there more stable alternatives to natural mugineic acids?

A5: Yes, due to the recognized instability of natural mugineic acids, a synthetic analog, proline-2′-deoxythis compound (PDMA), has been developed.[6][7] PDMA is designed to be more resistant to biodegradation and may be a suitable alternative for certain applications where stability is a major concern.[4][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Decreased this compound concentration in stored samples over time. Microbial contamination and degradation.Ensure all sample handling is performed under sterile conditions. Filter samples through a 0.22 µm filter before storage. Store samples at -20°C or, preferably, -80°C.
Repeated freeze-thaw cycles.Aliquot samples into smaller, single-use volumes before freezing to avoid repeated thawing and freezing of the entire stock.
Exposure to light.Store samples in amber vials or wrap containers in aluminum foil to protect from light, as is a general good practice for plant-derived compounds.[8]
Inconsistent results in analytical measurements (e.g., HPLC, LC-MS). Degradation during sample preparation for analysis.Prepare samples for analysis immediately before running them. Keep samples on ice or in a cooled autosampler while waiting for injection.
Instability of the Fe(III)-mugineic acid complex during analysis.Some analytical methods can cause partial dissociation of the Fe(III)-MA complex.[5] Ensure your analytical method is optimized for stability. This may involve adjusting the pH of the mobile phase or using a faster, isocratic separation method.[5]
Precipitate formation in thawed samples. Changes in solubility at low temperatures.Before use, ensure the sample is completely thawed and vortex gently to redissolve any precipitate. If the precipitate does not redissolve, it may be due to degradation products or salts. Consider a brief centrifugation and analysis of the supernatant.

Quantitative Data on this compound Stability

Specific quantitative data on the degradation kinetics of this compound under various storage conditions (e.g., different temperatures, pH values, light exposure) is not extensively available in the reviewed scientific literature. Researchers are encouraged to perform their own stability studies for their specific sample matrices and storage conditions. A template for presenting such data is provided below.

Storage ConditionTime PointParameter% this compound Remaining (Mean ± SD)
Temperature
4°C7 daysAqueous Solution, pH 7Data not available
30 daysAqueous Solution, pH 7Data not available
-20°C30 daysAqueous Solution, pH 7Data not available
90 daysAqueous Solution, pH 7Data not available
-80°C90 daysAqueous Solution, pH 7Data not available
180 daysAqueous Solution, pH 7Data not available
pH
pH 430 daysAqueous Solution, 4°CData not available
pH 730 daysAqueous Solution, 4°CData not available
pH 930 daysAqueous Solution, 4°CData not available
Freeze-Thaw Cycles
1 Cycle-Aqueous Solution, pH 7Data not available
3 Cycles-Aqueous Solution, pH 7Data not available
5 Cycles-Aqueous Solution, pH 7Data not available

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol provides a general framework for evaluating the stability of this compound in a given sample matrix under various storage conditions.

1. Objective: To determine the rate of degradation of this compound under specific storage conditions (e.g., temperature, pH, light exposure, freeze-thaw cycles).

2. Materials:

  • Purified this compound standard

  • Sterile, purified water (e.g., Milli-Q) or relevant sample matrix buffer

  • Sterile, amber microcentrifuge tubes or vials

  • 0.22 µm sterile syringe filters

  • Calibrated pH meter

  • Incubators or environmental chambers set to desired temperatures

  • HPLC or LC-MS system equipped for this compound analysis[3][9]

3. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in the desired sterile matrix (e.g., water, buffer).

    • If the matrix is not sterile, pass it through a 0.22 µm filter.

    • Adjust the pH of the solution to the desired levels for the study.

    • Aliquot the solution into sterile amber tubes for each time point and condition to be tested. This avoids contaminating the stock and the need for repeated freeze-thaw cycles of a single large sample.

  • Time Zero (T=0) Analysis:

    • Immediately after preparation, take a set of aliquots representing T=0 and analyze them for this compound concentration using a validated HPLC or LC-MS method. This will serve as the baseline.

  • Storage:

    • Place the remaining aliquots under the various storage conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature; protected from light).

    • For freeze-thaw cycle testing, store a set of aliquots at -20°C or -80°C. At each cycle, thaw the samples completely at room temperature, vortex briefly, and then refreeze.

  • Time Point Analysis:

    • At predetermined time points (e.g., 1, 7, 14, 30, 90 days), remove a set of aliquots from each storage condition.

    • Allow frozen samples to thaw completely at room temperature.

    • Analyze the samples for this compound concentration using the same analytical method as for the T=0 samples.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

    • Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_collection Sample Collection/Preparation cluster_storage Storage cluster_analysis Analysis Collection Collection of Root Exudates or Preparation of MA Solution Filtration Sterile Filtration (0.22 µm) Collection->Filtration Aliquoting Aliquoting into Sterile, Light-Protected Tubes Filtration->Aliquoting Storage Immediate Freezing and Storage at -80°C Aliquoting->Storage Thawing Thaw Single-Use Aliquot Storage->Thawing Analysis Analysis by HPLC or LC-MS Thawing->Analysis

Caption: Recommended workflow for handling this compound samples to minimize degradation.

degradation_pathways cluster_factors Degradation Factors MA This compound Sample Microbial Microbial Activity MA->Microbial Primary Concern Temp High Temperature MA->Temp pH Extreme pH MA->pH Light Light Exposure MA->Light FreezeThaw Freeze-Thaw Cycles MA->FreezeThaw Degradation Degraded Sample (Loss of Activity) Microbial->Degradation Temp->Degradation pH->Degradation Light->Degradation FreezeThaw->Degradation

References

Technical Support Center: Enhancing Mugineic Acid Efficiency in Calcareous Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of mugineic acid (MA) application in calcareous soils.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is iron (Fe) uptake a significant challenge for plants in calcareous soils?

Calcareous soils, which constitute about 30% of global soils, are characterized by high pH and high calcium carbonate content.[1][2] While iron is abundant in these soils, it primarily exists in an insoluble ferric (Fe³⁺) form, making it poorly bioavailable for plant uptake.[1][3] This low solubility of iron often leads to Fe-deficiency chlorosis, which impairs plant growth and reduces agricultural productivity.[3][4]

Q2: What is the natural mechanism of iron acquisition in grasses that involves this compound?

Graminaceous plants (grasses) have evolved a specific mechanism called "Strategy-II" to acquire iron from the soil.[1] Under iron-deficient conditions, these plants synthesize and secrete phytosiderophores from the this compound family (MAs) into the rhizosphere (the soil region around the roots).[3][5] These MAs are powerful natural chelators that bind to the insoluble Fe(III) in the soil, forming soluble Fe(III)-MA complexes.[5] These complexes are then taken up by the plant roots through specific transporters, efficiently delivering iron to the plant.[1]

Q3: What are the primary obstacles encountered when applying exogenous this compound to calcareous soils in experiments?

Researchers face several key challenges when applying MAs to calcareous soils:

  • Microbial Degradation: MAs are readily biodegradable and can be quickly decomposed by soil microorganisms, reducing their effective time in the soil.[6][7][8] Under non-sterilized conditions, the concentration of this compound can decrease significantly within hours.[8]

  • High Cost of Synthesis: The practical synthesis of MAs is complex and expensive, which can limit their use in large-scale or repeated experiments.[3][6][9]

  • Adsorption to Soil Particles: Both MAs and their iron complexes can adsorb to the soil's solid phase, which reduces their concentration in the soil solution and thus their availability for plant uptake.[6]

  • Competition with Other Metals: Calcareous soils have high concentrations of other cations. While MAs are highly efficient at extracting iron, they can also mobilize other metals like zinc (Zn), copper (Cu), and manganese (Mn), which can lead to competitive interactions.[10][11]

Section 2: Troubleshooting Guide for Experimental Issues

Q4: My plants show little to no recovery from iron chlorosis after applying a this compound solution. What are the likely causes and solutions?

Several factors could be responsible for the low efficacy of your MA application.

  • Cause 1: Rapid Degradation. The most common issue is the rapid microbial degradation of MAs in non-sterile soil.[6][8]

    • Solution: Consider using a more stable synthetic analog like proline-2′-deoxythis compound (PDMA), which has shown longer-lasting effects.[5] Alternatively, for short-term experiments, you may need to apply the MA solution more frequently to maintain an effective concentration.[1]

  • Cause 2: Insufficient Dosage. The amount of MA applied may not be enough to chelate a sufficient quantity of iron for the plant's needs, especially in soils with very high pH or low available iron.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific soil type and plant species. Review literature for effective concentrations used in similar experiments.[1][6]

  • Cause 3: Ineffective Application Method. Surface application may not reach the active root zone efficiently.

    • Solution: Ensure the MA solution is delivered directly to the root zone. Soil injection or drenching methods are generally more effective than surface spraying.[12]

  • Cause 4: Competition from Other Ions. In highly calcareous soils, other ions may compete with iron for chelation.

    • Solution: While MAs have a high affinity for Fe(III), this is an inherent challenge. Using a highly effective analog like PDMA, which has a strong stability constant with iron, can help overcome this.[3]

Q5: I am observing high variability in my results between experimental replicates. What could be causing this inconsistency?

  • Soil Heterogeneity: Calcareous soils can be highly variable in their chemical and physical properties even within a small area.

    • Solution: Homogenize your bulk soil sample thoroughly before potting. When collecting soil, use a composite sampling method from multiple points in the field.

  • Inconsistent MA Degradation: Microbial populations and activity can vary from pot to pot, leading to different rates of MA degradation.

    • Solution: While difficult to control in non-sterile soil, ensure consistent soil moisture and temperature for all replicates, as these factors heavily influence microbial activity.

  • Uneven Application: Inconsistent application of the treatment solution to each pot will lead to variable plant responses.

    • Solution: Use precise volumetric tools to apply the exact same amount of solution to each pot, ensuring it is distributed evenly across the soil surface or into the root zone.

Q6: How can I assess the stability and persistence of this compound in my specific soil during an experiment?

To understand the fate of applied MAs, you can perform a simple incubation study.

  • Method: Treat a soil sample with a known concentration of MA. At set time intervals (e.g., 0, 6, 12, 24, 48 hours), extract the MAs from soil subsamples using a suitable method, such as ammonium carbonate extraction.[8] Analyze the concentration of MAs in the extracts using a technique like High-Performance Liquid Chromatography (HPLC).[13][14] This will provide a degradation curve for the MA in your soil under your experimental conditions.

Q7: The iron chelated by this compound appears to be adsorbing to the soil, reducing its effectiveness. How can this be mitigated?

Adsorption reduces the concentration of the Fe-MA complex in the soil solution.[6]

  • Mitigation Strategy 1: Co-application with Humic Acids. Humic acids can improve the availability of micronutrients in calcareous soils.[15][16] They can form complexes with cations, potentially reducing the number of available binding sites on soil particles for MA adsorption and helping to maintain a lower soil pH in the rhizosphere.[15][17]

  • Mitigation Strategy 2: Use of Reductants. Co-application of a reductant like ascorbate with a chelator can create a synergistic effect, enhancing the mobilization of iron from the soil.[4] This can increase the concentration of available iron in the soil solution, potentially offsetting losses due to adsorption. However, the timing and concentration of both ligand and reductant need to be carefully matched.[4]

Section 3: Data Presentation

Table 1: Comparative Iron Solubilization by Different Chelators from Calcareous Soils

This table summarizes the iron (Fe) extraction efficiency of this compound (MA) compared to other common chelators from Indian calcareous soils. Data is presented as nmol of Fe solubilized per gram of soil.

Soil SamplepHMA (1 µmol/g soil)DTPA (1 µmol/g soil)FOB (1 µmol/g soil)
Soil 27.79318-2
Soil 37.9617-2
Soil 48.311520-1
Soil 58.19114-1

Data synthesized from Singh et al., 1992.[10] Note: FOB (Deferrioxamine B), DTPA (Diethylenetriaminepentaacetic acid). Negative values indicate lower solubilization than the deionized water control.

Table 2: Efficacy of Deoxythis compound (DMA) and Analogs on Rice Growth in Calcareous Soil

This table compares the performance of different iron chelates on recovering rice from iron deficiency, as measured by SPAD values (a proxy for chlorophyll content).

TreatmentSPAD Value (0 Days After Last Application)SPAD Value (11 Days After Last Application)
Control (No Fe)15.216.5
Fe-Citrate16.818.1
Fe-EDTA25.124.3
Fe-EDDHA32.530.1
Fe-DMA33.127.5

Data adapted from Kobayashi et al. and related studies.[1][3] Note: Higher SPAD values indicate healthier, greener leaves and better recovery from iron deficiency. The decrease in the Fe-DMA value after 11 days suggests potential degradation of the compound in the soil.

Section 4: Key Experimental Protocols

Protocol 1: Assessing Iron Extraction Efficiency of Chelators from Calcareous Soil

This protocol allows for the comparison of different chelating agents in their ability to solubilize iron from a soil sample.

Materials:

  • Air-dried calcareous soil, sieved through a 1-mm mesh.

  • Chelator solutions (e.g., this compound, DMA, PDMA, EDTA, DTPA) of known concentration (e.g., 1 µmol in 20 mL deionized water).[10]

  • Centrifuge tubes (50 mL).

  • Shaking water bath or orbital shaker.

  • Centrifuge.

  • ICP-OES or Atomic Absorption Spectrometer for iron analysis.

Methodology:

  • Weigh 1.0 g of the prepared calcareous soil into a 50 mL centrifuge tube.[18]

  • Add 20 mL of the chelator solution to the tube. For a control, use 20 mL of deionized water.

  • Securely cap the tubes and place them in a shaking water bath at 30°C for a defined period (e.g., 1-3 hours).[10][18]

  • After incubation, centrifuge the tubes at a sufficient speed (e.g., 10,000 x g for 15 minutes) to pellet the soil particles.

  • Carefully decant the supernatant into a clean tube.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.

  • Analyze the concentration of iron in the filtered supernatant using ICP-OES or AAS.

  • Calculate the amount of iron solubilized per gram of soil and compare the efficiency of the different chelators.

Protocol 2: Pot Experiment to Evaluate the Efficacy of this compound Application on Plant Growth

This protocol outlines a typical pot experiment to test how MA application affects plants grown in calcareous soil.

Materials:

  • Pots (e.g., 600 mL) filled with a known weight of calcareous soil (e.g., 800 g).[1]

  • Plant seedlings (e.g., rice, Oryza sativa).

  • Controlled-release NPK fertilizer.

  • Fe-chelate solutions (e.g., Fe-DMA, Fe-PDMA, Fe-EDDHA) prepared by mixing the chelator with an equimolar amount of FeSO₄.[3]

  • SPAD meter for chlorophyll measurement.

  • Growth chamber or greenhouse with controlled light and temperature.[1]

Methodology:

  • Fill each pot with the calcareous soil and mix in the NPK fertilizer.

  • Transplant seedlings into each pot (e.g., three seedlings per pot).[1]

  • Allow plants to establish. Iron deficiency symptoms (chlorosis) should become visible.

  • Prepare the Fe-chelate treatment solutions. Include a "no Fe" control and potentially a standard treatment like Fe-EDDHA for comparison.

  • Apply a set volume of each treatment solution to the soil in the respective pots (e.g., 40 mL per application).[1]

  • Applications can be done once or repeated at intervals (e.g., at 3, 5, 7, 10, 12, and 14 days after transplantation) depending on the experimental goals.[1]

  • Maintain the pots in a controlled growth environment (e.g., 14-h light/28°C and 10-h dark/23°C cycle).[1]

  • Measure plant health at regular intervals. Key metrics include:

    • SPAD values: Use a SPAD meter on the newest fully expanded leaves to non-destructively measure chlorophyll content.[1][3]

    • Biomass: At the end of the experiment, harvest the shoots, dry them in an oven, and record the dry weight.

    • Shoot Fe Concentration: Digest the dried shoot material and analyze the iron content using ICP-OES or AAS.

Section 5: Visual Guides and Workflows

Iron_Uptake_Strategy_II Iron Uptake Strategy II in Graminaceous Plants cluster_soil Rhizosphere (Calcareous Soil) cluster_root Plant Root Cell Fe_insoluble Insoluble Fe(III) in Soil Fe_MA_complex Soluble Fe(III)-MA Complex Fe_insoluble->Fe_MA_complex MA This compound (MA) Secreted by Root MA->Fe_MA_complex Chelates YSL_transporter YSL Transporter Fe_MA_complex->YSL_transporter Binds to Fe_inside Iron (Fe³⁺) Inside Plant YSL_transporter->Fe_inside Transports Plant_Root Plant Root Plant_Root->MA Secretes Experimental_Workflow Workflow for Testing this compound Efficiency A 1. Soil Preparation (Homogenize & Pot Soil) B 2. Plant Cultivation (Transplant Seedlings) A->B C 3. Treatment Preparation (Prepare Fe-MA Solutions) B->C D 4. Treatment Application (Apply to Soil at Root Zone) C->D E 5. Plant Growth (Controlled Environment) D->E F 6. Data Collection (SPAD, Biomass, etc.) E->F G 7. Sample Analysis (Shoot Fe Concentration) F->G H 8. Data Analysis & Conclusion G->H Troubleshooting_Logic Troubleshooting Poor MA Performance Start Observation: Poor Plant Response to MA Cause1 Is MA being degraded? Start->Cause1 Cause2 Is the dosage correct? Cause1->Cause2 No Sol1a Solution: Use stable analog (PDMA) Cause1->Sol1a Yes Sol1b Solution: Increase application frequency Cause1->Sol1b Yes Cause3 Is application method optimal? Cause2->Cause3 Yes Sol2 Solution: Perform dose-response test Cause2->Sol2 No Sol3 Solution: Apply directly to root zone Cause3->Sol3 No

References

Validation & Comparative

The Role of Mugineic Acid in Iron Homeostasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron is an essential micronutrient for almost all living organisms, playing a critical role in various physiological processes. However, its low solubility in soil, particularly in alkaline conditions, poses a significant challenge for plant uptake. Graminaceous plants, such as rice, wheat, and barley, have evolved a sophisticated mechanism known as Strategy II to acquire iron, which relies on the secretion of phytosiderophores from the mugineic acid family.[1][2][3][4][5] This guide provides a comprehensive comparison of this compound's role in iron homeostasis, supported by experimental data and detailed methodologies.

This compound: A Key Player in Iron Acquisition

This compound and its derivatives are low-molecular-weight, non-proteinaceous amino acids that act as potent chelators of ferric iron (Fe³⁺).[3][6][7] Synthesized in the roots from L-methionine, these phytosiderophores are secreted into the rhizosphere where they bind to insoluble Fe³⁺, forming a soluble Fe(III)-mugineic acid complex.[1][2][8] This complex is then specifically taken up by the plant's root cells through transporters like Yellow Stripe 1 (YS1).[5][9][10] This chelation-based strategy is distinct from the reduction-based Strategy I employed by non-graminaceous plants, which involves the reduction of Fe³⁺ to ferrous iron (Fe²⁺) before uptake.[2][3][7][10]

The effectiveness of this compound is not only dependent on its iron-chelating properties but also on the presence of a specific plant membrane carrier that recognizes and absorbs the Fe-mugineic acid complex.[6][11] Different graminaceous species secrete varying types and amounts of this compound family phytosiderophores, which correlates with their tolerance to low iron availability.[7] For instance, barley, which is highly tolerant to iron deficiency, secretes a larger amount and a greater variety of mugineic acids compared to more susceptible crops like sorghum and rice.[5]

Comparative Performance of this compound and its Analogs

The efficiency of this compound in iron uptake has been a subject of extensive research, often compared with other natural and synthetic iron chelators. The following tables summarize key quantitative data from various studies.

ChelatorPlant SpeciesExperimental ConditionIron Uptake Efficiency (Relative to Control)Reference
This compound (MA)RiceHydroponics, Fe-deficient2.5-fold increase[12]
2'-Deoxythis compound (DMA)RiceCalcareous SoilSignificant recovery from chlorosis[13]
Proline-2'-deoxythis compound (PDMA)MaizeHydroponics, Fe-deficientMore effective than EDTA and HBED at 10 µM[14]
Ethylenediaminetetraacetic acid (EDTA)-Soil ExtractionPoor Fe solubilization, preferentially binds Al or Ca[15]
Deferriferrioxamine B (FOB)-Soil ExtractionPoor Fe solubilization, preferentially binds Al[15]
ICL670 (Exjade)Murine ModelIron-overloadComparable to this compound in reducing serum iron[16]

Table 1: Comparison of Iron Uptake Efficiency of this compound and Other Chelators.

GenePlant SpeciesConditionFold Change in ExpressionEffect on Plant PhenotypeReference
IDS3 (this compound synthase)RiceFe-deficient calcareous soil-Increased tolerance to Fe deficiency, increased biomass[12]
OsDMAS1 (Deoxythis compound synthase)RiceFe-deficient rootsUpregulatedEssential for DMA synthesis and Fe homeostasis[17]
refre1/372 (Ferric chelate reductase)RiceFe-deficient calcareous soil-Enhanced Fe(III)-chelate reductase activity, increased grain yield[12]
Ferritin-1LentilExcess iron (2h)2.72-fold increase in roots-[18]
IRT-1LentilExcess iron (2h)3.6-fold increase in roots-[18]

Table 2: Expression of Key Genes in Iron Homeostasis in Response to Iron Availability.

Signaling Pathways and Experimental Workflows

To visualize the intricate processes of this compound-mediated iron uptake and the common experimental procedures to study it, the following diagrams are provided.

Mugineic_Acid_Pathway cluster_root Root Cell cluster_rhizosphere Rhizosphere cluster_root_uptake Root Cell Uptake L-Methionine L-Methionine S-Adenosyl-Methionine S-Adenosyl-Methionine L-Methionine->S-Adenosyl-Methionine SAMS Nicotianamine Nicotianamine S-Adenosyl-Methionine->Nicotianamine NAS 2'-Deoxymugineic_Acid 2'-Deoxymugineic_Acid Nicotianamine->2'-Deoxymugineic_Acid NAAT, DMAS Mugineic_Acid Mugineic_Acid 2'-Deoxymugineic_Acid->Mugineic_Acid IDS2/IDS3 TOM1 TOM1 Mugineic_Acid->TOM1 MA_secreted TOM1->MA_secreted Secretion Fe(III) Insoluble Fe(III) Fe(III)-MA_Complex Soluble Fe(III)-MA Complex Fe(III)->Fe(III)-MA_Complex YS1 YS1 Fe(III)-MA_Complex->YS1 MA_secreted->Fe(III)-MA_Complex Chelation Fe(III)-MA_Complex_internal Fe(III)-MA Complex YS1->Fe(III)-MA_Complex_internal Uptake Fe_utilization Iron Utilization and Storage Fe(III)-MA_Complex_internal->Fe_utilization

Caption: Biosynthesis and uptake of the Fe(III)-Mugineic Acid complex.

Experimental_Workflow cluster_methods1 Iron Content Measurement cluster_methods2 Gene Expression Plant_Growth Plant Growth under Controlled Conditions Fe_Deficiency_Treatment Iron Deficiency Treatment Plant_Growth->Fe_Deficiency_Treatment Sample_Collection Root and Shoot Sample Collection Fe_Deficiency_Treatment->Sample_Collection Measurement_of_Iron_Content Measurement of Iron Content Sample_Collection->Measurement_of_Iron_Content Gene_Expression_Analysis Gene Expression Analysis Sample_Collection->Gene_Expression_Analysis Data_Analysis Data Analysis and Comparison Measurement_of_Iron_Content->Data_Analysis Atomic_Absorption_Spectroscopy AAS/ICP-MS Measurement_of_Iron_Content->Atomic_Absorption_Spectroscopy Colorimetric_Assay Prussian Blue Measurement_of_Iron_Content->Colorimetric_Assay Gene_Expression_Analysis->Data_Analysis RNA_Extraction RNA Extraction Gene_Expression_Analysis->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR RT-qPCR cDNA_Synthesis->RT_qPCR

Caption: A typical experimental workflow for studying iron homeostasis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key experiments cited in the literature.

Protocol 1: Plant Growth and Iron Deficiency Treatment
  • Plant Material and Growth Conditions: Seeds of the desired plant species (e.g., rice, barley) are surface-sterilized and germinated on moist filter paper in the dark for 2-3 days. Seedlings are then transferred to a hydroponic culture system containing a complete nutrient solution. Plants are grown in a controlled environment with a defined light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 25°C).

  • Iron Deficiency Treatment: For iron deficiency experiments, plants are initially grown in a complete nutrient solution containing Fe(III)-EDTA. After a period of establishment (e.g., 2 weeks), one group of plants is transferred to an identical nutrient solution lacking Fe(III)-EDTA. The control group continues to grow in the iron-sufficient medium.

  • Sample Collection: Root and shoot tissues are harvested at specific time points after the initiation of the iron deficiency treatment. Samples are washed thoroughly with deionized water to remove any external contaminants. For gene expression analysis, samples are immediately frozen in liquid nitrogen and stored at -80°C. For iron content analysis, samples are dried in an oven.[19][20]

Protocol 2: Measurement of Plant Iron Content
  • Sample Preparation: Dried plant tissues are ground into a fine powder. A known weight of the powdered sample is subjected to acid digestion (e.g., using a mixture of nitric acid and perchloric acid) to bring the iron into solution.

  • Iron Quantification: The iron concentration in the digested solution is determined using atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) for high accuracy.[20][21]

  • Colorimetric Method (Alternative): A simpler and more accessible method involves the use of a colorimetric assay, such as the Prussian Blue method.[19][20][22] In this method, the sample extract is mixed with a reagent that forms a colored complex with iron, and the absorbance is measured using a spectrophotometer. A standard curve is used to determine the iron concentration.

Protocol 3: Gene Expression Analysis by RT-qPCR
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the frozen plant tissues using a commercial kit or a standard protocol like the Trizol method. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.[23][24]

  • Quantitative Real-Time PCR (qPCR): qPCR is performed using a real-time PCR system with SYBR Green or a probe-based detection method. Gene-specific primers for the target genes (e.g., NAS, NAAT, DMAS, YS1) and a reference gene (e.g., actin or ubiquitin) are designed and validated. The qPCR reaction is set up with the cDNA, primers, and master mix.

  • Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCT method, normalized to the expression of the reference gene.[18] Statistical analysis is performed to determine the significance of any observed changes in gene expression.[23]

Conclusion

This compound plays a central and indispensable role in the iron homeostasis of graminaceous plants. The Strategy II iron uptake system, mediated by this compound family phytosiderophores, is a highly efficient mechanism for acquiring iron from the soil, particularly in challenging alkaline environments.[4][5] Research has demonstrated that enhancing the biosynthesis and secretion of mugineic acids through genetic engineering can significantly improve the iron deficiency tolerance of important crops.[12] Furthermore, the study of this compound and its analogs offers promising avenues for the development of novel iron chelators for both agricultural and potential therapeutic applications.[13][14][16] The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working to further unravel the complexities of iron homeostasis and to develop strategies for improving iron nutrition in plants and beyond.

References

comparing the iron chelation efficiency of mugineic acid and synthetic chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron, a vital element for numerous biological processes, can be toxic in excess. Efficient chelation of iron is a critical strategy for managing iron overload disorders and ensuring iron availability in deficient conditions. This guide provides an objective comparison of the iron chelation efficiency of the natural phytosiderophore, mugineic acid, against commonly used synthetic iron chelators. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Comparison of Iron Chelation Efficiency

The stability constant (log K) is a key indicator of the strength of the bond between a chelator and an iron ion (Fe³⁺). A higher log K value signifies a more stable complex and, generally, a higher chelation efficiency. The following table summarizes the reported Fe³⁺ stability constants for mugine-ic acid and three widely used synthetic iron chelators.

ChelatorTypeFe³⁺ Stability Constant (log K)Stoichiometry (Chelator:Fe³⁺)
This compound Natural Phytosiderophore18.11:1[1]
Deferoxamine (DFO) Synthetic Hexadentate~30.6[2]1:1
Deferiprone (DFP) Synthetic Bidentate~203:1
Deferasirox (DFX) Synthetic Tridentate>18 (Conditional at pH 7.4)[3]2:1[3]

Note: The stability constant for Deferasirox is often reported as a conditional constant at physiological pH, which accounts for the protonation of the ligand. Direct comparison of log K values should be made with consideration of the experimental conditions under which they were determined.

Mechanisms of Action

The efficiency of an iron chelator is not solely determined by its binding affinity but also by its mechanism of action within a biological system. This compound and synthetic chelators operate in distinct biological contexts.

This compound: A Natural Iron Uptake System in Plants

Graminaceous plants, such as rice and wheat, have evolved a sophisticated "chelation strategy" (Strategy II) to acquire iron from the soil, especially in alkaline conditions where iron solubility is low.[4][5] This process involves the biosynthesis and secretion of this compound family phytosiderophores (MAs) from the roots.[5] MAs chelate ferric iron (Fe³⁺) in the rhizosphere, forming a soluble Fe³⁺-MA complex.[5] This complex is then specifically recognized and transported into the root cells by Yellow Stripe 1 (YS1) and YS1-Like (YSL) transporters.[1]

G This compound-Mediated Iron Uptake in Graminaceous Plants cluster_0 Rhizosphere (Soil) cluster_1 Root Cell Fe(III) Fe(III) Fe(III)-MA_Complex Fe(III)-MA_Complex Fe(III)->Fe(III)-MA_Complex Chelation Mugineic_Acid Mugineic_Acid Mugineic_Acid->Fe(III)-MA_Complex YS1/YSL_Transporter YS1/YSL_Transporter Fe(III)-MA_Complex->YS1/YSL_Transporter Transport Intracellular_Fe(III) Intracellular_Fe(III) YS1/YSL_Transporter->Intracellular_Fe(III) Release Root Root Root->Mugineic_Acid Secretion

This compound Iron Uptake Pathway
Synthetic Chelators: Therapeutic Intervention in Iron Overload

Synthetic iron chelators are primarily used in clinical settings to treat iron overload resulting from conditions like β-thalassemia and myelodysplastic syndromes, which require frequent blood transfusions. These drugs bind to excess iron in the body, forming stable complexes that can be excreted, thereby preventing iron-induced organ damage.

  • Deferoxamine (DFO) is a large, hydrophilic molecule that primarily chelates iron in the plasma and from iron stores like ferritin. The resulting ferrioxamine complex is excreted in the urine.

  • Deferiprone (DFP) is a smaller, orally active chelator that can penetrate cell membranes and chelate intracellular iron, including in the heart. The iron-DFP complex is also excreted via the kidneys.

  • Deferasirox (DFX) is another orally active chelator that effectively binds iron, primarily in the liver, and the complex is mainly excreted through the feces.

G Mechanism of Action of Synthetic Iron Chelators Excess_Iron Excess Iron (Plasma, Tissues) Iron-Chelator_Complex Stable Iron-Chelator Complex Excess_Iron->Iron-Chelator_Complex Chelation Synthetic_Chelator Synthetic Chelator (DFO, DFP, DFX) Synthetic_Chelator->Iron-Chelator_Complex Excretion Excretion (Urine, Feces) Iron-Chelator_Complex->Excretion

Synthetic Chelator Mechanism

Experimental Protocols for Determining Iron Chelation Efficiency

The iron chelation efficiency of a compound can be quantified using various in vitro assays. A common and reliable method is the spectrophotometric Ferrozine assay, which determines the ability of a chelator to compete with Ferrozine for ferrous iron (Fe²⁺).

Ferrozine Assay for Iron Chelation Capacity

Principle: Ferrozine forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which has a maximum absorbance at 562 nm. An iron chelator will compete with Ferrozine for the binding of Fe²⁺. The decrease in the absorbance of the Ferrozine-Fe²⁺ complex is proportional to the iron-chelating activity of the substance being tested.

Materials:

  • Test chelator solution (e.g., this compound, DFO, DFP, DFX)

  • Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

  • Ferrozine solution (e.g., 5 mM)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Spectrophotometer

Procedure:

  • Add a specific volume of the test chelator solution to a reaction tube.

  • Initiate the reaction by adding the FeCl₂ solution.

  • Add the Ferrozine solution to the mixture.

  • Incubate the mixture at room temperature for a defined period (e.g., 10 minutes).

  • Measure the absorbance of the solution at 562 nm.

  • A control is prepared using the buffer solution instead of the chelator solution.

  • The percentage of iron-chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the chelator.

G Ferrozine Assay Workflow Start Start Prepare_Reagents Prepare Chelator, FeCl₂, and Ferrozine solutions Start->Prepare_Reagents Mix_Reagents Mix Chelator and FeCl₂ Prepare_Reagents->Mix_Reagents Add_Ferrozine Add Ferrozine to initiate colorimetric reaction Mix_Reagents->Add_Ferrozine Incubate Incubate at Room Temperature Add_Ferrozine->Incubate Measure_Absorbance Measure Absorbance at 562 nm Incubate->Measure_Absorbance Calculate_Activity Calculate Chelating Activity (%) Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Ferrozine Assay Workflow

Conclusion

The comparison between this compound and synthetic iron chelators highlights a trade-off between high binding affinity and biological specificity. Synthetic chelators like Deferoxamine exhibit significantly higher iron stability constants, making them potent drugs for treating systemic iron overload. Their development has been focused on maximizing iron removal from the human body.

In contrast, this compound, with a lower but still significant iron binding affinity, is part of a highly efficient and specific biological system for iron uptake in plants. Its effectiveness lies not just in its chelation strength but in its co-evolution with specific transporters that recognize the iron-mugineic acid complex. This ensures efficient iron acquisition from the soil and transport into the plant.

For researchers and drug development professionals, this comparison underscores the importance of considering the biological context and the specific application when evaluating or designing iron chelators. While high stability constants are desirable for therapeutic iron removal, the principles of specificity and transport observed in the this compound system offer valuable insights for the development of targeted drug delivery systems.

References

A Researcher's Guide to Validating Mugineic Acid Transporter Gene Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the function of mugineic acid (MA) transporter genes, crucial components in the iron uptake machinery of graminaceous plants. Understanding the function of these transporters is pivotal for developing strategies to enhance crop resilience to iron deficiency, a widespread agricultural problem. This document outlines key experimental approaches, presents comparative data on transporter kinetics, and provides detailed protocols for researchers.

Comparison of this compound Transporter Performance

The validation of a putative MA transporter gene typically involves a combination of heterologous expression studies and in planta analyses. These studies aim to determine the transporter's substrate specificity, transport kinetics, and physiological role. Below is a summary of key performance data for several well-characterized MA transporters.

TransporterPlant SpeciesSubstrate(s)Transport TypeKm (µM)VmaxExperimental SystemReference
ZmYS1 Zea mays (Maize)Fe(III)-DMA, Fe(II)-NA, Ni(II)-NA, Zn(II)-DMAInflux~10-30 for Fe(III)-DMANot ReportedXenopus laevis oocytes, Yeast[1]
HvYS1 Hordeum vulgare (Barley)Fe(III)-DMAInflux~12 for Fe(III)-DMANot ReportedXenopus laevis oocytes[2]
OsYSL15 Oryza sativa (Rice)Fe(III)-DMAInfluxNot ReportedNot ReportedXenopus laevis oocytes, Yeast[3][4]
OsTOM1 Oryza sativa (Rice)Deoxythis compound (DMA)EffluxNot ReportedNot ReportedXenopus laevis oocytes[5]
HvTOM1 Hordeum vulgare (Barley)Deoxythis compound (DMA)EffluxNot ReportedNot ReportedXenopus laevis oocytes[5]

Key: DMA - Deoxythis compound, NA - Nicotianamine, Km - Michaelis-Menten constant (substrate concentration at half-maximal velocity), Vmax - Maximum transport velocity.

Experimental Protocols for Gene Function Validation

Accurate functional validation of MA transporters relies on robust experimental protocols. The following sections detail the methodologies for the most common and effective techniques.

Heterologous Expression in Xenopus laevis Oocytes

This system is a powerful tool for characterizing the electrophysiological properties and substrate specificity of transporters.[6]

Protocol:

  • cRNA Synthesis: Linearize the plasmid containing the transporter cDNA and use an in vitro transcription kit (e.g., mMESSAGE mMACHINE) to synthesize capped cRNA.

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject 50 nl of cRNA (typically 0.5-1.0 µg/µl) into Stage V-VI oocytes. Inject a control group with water.

  • Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics.

  • Two-Electrode Voltage Clamp (TEVC):

    • Place an oocyte in a recording chamber continuously perfused with a standard bath solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).[7]

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply voltage pulses to elicit currents.

    • To test for transport activity, perfuse the oocyte with the bath solution containing the substrate of interest (e.g., Fe(III)-DMA) at various concentrations.

    • Record the substrate-induced currents.

  • Data Analysis:

    • Subtract the currents recorded in water-injected oocytes from those in cRNA-injected oocytes to determine the transporter-specific currents.

    • Plot the current as a function of substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Yeast Complementation Assay

Yeast (Saccharomyces cerevisiae) mutants deficient in iron uptake are excellent tools for validating the function of plant iron transporters.[8][9]

Protocol:

  • Yeast Strain: Use a yeast strain deficient in high-affinity iron uptake (e.g., fet3fet4 double mutant).

  • Vector Construction: Clone the MA transporter cDNA into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the yeast mutant with the expression vector or an empty vector control using the lithium acetate method.

  • Complementation Assay:

    • Grow the transformed yeast cells in liquid selective medium to mid-log phase.

    • Wash and resuspend the cells in water.

    • Spot serial dilutions of the cell suspensions onto solid selective medium containing:

      • A non-fermentable carbon source (e.g., galactose) to induce gene expression.

      • A low concentration of iron.

      • The iron-phytosiderophore complex (e.g., Fe(III)-DMA) as the sole iron source.

      • A control plate with a readily available iron source (e.g., FeCl₃).

  • Analysis: Growth of the yeast mutant expressing the transporter on the medium with the iron-phytosiderophore complex, and lack of growth of the empty vector control, indicates that the transporter is functional.

In Planta Validation: Overexpression and CRISPR/Cas9-mediated Knockout

Validating transporter function in the native plant system provides crucial insights into its physiological role.

Protocol:

  • Vector Construction: Clone the full-length cDNA of the MA transporter into a plant binary vector under the control of a strong constitutive promoter (e.g., CaMV 35S or maize ubiquitin promoter).[10]

  • Agrobacterium-mediated Transformation: Introduce the overexpression construct into Agrobacterium tumefaciens and use it to transform embryogenic calli of the target plant (e.g., rice or barley).[11]

  • Plant Regeneration and Selection: Regenerate whole plants from the transformed calli on a selection medium containing an appropriate antibiotic (e.g., hygromycin).

  • Molecular Analysis: Confirm the presence and expression of the transgene in the T0 and subsequent generations using PCR, RT-qPCR, and western blotting.

  • Phenotypic Analysis:

    • Grow transgenic and wild-type plants under iron-sufficient and iron-deficient conditions.

    • Measure physiological parameters such as chlorophyll content (SPAD value), biomass, and iron concentration in roots and shoots.

    • An enhanced tolerance to iron deficiency in the overexpression lines compared to the wild-type indicates a role for the transporter in iron uptake.

Protocol:

  • Guide RNA (gRNA) Design: Design one or more gRNAs targeting specific exons of the MA transporter gene.

  • CRISPR/Cas9 Vector Construction: Assemble the gRNA(s) and the Cas9 nuclease into a plant binary vector.[12]

  • Agrobacterium-mediated Transformation and Plant Regeneration: Follow the same procedure as for overexpression to generate transgenic plants.

  • Mutation Detection: Screen the T0 generation for mutations at the target site using PCR and Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis.

  • Generation of Transgene-Free Mutants: In subsequent generations (T1, T2), identify plants that have inherited the mutation but have segregated away the Cas9/gRNA T-DNA.

  • Phenotypic Analysis:

    • Grow the knockout mutant lines and wild-type plants under iron-sufficient and iron-deficient conditions.

    • A heightened sensitivity to iron deficiency in the knockout lines compared to the wild-type confirms the transporter's essential role in iron acquisition.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the signaling pathway that regulates this compound transporter gene expression.

experimental_workflow cluster_heterologous Heterologous Expression cluster_inplanta In Planta Validation xenopus Xenopus Oocyte Expression phenotypic_analysis Phenotypic Analysis xenopus->phenotypic_analysis yeast Yeast Complementation yeast->phenotypic_analysis overexpression Overexpression overexpression->phenotypic_analysis crispr CRISPR/Cas9 Knockout crispr->phenotypic_analysis gene This compound Transporter Gene cdna cDNA Synthesis gene->cdna crna cRNA Synthesis cdna->crna vector Expression Vector Construction cdna->vector crna->xenopus vector->yeast agrobacterium Agrobacterium Transformation vector->agrobacterium plant_transformation Plant Transformation agrobacterium->plant_transformation plant_transformation->overexpression plant_transformation->crispr

Experimental workflow for MA transporter gene validation.

iron_deficiency_signaling cluster_regulation Transcriptional Regulation cluster_biosynthesis This compound Biosynthesis cluster_transport Transport Fe_deficiency Iron Deficiency (-Fe) IDEF1 IDEF1 Fe_deficiency->IDEF1 IDEF2 IDEF2 Fe_deficiency->IDEF2 OsIRO2 OsIRO2 (bHLH TF) IDEF1->OsIRO2 activates IDEF2->OsIRO2 activates IDE1 IDE1/IDE2 cis-elements OsIRO2->IDE1 binds to NAS NAS IDE1->NAS activates NAAT NAAT IDE1->NAAT activates DMAS DMAS IDE1->DMAS activates TOM1 TOM1 (Efflux) IDE1->TOM1 activates YS1_YSL15 YS1/YSL15 (Influx) IDE1->YS1_YSL15 activates MA_synthesis This compound Synthesis NAS->MA_synthesis NAAT->MA_synthesis DMAS->MA_synthesis MA_synthesis->TOM1 provides substrate for Fe_uptake Iron Uptake TOM1->Fe_uptake mediates efflux for YS1_YSL15->Fe_uptake mediates influx for

Iron deficiency signaling pathway in graminaceous plants.

References

Comparative Analysis of Mugineic Acid Production in Cereal Crops: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of mugineic acid (MA) family phytosiderophore production across various cereal crops. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms of iron acquisition in plants, with potential applications in biofortification and the development of novel chelating agents. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate a deeper understanding of this critical plant process.

Introduction to this compound Family Phytosiderophores

Graminaceous plants, or cereals, have evolved a sophisticated mechanism to acquire iron, an essential micronutrient, from the soil, particularly in alkaline conditions where its solubility is low. This "Strategy II" iron acquisition system involves the synthesis and secretion of low-molecular-weight, non-proteinogenic amino acids known as the this compound (MA) family of phytosiderophores (PS).[1] These molecules act as chelators, binding to ferric iron (Fe³⁺) in the rhizosphere to form stable complexes that can then be taken up by specific transporters on the root surface.[1] The type and quantity of MAs secreted vary significantly among different cereal species, which correlates with their tolerance to iron deficiency.[1] Understanding these differences is crucial for developing crops with enhanced iron uptake efficiency and for exploring the potential of these natural chelators in various applications.

Comparative Quantitative Analysis of this compound Production

The production and secretion of this compound family phytosiderophores are tightly regulated and significantly induced under iron deficiency. Different cereal crops exhibit distinct profiles of MA secretion, both in terms of the specific types of MAs produced and their respective quantities.

Barley is recognized for its high tolerance to iron deficiency, which is attributed to its capacity to produce and secrete a diverse range of MAs, including 2'-deoxythis compound (DMA), this compound (MA), and 3-epihydroxythis compound (epiHMA).[2][3] In contrast, rice, which is notably susceptible to iron deficiency, secretes only DMA.[4] Wheat and maize also primarily secrete DMA. The secretion rates of various MAs from barley, oat, rye, and sorghum under iron-deficient conditions have been quantified, highlighting the diversity in Strategy II iron acquisition among cereals.[5]

Below is a summary of the types of MAs produced by major cereal crops and a table compiling available quantitative data on their secretion rates under iron deficiency.

Table 1: Predominant this compound Family Phytosiderophores Secreted by Various Cereal Crops.

Cereal CropPredominant Phytosiderophore(s) Secreted
Barley (Hordeum vulgare)2'-deoxythis compound (DMA), this compound (MA), 3-epihydroxythis compound (epiHMA), and others
Wheat (Triticum aestivum)2'-deoxythis compound (DMA)
Rice (Oryza sativa)2'-deoxythis compound (DMA) only
Maize (Zea mays)2'-deoxythis compound (DMA) only
Sorghum (Sorghum bicolor)2'-deoxythis compound (DMA) and other phytosiderophores
Oat (Avena sativa)Avenic acids (AVAs) and 2'-deoxythis compound (DMA)
Rye (Secale cereale)2'-deoxythis compound (DMA), this compound (MA), 3-epihydroxythis compound (epiHMA)

Table 2: Quantitative Comparison of this compound Family Phytosiderophore Secretion Rates in Different Cereal Crops Under Iron Deficiency.

Cereal SpeciesPhytosiderophoreSecretion Rate (nmol g⁻¹ root dry weight 24h⁻¹)Reference
Barley (Hordeum vulgare)2'-deoxythis compound (DMA)13,500 ± 1,400Spiridon et al., 2023[5]
This compound (MA)2,100 ± 200Spiridon et al., 2023[5]
3-epihydroxythis compound (epiHMA)1,800 ± 200Spiridon et al., 2023[5]
Oat (Avena sativa)Avenic acid A (AVA)5,400 ± 600Spiridon et al., 2023[5]
2'-deoxythis compound (DMA)1,200 ± 100Spiridon et al., 2023[5]
Rye (Secale cereale)2'-deoxythis compound (DMA)10,200 ± 1,100Spiridon et al., 2023[5]
This compound (MA)1,500 ± 200Spiridon et al., 2023[5]
3-epihydroxythis compound (epiHMA)1,300 ± 100Spiridon et al., 2023[5]
Sorghum (Sorghum bicolor)2'-deoxythis compound (DMA)800 ± 100Spiridon et al., 2023[5]
Wheat (Triticum aestivum cv. Tamaro)2'-deoxythis compound (DMA)~50-150 nmol g⁻¹ root DW 8h⁻¹ (in soil)Oburger et al., 2014

Note: Data for wheat was collected from soil-grown plants over an 8-hour period and may not be directly comparable to the 24-hour hydroponic data for other cereals. Comprehensive, directly comparable quantitative data for maize and a wider range of wheat cultivars under hydroponic iron deficiency is an area for further research.

Signaling Pathways and Biosynthesis of Mugineic Acids

The biosynthesis of mugineic acids is a highly regulated process, initiated by the onset of iron deficiency. The signaling cascade involves a network of transcription factors that activate the expression of genes encoding the biosynthetic enzymes.

This compound Biosynthesis Pathway

All MAs are derived from the amino acid L-methionine. Three molecules of S-adenosyl-L-methionine (SAM) are converted to nicotianamine (NA) by nicotianamine synthase (NAS). NA is then aminotransferred by nicotianamine aminotransferase (NAAT) to form a 3''-keto intermediate. This intermediate is subsequently reduced by deoxythis compound synthase (DMAS) to produce 2'-deoxythis compound (DMA), the precursor for all other MAs.[1][6] Depending on the cereal species, DMA can be further hydroxylated by dioxygenases such as IDS2 and IDS3 to form other MAs like this compound (MA) and 3-epihydroxythis compound (epiHMA).[1]

Mugineic_Acid_Biosynthesis cluster_enzymes Enzymes Met L-Methionine SAM S-Adenosyl-L-Methionine Met->SAM SAMS NA Nicotianamine (NA) SAM->NA NAS Keto 3''-keto intermediate NA->Keto NAAT DMA 2'-deoxythis compound (DMA) Keto->DMA DMAS MA This compound (MA) DMA->MA IDS3 Other_MAs Other MAs DMA->Other_MAs epiHMA 3-epihydroxythis compound (epiHMA) MA->epiHMA IDS2 SAMS S-Adenosyl-L- Methionine Synthetase NAS Nicotianamine Synthase NAAT Nicotianamine Aminotransferase DMAS Deoxythis compound Synthase IDS3 Iron-deficiency-specific clone No. 3 IDS2 Iron-deficiency-specific clone No. 2 Iron_Deficiency_Signaling Fe_deficiency Iron Deficiency (-Fe) IDEF1 IDEF1 Fe_deficiency->IDEF1 activates IDEF2 IDEF2 Fe_deficiency->IDEF2 activates OsIRO2 OsIRO2 (bHLH TF) IDEF1->OsIRO2 activates expression MA_Biosynthesis MA Biosynthesis Genes (NAS, NAAT, DMAS, etc.) OsIRO2->MA_Biosynthesis activates expression MA_Transport MA Transporter Genes (TOM1, YSL15) OsIRO2->MA_Transport activates expression MA_Secretion MA Secretion & Fe Uptake MA_Biosynthesis->MA_Secretion MA_Transport->MA_Secretion Experimental_Workflow A 1. Seed Sterilization & Germination B 2. Hydroponic Cultivation (+Fe nutrient solution) A->B C 3. Iron Deficiency Treatment (-Fe nutrient solution) B->C D 4. Root Exudate Collection C->D E 5. Sample Preparation (e.g., solid-phase extraction, derivatization) D->E F 6. HPLC-MS/MS Analysis (Separation & Quantification) E->F G 7. Data Analysis F->G

References

A Comparative Guide to Mugineic Acid and Other Phytosiderophores in Plant Metal Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mugineic acid and other phytosiderophores, focusing on their efficacy in metal uptake by plants. The information presented is based on experimental data from peer-reviewed scientific literature, offering insights into the chemical properties and biological functions of these natural chelating agents.

Introduction to Phytosiderophores

Graminaceous plants (grasses) have evolved a sophisticated mechanism, known as Strategy II, to acquire essential micronutrients, particularly iron, from the soil. This strategy involves the secretion of low-molecular-weight, non-proteinogenic amino acids called phytosiderophores (PS) from their roots.[1][2] These molecules chelate (bind to) ferric iron (Fe³⁺) and other metal ions in the rhizosphere, forming stable, water-soluble complexes.[3][4] These metal-phytosiderophore complexes are then taken up by specific transporters on the root surface.[3][5] This process is highly efficient, especially in alkaline and calcareous soils where iron solubility is extremely low.[6]

The this compound family is the most well-characterized group of phytosiderophores and includes this compound (MA), 2'-deoxythis compound (DMA), avenic acid, and 3-epihydroxythis compound (epi-HMA).[4] The type and quantity of phytosiderophores secreted can vary significantly between different plant species and are correlated with their tolerance to micronutrient deficiencies.[4]

Comparative Analysis of Metal Chelation

The efficacy of a phytosiderophore in metal uptake is closely linked to its affinity for different metal ions. This is quantitatively measured by the stability constant (log K), where a higher value indicates a stronger and more stable complex. The following tables summarize the stability constants for various phytosiderophores with essential metal ions.

Table 1: Stability Constants (log K) of Phytosiderophore-Metal Complexes

PhytosiderophoreFe³⁺Fe²⁺Zn²⁺Cu²⁺Mn²⁺Source(s)
This compound (MA)18.18.114.318.69.0[1]
2'-Deoxythis compound (DMA)18.3-13.016.98.2[1]
3-Hydroxythis compound (HMA)19.5-15.019.39.4[1]
Proline-2'-deoxythis compound (PDMA)18.1 (estimated)-12.816.58.0[7]

Table 2: Stability Constants (log K) of Proline-2'-deoxythis compound (PDMA) with various divalent metals

Metal Ionlog K
Mn(II)8.0
Co(II)11.2
Ni(II)12.5
Cu(II)16.5
Zn(II)12.8

Source:[7]

Comparative Performance in Metal Uptake

Direct quantitative comparisons of the rates of metal uptake mediated by different phytosiderophores are limited in the available literature. However, studies consistently show that the uptake of iron chelated by phytosiderophores is significantly more efficient than the uptake of free iron or iron chelated by synthetic chelators like EDTA.[1][9] For instance, in barley, the rate of iron uptake from Fe(III)-phytosiderophores can be 100 to 1000 times faster than from synthetic iron chelates.[1] Similarly, the uptake rate of phytosiderophore-chelated zinc is reported to be 5 to 10 times higher than that of free zinc ions.[10]

In terms of iron extraction from soil, this compound (MA) and 2'-deoxythis compound (DMA) have demonstrated the highest efficiency, particularly in alkaline conditions, when compared to synthetic chelators like EDTA and DTPA.[6][11]

Signaling and Uptake Pathway

The process of phytosiderophore-mediated metal uptake is tightly regulated within the plant. Under micronutrient deficiency, particularly iron deficiency, the plant upregulates the biosynthesis of phytosiderophores. These are then secreted into the rhizosphere in a diurnal rhythm, with a peak shortly after the onset of light.[9] The metal-phytosiderophore complexes are subsequently recognized and transported into the root cells by specific transporters of the Yellow Stripe-Like (YSL) family.[5]

G Phytosiderophore-Mediated Metal Uptake Pathway cluster_plant_root Plant Root Cell cluster_rhizosphere Rhizosphere (Soil) Biosynthesis Phytosiderophore Biosynthesis Secretion Secretion (TOM1 Transporter) Biosynthesis->Secretion Phytosiderophore Metal_PS_Complex Metal-Phytosiderophore Complex Secretion->Metal_PS_Complex Chelation Uptake Uptake (YSL Transporter) Metal_Utilization Metal Utilization (e.g., in enzymes) Uptake->Metal_Utilization Metal Ion Metal_PS_Complex->Uptake Soil_Metal Insoluble Soil Metal (e.g., Fe³⁺) Soil_Metal->Metal_PS_Complex Nutrient_Deficiency Nutrient Deficiency (e.g., Iron) Nutrient_Deficiency->Biosynthesis Induces

Caption: General signaling and uptake pathway for metal ions mediated by phytosiderophores.

Experimental Protocols

A common method to quantify and compare the uptake of metals by plants mediated by different phytosiderophores involves the use of radiolabeled metal isotopes. The following is a generalized workflow for such an experiment.

Workflow for a Radiolabeled Metal Uptake Experiment

G Workflow for Radiolabeled Metal Uptake Experiment A 1. Plant Culture (Hydroponics, nutrient-deficient) B 2. Preparation of Feeding Solution (Radiolabeled metal + Phytosiderophore) A->B Transfer plants to C 3. Uptake Period (Roots incubated in feeding solution) B->C D 4. Root Washing (Remove apoplastic metal) C->D E 5. Plant Harvesting & Separation (Roots and shoots) D->E F 6. Radioactivity Measurement (e.g., Scintillation counting) E->F G 7. Data Analysis (Calculate uptake and translocation rates) F->G

Caption: A generalized workflow for quantifying metal uptake using radiolabeled isotopes.

Detailed Methodology: ⁵⁹Fe Uptake in Barley

This protocol is adapted from studies investigating iron uptake in graminaceous plants.

  • Plant Growth: Barley ( Hordeum vulgare L.) plants are grown hydroponically in a nutrient solution without iron to induce iron deficiency and stimulate the production of the phytosiderophore uptake system.

  • Preparation of Feeding Solution: A solution is prepared containing a known concentration of ⁵⁹FeCl₃ (a radioisotope of iron) and the specific phytosiderophore (e.g., this compound, deoxythis compound) being tested. A control solution without any phytosiderophore is also prepared.

  • Uptake Experiment: The roots of the iron-deficient barley plants are thoroughly washed and then immersed in the feeding solution for a defined period (e.g., 1-4 hours).

  • Removal of Apoplastic Iron: After the uptake period, the roots are washed with a solution to remove any ⁵⁹Fe that is adsorbed to the root surface but not taken up into the cells (apoplastic iron). This is a critical step to ensure that only absorbed iron is measured.

  • Harvesting and Sample Preparation: The plants are harvested and separated into roots and shoots. The plant parts are dried and then digested, for example, in concentrated nitric acid, to bring the ⁵⁹Fe into solution.

  • Measurement of Radioactivity: The amount of ⁵⁹Fe in the digested root and shoot samples is quantified using a gamma scintillation counter.

  • Data Analysis: The uptake rate is calculated based on the total amount of ⁵⁹Fe in the plant and the duration of the uptake period. The translocation rate to the shoots can also be determined from the amount of ⁵⁹Fe in the shoot tissue. By comparing the uptake rates between plants fed with different phytosiderophore-iron complexes, their relative efficiencies can be determined.

Conclusion

This compound and its derivatives are highly efficient at chelating and facilitating the uptake of essential metals, particularly iron, in graminaceous plants. The stability of the metal-phytosiderophore complex is a key determinant of this efficiency, with hydroxylated forms like 3-hydroxythis compound showing particularly high stability with Fe³⁺. While direct comparative data on uptake rates are not abundant, the available evidence strongly suggests that phytosiderophore-mediated uptake is orders of magnitude more effective than the uptake of free metal ions or synthetic chelates. The development of synthetic, more stable analogs of phytosiderophores, such as PDMA, holds promise for agricultural applications to combat micronutrient deficiencies in crops. Further research directly comparing the metal uptake kinetics of different natural phytosiderophores will be valuable for a more complete understanding of their relative biological efficacy.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Mugineic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of plant nutrition, metal chelation, and related fields, the accurate quantification of mugineic acid and its analogs is paramount. As non-proteinogenic amino acids, the this compound family of phytosiderophores plays a critical role in the iron uptake strategy of graminaceous plants. The selection of a robust and reliable analytical method is a crucial determinant for the quality and comparability of experimental data. This guide provides an objective comparison of various analytical techniques for the quantification of this compound, supported by available performance data and detailed experimental protocols.

Data Presentation: A Comparative Analysis of Analytical Techniques

The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound and its derivatives.

ParameterHPLC with Fluorescence DetectionHPLC with Pulsed Amperometric Detection (PAD)LC-MS/MS
Limit of Detection (LOD) ~0.05 nmol0.5 - 5 µM< 11 nmol/L
Limit of Quantification (LOQ) Not consistently reportedNot consistently reported< 35 nmol/L
Linearity 0.1 - 2.5 nmolNot explicitly statedHigh (specific ranges vary by analyte)
Precision (RSD) Not consistently reportedNot explicitly stated< 2.5% (intra- and inter-day)
Specificity Good, but potential for co-eluting compoundsGood for underivatized phytosiderophoresVery High
Throughput Moderate (run times ~15-30 min)Moderate (run time ~15 min)High
Derivatization Required Yes (post-column)NoNo
Simultaneous Analysis Multiple mugineic acidsMultiple mugineic acidsAll eight naturally occurring phytosiderophores

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is a well-established technique for the quantification of mugineic acids in plant root exudates and tissue extracts.

Sample Preparation:

  • Collect root washings or tissue extracts.

  • For natural samples, minimal pre-treatment is required. The addition of sodium hydroxide (NaOH) may be necessary.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: Resin-based anion exchange column.

  • Mobile Phase: Gradient elution with aqueous NaOH.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10 - 50 µL.

  • Run Time: Approximately 15-30 minutes for separation of key mugineic acids.

Post-Column Derivatization and Detection:

  • The column effluent is mixed with a solution of sodium hypochlorite (NaOCl).

  • Subsequently, a solution of ortho-phthaldialdehyde (OPA) is added to the mixture.

  • The resulting fluorescent derivatives are detected by a fluorescence detector with an excitation wavelength of around 330-340 nm and an emission wavelength of approximately 440-450 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and specific method for the comprehensive analysis of the entire this compound family.

Sample Preparation:

  • Acidify plant and soil-related samples to ensure the complete dissociation of metal-mugineic acid complexes.

  • Employ solid-phase extraction (SPE) for sample cleanup and concentration if necessary.

  • The use of a ¹³C-labeled internal standard is recommended for accurate quantification through isotope dilution.

Chromatographic Conditions:

  • Column: A porous graphitic carbon stationary phase or a C18 reversed-phase column is effective.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, often with an additive like formic acid to improve ionization.

  • Flow Rate: Typically 0.2 - 0.5 mL/min.

  • Temperature: Controlled, for example, at 40 °C.

  • Injection Volume: 1 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

  • Ion Source Parameters: Capillary voltage, gas temperature, and gas flow rates should be optimized for maximal signal intensity.

Other Potential Analytical Methods

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that offers high resolution, short analysis times, and low sample and reagent consumption. While specific protocols for this compound are not as widely published as for HPLC and LC-MS, its application to the analysis of other organic acids in plant tissues suggests its potential.

General Protocol for Organic Acids:

  • Sample Preparation: Similar to HPLC, with filtration being a key step.

  • Capillary: A fused-silica capillary is typically used.

  • Background Electrolyte (BGE): The choice of BGE is critical for separation and can consist of phosphate or borate buffers, sometimes with additives like cetyltrimethylammonium bromide (CTAB) to modify the electroosmotic flow.

  • Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is common for organic acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, particularly for volatile and semi-volatile compounds. A significant consideration for the analysis of non-volatile compounds like this compound is the necessity of a derivatization step to increase their volatility.

General Protocol for Organic Acids:

  • Sample Preparation: Extraction of this compound from the sample matrix.

  • Derivatization: The extracted sample is dried and then derivatized to convert the non-volatile this compound into a volatile derivative. Common derivatizing agents for organic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase.

    • Carrier Gas: Helium is typically used.

    • Temperature Program: A temperature gradient is used to separate the derivatized compounds.

  • MS Conditions: Electron ionization (EI) is commonly used, and the mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) for quantification.

Mandatory Visualization: Cross-Validation Workflow

A direct cross-validation of these analytical methods for this compound has not been extensively reported. Therefore, a proposed workflow for such a study is presented below. This workflow outlines the critical steps for comparing the performance of different analytical platforms to ensure data reliability and consistency.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Platforms cluster_validation Method Validation Parameters cluster_comparison Data Comparison & Analysis SampleCollection Homogenized Plant Sample Pool Extraction Standardized Extraction SampleCollection->Extraction HPLC_FD HPLC-Fluorescence Extraction->HPLC_FD HPLC_PAD HPLC-PAD Extraction->HPLC_PAD LCMS LC-MS/MS Extraction->LCMS CE Capillary Electrophoresis Extraction->CE GCMS GC-MS (with Derivatization) Extraction->GCMS Linearity Linearity & Range HPLC_FD->Linearity Accuracy Accuracy (Spike/Recovery) HPLC_FD->Accuracy Precision Precision (Intra/Inter-day) HPLC_FD->Precision LOD_LOQ LOD & LOQ HPLC_FD->LOD_LOQ Specificity Specificity/Selectivity HPLC_FD->Specificity HPLC_PAD->Linearity HPLC_PAD->Accuracy HPLC_PAD->Precision HPLC_PAD->LOD_LOQ HPLC_PAD->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ LCMS->Specificity CE->Linearity CE->Accuracy CE->Precision CE->LOD_LOQ CE->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Specificity StatAnalysis Statistical Analysis (e.g., ANOVA, Bland-Altman) Linearity->StatAnalysis Accuracy->StatAnalysis Precision->StatAnalysis LOD_LOQ->StatAnalysis Specificity->StatAnalysis FinalReport Comparative Report StatAnalysis->FinalReport

Caption: Proposed workflow for the cross-validation of analytical methods for this compound.

A Comparative Analysis of Mugineic Acid and Microbial Siderophores in Iron Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of mugineic acid, a phytosiderophore, and various microbial siderophores in the crucial process of iron acquisition. Understanding the nuances of these iron-chelating compounds is vital for advancements in agricultural biotechnology, environmental remediation, and the development of novel antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction to Iron Chelators

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in cellular processes ranging from respiration to DNA synthesis. However, its bioavailability is often limited in the environment, particularly in aerobic, neutral to alkaline soils where it exists predominantly as insoluble ferric (Fe³⁺) hydroxides. To overcome this challenge, plants and microorganisms have evolved sophisticated strategies to acquire iron, central to which is the production of high-affinity iron-chelating molecules known as siderophores.

Mugineic acids (MAs) are a class of phytosiderophores synthesized and secreted by graminaceous plants (e.g., wheat, barley, rice) under iron-deficient conditions.[1][2] This "chelation strategy" (Strategy II) involves the binding of Fe³⁺ in the rhizosphere and subsequent uptake of the intact Fe(III)-MA complex by specific transporters in the plant roots.[1][2]

Microbial siderophores are a structurally diverse group of low-molecular-weight compounds produced by bacteria and fungi to scavenge iron from their surroundings.[3] Common classes include hydroxamates (e.g., desferrioxamine B), catecholates (e.g., enterobactin), and carboxylates.[3] These molecules bind to Fe³⁺ with exceptionally high affinity, and the resulting ferric-siderophore complexes are then recognized and transported into the microbial cell.[3]

This guide will delve into a comparative analysis of these two classes of siderophores, focusing on their efficacy in iron binding and uptake, with supporting experimental data and methodologies.

Quantitative Comparison of Efficacy

The effectiveness of a siderophore is determined by several factors, including its affinity for iron, its ability to mobilize iron from soil minerals, and the efficiency of its uptake by the target organism.

Iron Binding Affinity

The stability constant (Log K) is a measure of the affinity of a chelator for a metal ion. A higher Log K value indicates a stronger bond. Microbial siderophores generally exhibit significantly higher stability constants for Fe³⁺ compared to this compound, indicating a much stronger binding affinity.

Siderophore ClassSiderophore ExampleStability Constant (Log K) for Fe(III)Reference(s)
Phytosiderophore This compound~18.4[4]
2'-deoxythis compound (DMA)18.4[4]
Proline-2'-deoxythis compound (PDMA)17.1[4]
Microbial Siderophore Hydroxamate
Desferrioxamine B30.6[5]
Ferrichrome~29[5]
Catecholate
Enterobactin49[5]
Bacillibactin47.6[5]
Carboxylate
Rhizoferrin19.1[6]
Mixed Type
Vibrioferrin< 25[5]

Table 1: Comparison of the stability constants of Fe(III) complexes with this compound and various microbial siderophores.

Efficacy in Plant Growth Promotion

Direct comparisons of natural this compound with a wide range of microbial siderophores are limited. However, studies using synthetic analogs of this compound provide valuable insights. A study comparing the synthetic this compound analog, proline-2'-deoxythis compound (PDMA), with the microbial siderophore desferrioxamine (DFO) and the synthetic chelator ethylenediaminetetraacetic acid (EDTA) demonstrated the superior efficacy of the phytosiderophore analog in promoting rice growth in calcareous soil.

TreatmentPlant Height (cm)SPAD Value (Chlorophyll Content)Shoot Dry Weight (g)Reference(s)
Control (-Fe)15.220.10.15[4][7]
Fe-PDMA25.838.50.35[4][7]
Fe-DFO18.125.30.20[4][7]
Fe-EDTA22.532.80.28[4][7]

Table 2: Efficacy of a synthetic this compound analog (PDMA) compared to a microbial siderophore (DFO) and a synthetic chelator (EDTA) on the growth of rice in calcareous soil. Data synthesized from published studies.

Signaling Pathways for Iron Uptake

The uptake of iron via this compound and microbial siderophores is a tightly regulated process involving specific signaling pathways.

This compound Iron Uptake in Graminaceous Plants (Strategy II)

Graminaceous plants utilize a chelation-based strategy for iron uptake. Under iron deficiency, the biosynthesis of mugineic acids is induced. These are then secreted into the rhizosphere to chelate ferric iron. The resulting Fe(III)-MA complex is transported into the root cells by specific transporters.

Mugineic_Acid_Pathway cluster_soil Rhizosphere cluster_root Root Epidermal Cell Fe_insoluble Insoluble Fe(III) Fe_MA Fe(III)-MA Complex Fe_insoluble->Fe_MA Chelation YSL1 YSL1 Transporter Fe_MA->YSL1 MA_synth This compound Biosynthesis MA This compound MA_synth->MA TOM1 TOM1 Transporter MA->TOM1 Fe_intracellular Intracellular Fe(III) YSL1->Fe_intracellular

This compound-mediated iron uptake in graminaceous plants.
Microbial Siderophore-Mediated Iron Uptake

Bacteria and fungi employ a high-affinity uptake system for ferric-siderophore complexes. In Gram-negative bacteria, this involves an outer membrane receptor, a periplasmic binding protein, and an inner membrane ABC transporter.

Microbial_Siderophore_Pathway cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium Fe_insoluble Insoluble Fe(III) Fe_Siderophore Fe(III)-Siderophore Complex Fe_insoluble->Fe_Siderophore Chelation Siderophore Siderophore OM_receptor Outer Membrane Receptor Fe_Siderophore->OM_receptor PBP Periplasmic Binding Protein OM_receptor->PBP ABC_transporter Inner Membrane ABC Transporter PBP->ABC_transporter Fe_cytoplasm Cytoplasmic Fe(III) ABC_transporter->Fe_cytoplasm

Microbial siderophore-mediated iron uptake in Gram-negative bacteria.

Experimental Protocols

This section outlines a general methodology for a comparative study on the efficacy of this compound and microbial siderophores in promoting plant growth under iron-deficient conditions.

Objective

To quantitatively compare the ability of this compound and a selected microbial siderophore (e.g., desferrioxamine B) to provide iron to a graminaceous plant (e.g., barley) grown in a hydroponic system.

Materials
  • Barley ( Hordeum vulgare ) seeds

  • Hydroponic growth system (e.g., nutrient solution culture)

  • Iron-free nutrient solution (e.g., modified Hoagland solution)

  • This compound (or a stable analog like DMA or PDMA)

  • Microbial siderophore (e.g., Desferrioxamine B mesylate salt)

  • Ferric chloride (FeCl₃)

  • ⁵⁵FeCl₃ (for radiotracer studies)

  • Spectrophotometer

  • Liquid scintillation counter

  • SPAD meter (for chlorophyll estimation)

Experimental Workflow

Experimental_Workflow cluster_treatments Treatments A Barley Seed Germination B Transfer to Hydroponics (Fe-sufficient) A->B C Induce Fe Deficiency (Fe-free media) B->C D Treatment Application C->D E Data Collection D->E T1 Control (-Fe) T2 FeCl3 T3 Fe-Mugineic Acid T4 Fe-Microbial Siderophore F Data Analysis E->F

Workflow for comparing siderophore efficacy in plants.
Detailed Procedure

  • Plant Growth and Iron Deficiency Induction:

    • Germinate barley seeds and grow them in a complete, iron-sufficient nutrient solution for 7-10 days.

    • Transfer the seedlings to an iron-free nutrient solution for 3-5 days to induce iron deficiency, observable by the yellowing of new leaves.

  • Treatment Application:

    • Prepare stock solutions of Fe(III)-mugineic acid and Fe(III)-microbial siderophore by mixing equimolar amounts of FeCl₃ and the respective siderophore.

    • Divide the iron-deficient plants into treatment groups:

      • Control (no iron)

      • FeCl₃ (inorganic iron source)

      • Fe(III)-Mugineic Acid

      • Fe(III)-Microbial Siderophore

    • For iron uptake studies, use ⁵⁵FeCl₃ to prepare the iron-siderophore complexes.

  • Data Collection (after 7-14 days of treatment):

    • Plant Growth Parameters: Measure shoot and root length, and determine shoot and root dry biomass after drying at 70°C.

    • Chlorophyll Content: Use a SPAD meter to get a non-destructive estimate of leaf chlorophyll content.

    • Iron Content: Digest the dried plant material and analyze the iron content using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

    • Iron Uptake Rate (using ⁵⁵Fe): Harvest plants at specific time points after adding the radiolabeled treatments. Measure the radioactivity in the roots and shoots using a liquid scintillation counter to determine the rate of iron uptake.

  • Data Analysis:

    • Perform statistical analysis (e.g., ANOVA) to compare the means of the different treatment groups for all measured parameters.

Conclusion

Both this compound and microbial siderophores are highly efficient at chelating and facilitating the uptake of iron, a critical nutrient for life. While microbial siderophores exhibit a significantly higher binding affinity for iron, studies suggest that phytosiderophores like this compound can be more effective in promoting plant growth, particularly in challenging soil conditions like calcareous soils.[8] The choice of siderophore for specific applications, whether in agriculture to enhance crop nutrition or in medicine to develop novel therapeutics, will depend on a thorough understanding of their respective mechanisms of action, stability, and biological context. The experimental framework provided in this guide offers a robust starting point for researchers to conduct direct comparative studies and further elucidate the relative efficacies of these fascinating natural iron chelators.

References

The Role of Mugineic Acid in Zinc and Copper Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mugineic acid-mediated uptake of zinc (Zn) and copper (Cu) in graminaceous plants, particularly barley (Hordeum vulgare), with alternative uptake mechanisms. The information is supported by experimental data, detailed methodologies, and visual representations of the key pathways and workflows.

Introduction: this compound and Metal Homeostasis

Graminaceous plants, such as barley, wheat, and rice, have evolved a sophisticated strategy to acquire essential micronutrients like iron (Fe), zinc (Zn), and copper (Cu) from the soil, especially in alkaline conditions where their bioavailability is low. This "chelation strategy" involves the secretion of low-molecular-weight organic compounds called phytosiderophores, with this compound (MA) and its derivatives being the most prominent. These phytosiderophores chelate metal ions in the rhizosphere, and the resulting metal-phytosiderophore complexes are then taken up by specific transporters in the root cells. This guide focuses on the validation of this compound's role in Zn and Cu uptake and compares this pathway to other known metal transport systems.

Comparative Analysis of Zinc and Copper Uptake Mechanisms

The uptake of zinc and copper in barley is a complex process involving multiple transport systems. While the this compound-based system is a key player, especially under nutrient-deficient conditions, other transporters, such as those from the ZRT/IRT-like Protein (ZIP) family, also contribute to the acquisition of these essential metals.

This compound-Mediated Uptake

Under conditions of zinc and copper deficiency, barley plants increase the biosynthesis and secretion of mugineic acids into the rhizosphere.[1] The response of the phytosiderophore pathway is dependent on the specific micronutrient deficiency, with the strength of the response following the order of Fe > Zn > Cu.[2][3] Once secreted, mugineic acids bind to Zn(II) and Cu(II) ions, forming stable complexes. These metal-MA complexes are then recognized and transported into the root epidermal cells by specific transporters, such as the Yellow Stripe 1 (YS1) and YS-like (YSL) transporters.[4] Experimental evidence using positron-emitting tracers has confirmed that Zn-deficient barley roots absorb significantly more 62Zn(II)-MAs than free 62Zn2+ ions, directly demonstrating the effectiveness of this uptake system.[1]

Alternative Uptake Pathway: ZIP Family Transporters

In addition to the phytosiderophore system, plants possess another major pathway for divalent metal uptake involving the ZIP family of transporters.[5] Several ZIP transporter genes have been identified in barley, and their expression is often upregulated under zinc deficiency.[5] These transporters are capable of directly taking up divalent metal ions, including Zn2+ and potentially Cu2+, from the soil solution. The transport activity of some barley ZIP proteins has been shown to be influenced by pH, with lower pH enhancing their Zn2+ transport capacity in heterologous expression systems.[6]

Quantitative Comparison of Uptake Systems

Direct quantitative comparisons of the efficiency of the this compound-phytosiderophore system and the ZIP transporter system for zinc and copper uptake in barley under identical conditions are limited in the literature. However, data from different studies provide insights into their respective contributions and kinetics.

Table 1: Quantitative Data on Zinc Uptake Mechanisms in Barley

ParameterThis compound-Mediated Uptake (via YS1-like transporters)Direct Uptake (via ZIP transporters)Reference
Evidence of Enhanced Uptake Zn-deficient barley roots absorbed significantly more 62Zn(II)-MAs than 62Zn2+.Overexpression of certain HvZIP genes is associated with enhanced Zn uptake and translocation.[1]
Transporter Kinetics (Vmax) Not available for in-planta barley.For HvZIP5 expressed in yeast: Vmax increased by 64% when pH dropped from 5.5 to 4.2. For HvIRT1 (a related transporter), no significant change in Vmax with pH.[6]
Gene Expression under Zn Deficiency Genes for MA biosynthesis (HvNAS1, HvNAAT-A, HvNAAT-B, HvIDS2, HvIDS3) are upregulated.Expression of several HvZIP genes (HvZIP3, HvZIP5, HvZIP8) is induced.[1][5]

Table 2: Phytosiderophore Pathway Response to Different Micronutrient Deficiencies in Barley

Micronutrient DeficiencyRelative Strength of Phytosiderophore Pathway InductionReference
Iron (Fe)+++[2][3]
Zinc (Zn)++[2][3]
Copper (Cu)+[2][3]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the validation of this compound's role in zinc and copper uptake.

Hydroponic Culture of Barley for Metal Deficiency Studies

Objective: To grow barley plants under controlled nutrient conditions to induce specific micronutrient deficiencies (Zn or Cu).

Materials:

  • Barley seeds (Hordeum vulgare)

  • Germination paper

  • Plastic pots with lids

  • Air pump and tubing

  • Hydroponic nutrient solution (e.g., modified Hoagland solution) with and without Zn and Cu.

  • Deionized water

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Surface sterilize barley seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with deionized water.

  • Germinate seeds on moist germination paper in the dark for 3-4 days.

  • Transfer seedlings to plastic pots filled with the complete hydroponic solution. The roots should be submerged in the solution, and the shoots supported by the pot lid.

  • Aerate the nutrient solution continuously using an air pump.

  • Grow the plants in a growth chamber with a 16-hour light/8-hour dark cycle, at a temperature of 22-25°C.

  • After a period of establishment (e.g., 7-10 days), replace the complete nutrient solution with a solution specifically lacking either zinc (-Zn) or copper (-Cu) to induce deficiency. Control plants should continue to receive the complete solution.

  • Maintain the plants under these conditions for a specified period (e.g., 7-14 days) to allow deficiency symptoms to develop and to induce the relevant uptake mechanisms.

  • Harvest root and shoot tissues for subsequent analysis.

Collection and Quantification of this compound from Root Exudates

Objective: To collect root exudates from barley plants and quantify the amount of this compound secreted.

Materials:

  • Barley plants grown hydroponically (as described in 3.1)

  • Deionized water

  • Beakers or collection vessels

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

  • This compound standard

Procedure:

  • Gently remove barley plants from the hydroponic solution and rinse the roots carefully with deionized water to remove any residual nutrients.

  • Place the roots of the plants into a beaker containing a known volume of deionized water.

  • Allow the roots to exude for a specific period (e.g., 4-6 hours) under controlled light and temperature conditions.

  • After the collection period, remove the plants and filter the root exudate solution to remove any root debris.

  • Concentrate and purify the mugineic acids from the aqueous solution using SPE cartridges. Elute the retained compounds with methanol.

  • Evaporate the methanol and redissolve the sample in a suitable solvent for HPLC-MS analysis.

  • Quantify the concentration of this compound in the samples by comparing the peak areas to a standard curve generated with a pure this compound standard.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of genes involved in this compound biosynthesis and transport (e.g., HvNAS1, HvYS1) and ZIP transporters in response to Zn and Cu deficiency.

Materials:

  • Root tissue from barley plants grown under control and deficiency conditions.

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., HvNAS1, HvYS1, HvZIPs) and a reference gene (e.g., Actin).

  • qRT-PCR instrument.

Procedure:

  • Harvest root tissue from control and metal-deficient barley plants and immediately freeze in liquid nitrogen to preserve RNA integrity.

  • Extract total RNA from the root tissue using a commercial RNA extraction kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Prepare the qRT-PCR reactions by mixing the cDNA template, gene-specific primers, and qRT-PCR master mix.

  • Perform the qRT-PCR using a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the results using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.

Visualizing the Pathways and Workflows

Signaling Pathway of this compound-Mediated Metal Uptake

Mugineic_Acid_Pathway cluster_rhizosphere Rhizosphere cluster_root_cell Root Epidermal Cell Metal_ion Zn(II) / Cu(II) ions Metal_MA_complex Zn(II)-MA / Cu(II)-MA Complex Metal_ion->Metal_MA_complex chelation MA This compound (MA) MA->Metal_MA_complex TOM1 TOM1 Transporter MA->TOM1 efflux YS1 YS1/YSL Transporter Metal_MA_complex->YS1 uptake Metal_in_cell Zn(II) / Cu(II) in cell YS1->Metal_in_cell Biosynthesis MA Biosynthesis Biosynthesis->MA Deficiency_Signal Zn / Cu Deficiency Signal

Caption: this compound-mediated uptake of zinc and copper in a root cell.

Experimental Workflow for Validating this compound's Role

Experimental_Workflow Hydroponics Hydroponic Culture (Control, -Zn, -Cu) Harvest Harvest Root and Shoot Tissues Hydroponics->Harvest Exudate_Collection Root Exudate Collection Harvest->Exudate_Collection RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction MA_Quantification This compound Quantification (HPLC-MS) Exudate_Collection->MA_Quantification cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Data_Analysis Data Analysis and Comparison MA_Quantification->Data_Analysis qRT_PCR qRT-PCR Analysis (HvNAS, HvYS1, HvZIPs) cDNA_Synthesis->qRT_PCR qRT_PCR->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for studying metal uptake mechanisms in barley.

Logical Relationship of Metal Uptake Pathways

Metal_Uptake_Pathways cluster_MA_System This compound System cluster_ZIP_System Direct Uptake System MA_Secretion MA Secretion Chelation Chelation MA_Secretion->Chelation YS1_Uptake YS1/YSL Transporter Uptake Chelation->YS1_Uptake Cellular_Metals Cellular Zn(II) / Cu(II) Pool YS1_Uptake->Cellular_Metals ZIP_Uptake ZIP Transporter Uptake ZIP_Uptake->Cellular_Metals Zn_Cu_Soil Zn_Cu_Soil Zn_Cu_Soil->Chelation Zn_Cu_Soil->ZIP_Uptake

Caption: Two primary pathways for zinc and copper uptake in barley roots.

Conclusion

The secretion of this compound and subsequent uptake of metal-MA complexes is a highly efficient and crucial mechanism for zinc and copper acquisition in barley, particularly under nutrient-limiting conditions. While direct uptake by ZIP family transporters also contributes to the overall metal homeostasis, the phytosiderophore-based strategy represents a specialized adaptation for graminaceous species to thrive in challenging soil environments. Further research directly comparing the kinetics and efficiencies of these two systems in planta will provide a more complete understanding of their relative contributions to zinc and copper nutrition. This knowledge is vital for developing strategies to enhance the micronutrient content of staple crops and address nutritional deficiencies in human and animal diets.

References

A Comparative Guide to Mugineic Acid and Deoxymugineic Acid in Plant Iron Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mugineic acid (MA) and its derivative, 2'-deoxythis compound (DMA), two key phytosiderophores in the Strategy II iron acquisition system of graminaceous plants. Understanding the nuances of their biosynthesis, iron chelation efficiency, and regulatory pathways is critical for developing strategies to enhance crop resilience in iron-deficient soils and for potential applications in medicine.

Performance Comparison: this compound vs. Deoxythis compound

This compound and deoxythis compound are central to the ability of grasses to thrive in iron-limited environments. Their primary role is to chelate insoluble ferric iron (Fe³⁺) in the rhizosphere, making it available for plant uptake. While both are highly effective, their performance characteristics show notable differences, particularly in the context of different plant species.

Barley, which produces and secretes MA, is known for its high tolerance to iron deficiency. In contrast, rice, which primarily secretes DMA, is more susceptible to iron deficiency, particularly in calcareous soils.[1][2] This difference in tolerance is partly attributed to the chemical properties of MA and DMA and the efficiency of their respective uptake systems.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the iron chelation and uptake efficiency of this compound and deoxythis compound.

ParameterThis compound (MA)Deoxythis compound (DMA)Reference
Fe(III) Complex Stability Constant (log K) ~18.1~18.0[3]
Iron Solubilization from Calcareous Soil High EfficiencyHigh Efficiency[4][5]
Primary Producer Plant Example Barley (Hordeum vulgare)Rice (Oryza sativa)[1][6]
Tolerance to Iron Deficiency in Primary Producer HighModerate to Low[1][2]

Table 1: Comparative Performance of this compound and Deoxythis compound.

Biosynthesis of this compound and Deoxythis compound

The biosynthesis of both MA and DMA originates from S-adenosyl-methionine (SAM).[7] The pathway is tightly regulated, with the expression of key enzymes being significantly upregulated under iron-deficient conditions.[8]

The core pathway leading to DMA is conserved among graminaceous plants.[9] The conversion of DMA to MA, however, is catalyzed by the enzyme IDS3 (Iron-Deficiency-Specific clone 3), a dioxygenase present in barley but absent in rice.[1][10]

Key Enzymes in the Biosynthetic Pathway
EnzymeAbbreviationFunctionReference
Nicotianamine SynthaseNASCatalyzes the formation of nicotianamine (NA) from three molecules of S-adenosyl-methionine.[7]
Nicotianamine AminotransferaseNAATTransfers an amino group to NA to form a 3''-keto intermediate.[7]
Deoxythis compound SynthaseDMASReduces the 3''-keto intermediate to form 2'-deoxythis compound (DMA).[8]
Iron-Deficiency-Specific Dioxygenase 3IDS3Hydroxylates DMA at the C-2' position to form this compound (MA).[10]
Iron-Deficiency-Specific Dioxygenase 2IDS2Hydroxylates MA and DMA at the C-3 position.[10]

Table 2: Key Enzymes and their Functions in the Biosynthesis of this compound Family Phytosiderophores.

Signaling and Regulation of Phytosiderophore-Based Iron Uptake

The response to iron deficiency in graminaceous plants is a complex signaling cascade that culminates in the biosynthesis and secretion of phytosiderophores. This process is orchestrated by a network of transcription factors and cis-acting regulatory elements in the promoters of iron-responsive genes.

Under iron-deficient conditions, transcription factors such as IRO2 , IDEF1 , and IDEF2 are activated.[11][12] These transcription factors bind to specific cis-acting elements, IDE1 and IDE2 , found in the promoter regions of genes involved in MA biosynthesis, leading to their increased expression.[13][14]

G cluster_perception Iron Deficiency Perception cluster_signaling Intracellular Signaling Cascade cluster_biosynthesis Phytosiderophore Biosynthesis cluster_secretion_uptake Secretion and Uptake Fe_deficiency Iron Deficiency in Rhizosphere Signal_Transduction Signal Transduction (Upstream Signaling) Fe_deficiency->Signal_Transduction Perceived by root cells IRO2 IRO2 (bHLH TF) Signal_Transduction->IRO2 Activates IDEF1 IDEF1 (ABI3/VP1 TF) Signal_Transduction->IDEF1 Activates IDEF2 IDEF2 (NAC TF) Signal_Transduction->IDEF2 Activates MA_Biosynthesis_Genes MA Biosynthesis Genes (NAS, NAAT, DMAS, IDS3) IRO2->MA_Biosynthesis_Genes Binds to promoters IDEF1->MA_Biosynthesis_Genes Binds to IDE1 element IDEF2->MA_Biosynthesis_Genes Binds to IDE2 element DMA_MA Deoxythis compound (DMA) & This compound (MA) Synthesis MA_Biosynthesis_Genes->DMA_MA Transcription & Translation TOM1 TOM1 Efflux Transporter DMA_MA->TOM1 Transported to plasma membrane MA_Secretion MA/DMA Secretion TOM1->MA_Secretion Fe_Chelation Fe(III) Chelation in Rhizosphere MA_Secretion->Fe_Chelation YS1_YSL YS1/YSL Transporter Fe_Chelation->YS1_YSL Fe(III)-MA/DMA complex binds Fe_Uptake Fe(III)-MA/DMA Complex Uptake YS1_YSL->Fe_Uptake

Caption: Iron deficiency signaling pathway in graminaceous plants.

Experimental Protocols

Collection of Root Exudates for Phytosiderophore Analysis

This protocol is adapted from methods described for collecting root exudates from hydroponically grown plants.[15][16]

Materials:

  • Plants grown hydroponically under iron-sufficient and iron-deficient conditions.

  • Beakers or collection vessels.

  • Ultrapure water.

  • Aeration system (e.g., aquarium pump with tubing).

  • Liquid nitrogen.

  • Freeze-dryer (lyophilizer).

Procedure:

  • Gently remove plants from their hydroponic growth medium.

  • Carefully wash the roots with ultrapure water to remove any residual nutrients.

  • Place the roots of 3-5 plants into a beaker containing a known volume of ultrapure water. Ensure the roots are fully submerged.

  • Aerate the solution continuously to maintain oxygen supply to the roots.

  • Collect the root exudates for a defined period, typically 4-6 hours, starting 2 hours after the beginning of the photoperiod.

  • After collection, filter the exudate solution through a 0.22 µm filter to remove root debris and microorganisms.

  • Immediately freeze the filtered exudate solution in liquid nitrogen and store at -80°C or proceed to lyophilization to concentrate the sample.

G Start Start Plant_Growth Grow plants hydroponically (+/- Fe) Start->Plant_Growth Root_Wash Wash roots with ultrapure water Plant_Growth->Root_Wash Exudate_Collection Collect exudates in ultrapure water with aeration Root_Wash->Exudate_Collection Filtration Filter exudates (0.22 µm) Exudate_Collection->Filtration Storage Freeze in liquid N2 and lyophilize Filtration->Storage End End Storage->End

Caption: Workflow for root exudate collection.

Quantification of this compound and Deoxythis compound by HPLC

This protocol outlines a general method for the analysis of phytosiderophores using High-Performance Liquid Chromatography (HPLC).[3][17]

Materials:

  • Lyophilized root exudate sample.

  • HPLC system with a suitable column (e.g., reversed-phase C18 or a mixed-mode column).

  • Mobile phase (e.g., 50 mM ammonium acetate buffer, pH 6.5).

  • This compound and deoxythis compound standards.

  • Detector (e.g., UV detector at 210-220 nm or a mass spectrometer for LC-MS).

Procedure:

  • Reconstitute the lyophilized root exudate sample in a known volume of the mobile phase.

  • Centrifuge the sample to pellet any insoluble material.

  • Prepare a series of standard solutions of MA and DMA of known concentrations to generate a calibration curve.

  • Inject a known volume of the sample and standards onto the HPLC column.

  • Elute the compounds using the specified mobile phase and flow rate.

  • Detect the phytosiderophores as they elute from the column.

  • Identify and quantify the peaks corresponding to MA and DMA by comparing their retention times and peak areas to those of the standards.

G Start Start Sample_Prep Reconstitute lyophilized exudate sample Start->Sample_Prep Standard_Prep Prepare MA and DMA standard solutions Start->Standard_Prep HPLC_Injection Inject sample and standards into HPLC Sample_Prep->HPLC_Injection Standard_Prep->HPLC_Injection Separation Chromatographic separation HPLC_Injection->Separation Detection Detect with UV or MS Separation->Detection Quantification Quantify using calibration curve Detection->Quantification End End Quantification->End

Caption: HPLC analysis workflow for phytosiderophores.

Iron Solubilization Assay

This assay measures the ability of phytosiderophores to solubilize iron from soil.[4][5]

Materials:

  • Air-dried and sieved (e.g., <2 mm) calcareous soil.

  • Solutions of this compound and deoxythis compound of known concentrations (e.g., 0.167 mM).

  • Control solution (e.g., ultrapure water or a buffer).

  • Centrifuge tubes.

  • Shaker.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for iron quantification.

Procedure:

  • Weigh a specific amount of soil (e.g., 1 g) into centrifuge tubes.

  • Add a defined volume of the phytosiderophore solution or control solution to each tube.

  • Shake the tubes for a set period (e.g., 2-4 hours) at room temperature.

  • Centrifuge the tubes to pellet the soil particles.

  • Filter the supernatant through a 0.22 µm filter.

  • Measure the concentration of iron in the filtered supernatant using ICP-MS or AAS.

  • Calculate the amount of iron solubilized by subtracting the iron concentration in the control from the iron concentration in the phytosiderophore-treated samples.

G Start Start Incubation Incubate soil with MA/DMA solution Start->Incubation Separation Centrifuge and filter the supernatant Incubation->Separation Fe_Quantification Quantify iron in supernatant (ICP-MS or AAS) Separation->Fe_Quantification Calculation Calculate solubilized iron Fe_Quantification->Calculation End End Calculation->End

Caption: Iron solubilization assay workflow.

References

The Green Revolution Re-examined: Mugineic Acid-Based Fertilizers Outperform Traditional Iron Sources in Combating Iron Deficiency Chlorosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of mugineic acid-based fertilizers reveals their superior efficacy in enhancing iron uptake and promoting plant growth, particularly in challenging alkaline and calcareous soils, when compared to traditional iron sources such as Fe-EDTA, Fe-DTPA, and ferrous sulfate. This guide presents supporting experimental data, detailed methodologies, and a visual representation of the underlying biological pathways to inform researchers and agricultural scientists on the next generation of iron fertilization strategies.

Iron deficiency chlorosis (IDC) is a major agricultural problem worldwide, particularly in soils with high pH where iron solubility is low.[1] For decades, the primary solution has been the application of synthetic iron chelates like Fe-EDTA, Fe-DTPA, and Fe-EDDHA. However, recent advancements in our understanding of plant physiology have illuminated a more natural and efficient mechanism for iron acquisition, particularly in graminaceous plants (grasses), involving a family of phytosiderophores known as mugineic acids.[1] This comparison guide synthesizes experimental findings to evaluate the effectiveness of these novel bio-inspired fertilizers against their conventional counterparts.

Superior Performance of this compound Analogs in Calcareous Soils

Recent studies have demonstrated the remarkable performance of this compound-based fertilizers, particularly a synthetic analog, proline-2′-deoxythis compound (PDMA), in overcoming iron deficiency in various crops. In a study on rice grown in calcareous soil, a single application of Fe-PDMA led to a significant and sustained increase in leaf chlorophyll content, as measured by SPAD values, outperforming both Fe-EDDHA and Fe-EDTA.[2][3] While the initial application of 2'-deoxythis compound (DMA) also showed a strong positive effect, its biodegradability led to a decline in SPAD values over time, a limitation that the more stable PDMA overcomes.[3]

Similarly, in soybeans cultivated under calcareous-alkaline conditions, PDMA application not only increased chlorophyll content but also enhanced root and shoot growth, and significantly boosted yield by increasing pod and seed numbers.[4][5] Notably, at a concentration of 30 μM, PDMA increased seed total protein content by 7%, compared to only a 2% increase with the same concentration of Fe-EDDHA.[4] These findings suggest that PDMA is a highly effective and sustainable alternative to traditional iron chelators for improving crop yield and nutritional quality in iron-deficient soils.[4][5]

Quantitative Comparison of Iron Fertilizer Effectiveness

The following tables summarize the quantitative data from various studies, providing a clear comparison of the performance of this compound-based fertilizers against traditional iron sources.

Fertilizer TreatmentPlant SpeciesSoil/MediumKey Performance IndicatorResultReference
Fe-PDMA RiceCalcareous SoilSPAD Value (after 12 days)~40 (Peak greenness)[2]
Fe-EDDHA RiceCalcareous SoilSPAD Value (after 12 days)Initial reduction, no notable enhancement[2]
Fe-EDTA RiceCalcareous SoilSPAD Value (after 12 days)Moderate improvement, less than Fe-DMA[3]
Fe-Citrate RiceCalcareous SoilSPAD ValueIneffective[3]
30 µM PDMA SoybeanCalcareous-AlkalineSeed Total Protein Content7% increase[4]
30 µM Fe-EDDHA SoybeanCalcareous-AlkalineSeed Total Protein Content2% increase[4]
PDMA-Fe PeanutCalcareous SoilActive Fe in young leavesSignificantly higher than control and EDTA-Fe[6]
EDTA-Fe PeanutCalcareous SoilActive Fe in young leavesLower than PDMA-Fe[6]
Fe-EDDHA Satsuma TangerineNot specifiedTotal Fe in leavesHigh[7]
Fe-EDTA Satsuma TangerineNot specifiedTotal Fe in leavesHighest[7]
Ferrous Sulfate Satsuma TangerineNot specifiedTotal Fe in leavesLower than chelates[7]
Fe-Citrate Satsuma TangerineNot specifiedTotal Fe in leavesLower than chelates[7]

Understanding the Mechanism: Strategy I vs. Strategy II Iron Uptake

Plants have evolved two primary strategies for iron acquisition from the soil.

Strategy I, employed by non-graminaceous plants, involves the acidification of the rhizosphere and the reduction of ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺) by a membrane-bound reductase before uptake by an iron-regulated transporter.

Strategy II, characteristic of graminaceous plants like rice and maize, relies on the synthesis and secretion of this compound family phytosiderophores (MAs). These MAs are powerful natural chelators that bind to Fe³⁺ in the soil, forming a stable Fe(III)-MA complex. This complex is then specifically transported into the root cells by Yellow Stripe-Like (YSL) transporters.[3] Rice, interestingly, can utilize a combination of both strategies.[8]

The high efficiency of this compound-based fertilizers in alkaline soils stems from their ability to maintain iron in a soluble, plant-available form, bypassing the solubility limitations that plague traditional iron salts.[9]

Iron_Uptake_Strategies cluster_0 Strategy I (Non-graminaceous plants) cluster_1 Strategy II (Graminaceous plants) Rhizosphere_I Rhizosphere H+_Secretion H⁺ Secretion (Acidification) Rhizosphere_I->H+_Secretion Fe3+_I Fe³⁺ (Insoluble) Fe_Reduction Fe³⁺ → Fe²⁺ (FRO2 Reductase) Fe3+_I->Fe_Reduction H+_Secretion->Fe3+_I Increases solubility Fe2+_Uptake Fe²⁺ Uptake (IRT1 Transporter) Fe_Reduction->Fe2+_Uptake Root_Cell_I Root Cell Fe2+_Uptake->Root_Cell_I Rhizosphere_II Rhizosphere MA_Secretion This compound Secretion Rhizosphere_II->MA_Secretion Fe3+_II Fe³⁺ (Insoluble) Fe_Chelation Fe(III)-MA Complex Formation Fe3+_II->Fe_Chelation MA_Secretion->Fe3+_II Chelates Fe_MA_Uptake Fe(III)-MA Uptake (YSL Transporter) Fe_Chelation->Fe_MA_Uptake Root_Cell_II Root Cell Fe_MA_Uptake->Root_Cell_II

Caption: Plant Iron Uptake Mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of iron fertilizers.

Measurement of Chlorophyll Content (SPAD Value)

A handheld SPAD-502 chlorophyll meter is commonly used for rapid and non-destructive estimation of leaf chlorophyll content.[10][11]

Procedure:

  • Calibrate the SPAD meter according to the manufacturer's instructions.

  • Select the uppermost fully expanded leaf of the plant. For rice, measurements are often taken at the 2/3 position from the leaf base to the apex for optimal representation of the entire leaf's chlorophyll content.[12]

  • Take readings from the middle portion of the leaf blade, avoiding the midrib and edges.

  • For each plant, take multiple readings (e.g., three to five) and calculate the average to obtain a representative SPAD value.

  • Measurements should be taken at consistent times of the day to minimize diurnal variations.

SPAD_Measurement_Workflow Start Start Select_Leaf Select Uppermost Fully Expanded Leaf Start->Select_Leaf Measure_SPAD Take SPAD Readings (e.g., 2/3 from base) Select_Leaf->Measure_SPAD Average_Readings Average Multiple Readings per Plant Measure_SPAD->Average_Readings Record_Data Record Average SPAD Value Average_Readings->Record_Data End End Record_Data->End

Caption: SPAD Measurement Workflow.

Determination of Iron Concentration in Plant Tissues

The iron content in plant tissues can be quantified using colorimetric methods or atomic absorption spectroscopy.

Procedure (Colorimetric Prussian Blue Method): [13][14]

  • Sample Preparation:

    • Harvest plant tissues (e.g., leaves) and clean them with double-distilled water to remove any surface contamination.

    • Dry the samples in an oven at 80°C for 2-3 days.

    • Grind the dried tissues into a fine powder using a mortar and pestle.

    • Accurately weigh the powdered sample.

  • Ashing and Digestion:

    • Place the weighed sample in a scintillation vial and ash it in a muffle furnace.

    • Dissolve the ash in 1 M hydrochloric acid.

  • Colorimetric Reaction:

    • Prepare a Prussian blue solution (potassium ferrocyanide in double-distilled water).

    • Mix the digested sample with the Prussian blue solution.

  • Measurement:

    • Measure the absorbance of the resulting solution using a spectrophotometer at the appropriate wavelength.

    • Determine the iron concentration by comparing the absorbance to a standard curve prepared with known iron concentrations.

Iron_Concentration_Analysis_Workflow Start Start Sample_Collection Harvest and Clean Plant Tissues Start->Sample_Collection Drying Oven Dry at 80°C Sample_Collection->Drying Grinding Grind to Fine Powder Drying->Grinding Weighing Weigh Sample Grinding->Weighing Ashing Ash in Muffle Furnace Weighing->Ashing Digestion Dissolve Ash in HCl Ashing->Digestion Colorimetric_Reaction React with Prussian Blue Solution Digestion->Colorimetric_Reaction Spectrophotometry Measure Absorbance Colorimetric_Reaction->Spectrophotometry Calculation Calculate Iron Concentration Spectrophotometry->Calculation End End Calculation->End

Caption: Iron Concentration Analysis Workflow.

Conclusion

The evidence strongly suggests that this compound-based fertilizers, particularly stable analogs like PDMA, represent a significant advancement in iron nutrition for crops. Their mechanism of action, which mimics the natural iron acquisition strategy of graminaceous plants, makes them highly effective in overcoming the challenges of iron unavailability in alkaline and calcareous soils. The presented data highlights their superior performance in improving chlorophyll content, promoting growth, and increasing yield compared to traditional iron sources. For researchers and professionals in drug development and agriculture, the exploration and application of these bio-inspired fertilizers offer a promising pathway to enhance global food security and nutritional quality.

References

Safety Operating Guide

Prudent Disposal of Mugineic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against potential chemical exposure.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or gogglesProvides minimum protection from splashes or aerosols. Goggles are recommended when handling liquid solutions.
Hand Protection Disposable nitrile glovesOffers protection against incidental contact. Change gloves immediately if they become contaminated.
Body Protection Laboratory coatProtects clothing and skin from potential spills.

Step-by-Step Disposal Protocol for Mugineic Acid

Given that this compound is an amino acid-like compound and a natural chelating agent, it is generally considered to be of low toxicity and biodegradable.[1] However, without a specific SDS, a cautious approach is warranted. The following protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.

1. Initial Assessment and Preparation:

  • Consult Institutional Guidelines: Always prioritize your institution's specific waste disposal procedures. Contact your EHS office for guidance.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's protocols.[2][3] Mixing of incompatible chemicals can lead to hazardous reactions.[3]

  • Work in a Ventilated Area: Conduct all disposal procedures in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

2. Deactivation and Neutralization (for solutions):

  • Dilution: For small quantities of this compound solutions, dilution with a large volume of water (at least 20 parts water) is a primary step to reduce its concentration.[4]

  • pH Check and Neutralization: Although this compound is not a strong acid, it is good practice to check the pH of the diluted solution. If the pH is outside the neutral range of 6.0-8.0, it should be neutralized.[5]

    • To neutralize an acidic solution, slowly add a dilute basic solution (e.g., 1 M sodium bicarbonate or sodium hydroxide) while stirring.

    • To neutralize a basic solution, slowly add a dilute acidic solution (e.g., 1 M hydrochloric acid) while stirring.

    • Monitor the pH using pH paper or a calibrated pH meter.

3. Final Disposal:

  • Aqueous Waste: Once neutralized and sufficiently diluted, small quantities of this compound solution may be permissible for drain disposal, followed by flushing with copious amounts of water.[1][4][6] However, this is highly dependent on local regulations and the capacity of the wastewater treatment facility. Always confirm with your EHS department before disposing of any chemical down the drain.

  • Solid Waste:

    • Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container.[2]

    • Label the container with "Hazardous Waste" (as a precaution), the full chemical name "this compound," and the date.[2][7]

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.[5]

  • Waste Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MugineicAcidDisposal cluster_prep Preparation cluster_assessment Waste Assessment cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway cluster_final Final Disposal start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs don_ppe Don Appropriate PPE consult_ehs->don_ppe is_solid Is the waste solid or liquid? don_ppe->is_solid dilute Dilute with large volume of water is_solid->dilute Liquid collect_solid Collect in a labeled, sealed container is_solid->collect_solid Solid check_ph Check pH dilute->check_ph neutralize Neutralize to pH 6.0-8.0 check_ph->neutralize pH not neutral drain_disposal_check Is drain disposal permitted by EHS? check_ph->drain_disposal_check pH is neutral neutralize->drain_disposal_check drain_disposal Dispose down drain with copious water drain_disposal_check->drain_disposal Yes hazardous_waste Collect as Hazardous Waste drain_disposal_check->hazardous_waste No end End: Waste Disposed drain_disposal->end collect_contaminated Include contaminated materials (gloves, etc.) collect_solid->collect_contaminated collect_contaminated->hazardous_waste ehs_pickup Arrange for EHS pickup hazardous_waste->ehs_pickup ehs_pickup->end

This compound Disposal Workflow

This procedural guide, in conjunction with your institution's specific safety protocols, will help ensure the safe and responsible disposal of this compound waste, fostering a secure laboratory environment.

References

Essential Safety and Operational Guidance for Handling Mugine-ic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of Mugineic acid, fostering a secure and productive research environment. While specific hazard data for this compound is limited, the following guidelines are based on standard laboratory practices for handling solid organic acids with unknown comprehensive toxicity data.

Summary of Safety and Handling Information

ParameterDetailsSource
Chemical Name This compound[1][2]
CAS Number 69199-37-7[1][2][3]
Appearance Solid powder[2]
Known Hazards No specific hazard classification is currently available.[3] Standard precautions for handling laboratory chemicals should be followed.
Storage Store in a dry, dark place.[2] Short-term storage at 0-4°C and long-term storage at -20°C is recommended.[2]

Personal Protective Equipment (PPE)

Due to the lack of specific hazard information, a cautious approach to PPE is recommended. The following PPE should be worn at all times when handling this compound:

  • Eye Protection : Safety glasses with side shields or safety goggles are mandatory to protect against accidental splashes.

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, should be worn.

  • Body Protection : A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.

Experimental Protocols

Handling and Preparation of Solutions:

  • Engineering Controls : All work with solid this compound should be conducted in a chemical fume hood to prevent inhalation of any dust.

  • Weighing : Carefully weigh the desired amount of this compound powder on an analytical balance within the fume hood.

  • Dissolving : To prepare a solution, slowly add the weighed this compound to the desired solvent (e.g., water, DMSO) while stirring to ensure it is fully dissolved.[4]

  • Labeling : Clearly label the container with the chemical name, concentration, solvent, and date of preparation.

Spill Response:

  • Evacuate : In case of a significant spill, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an appropriate absorbent material to contain the spill.

  • Clean : Carefully sweep or wipe up the spilled material and place it in a sealed container for disposal. Clean the spill area with soap and water.

  • PPE : Wear appropriate PPE, including gloves, safety glasses, and a lab coat, during the entire cleanup process.

Disposal Plan

This compound waste should be handled as chemical waste.

  • Waste Collection : Collect all solid waste containing this compound in a clearly labeled, sealed container. Collect aqueous waste in a separate, labeled container.

  • Neutralization (for aqueous solutions) : While specific guidelines for this compound are unavailable, a general procedure for acid disposal involves neutralization.[5][6] Slowly add a weak base, such as sodium bicarbonate, to the aqueous solution until the pH is neutral (pH 6-8).[5] This should be done in a fume hood with appropriate PPE.

  • Disposal : Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with local regulations.[6] Solid waste and unneutralized solutions must be disposed of through your institution's hazardous waste management program.

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Don PPE Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Spill Occurs Spill Occurs Perform Experiment->Spill Occurs Collect Waste Collect Waste Perform Experiment->Collect Waste Evacuate & Ventilate Evacuate & Ventilate Spill Occurs->Evacuate & Ventilate Contain & Clean Contain & Clean Evacuate & Ventilate->Contain & Clean Dispose of Spill Waste Dispose of Spill Waste Contain & Clean->Dispose of Spill Waste Dispose via Approved Channels Dispose via Approved Channels Dispose of Spill Waste->Dispose via Approved Channels Neutralize Aqueous Waste (if applicable) Neutralize Aqueous Waste (if applicable) Collect Waste->Neutralize Aqueous Waste (if applicable) Neutralize Aqueous Waste (if applicable)->Dispose via Approved Channels

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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